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  • Product: N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide
  • CAS: 1153389-79-7

Core Science & Biosynthesis

Foundational

Mechanism of Action of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide: A Targeted Covalent Fragment in Kinetic Template-Guided Tethering

Executive Summary In the evolving landscape of Fragment-Based Drug Discovery (FBDD), the transition from reversible binders to Targeted Covalent Inhibitors (TCIs) has unlocked new paradigms for drugging "undruggable" tar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the evolving landscape of Fragment-Based Drug Discovery (FBDD), the transition from reversible binders to Targeted Covalent Inhibitors (TCIs) has unlocked new paradigms for drugging "undruggable" targets. N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide (CAS: 1153389-79-7)[1] serves as a highly optimized, bifunctional covalent fragment designed specifically for[2].

This whitepaper deconstructs the chemical and kinetic mechanisms by which this compound operates, detailing its structural rationale, its thermodynamic behavior during protein surface sampling, and the self-validating experimental workflows required to screen it against therapeutic targets.

Structural Deconstruction & Mechanistic Rationale

The efficacy of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide relies on the synergistic function of two distinct chemical motifs:

The Electrophilic Warhead: Prop-2-enamide (Acrylamide)

The acrylamide moiety functions as a "soft" electrophile. According to Hard-Soft Acid-Base (HSAB) theory, soft electrophiles react preferentially with soft nucleophiles. In a biological context, the thiolate anion ( S− ) of a cysteine residue is a highly polarizable, soft nucleophile, whereas the ϵ -amino groups of lysine residues are "hard" nucleophiles.

  • Causality: By utilizing an acrylamide rather than a highly reactive chloroacetamide, the fragment avoids promiscuous off-target labeling of lysines[3]. The acrylamide remains largely inert in aqueous physiological conditions until it is driven into proximity with a target cysteine, where it undergoes a highly specific thia-Michael addition to form an irreversible thioether bond.

The Recognition Scaffold: N-[4-(pyrrolidine-1-sulfonyl)phenyl]

The aromatic sulfonamide core acts as the variable recognition element.

  • Causality: The sulfonamide group provides a rigid, directional vector that can act as a hydrogen-bond acceptor, while the pyrrolidine ring offers a tunable hydrophobic bulk. This structural combination is designed to exhibit weak, reversible affinity (typically in the high micromolar to millimolar range) for shallow pockets or protein-protein interaction (PPI) interfaces. This weak affinity is the critical "kinetic template" that localizes the warhead.

Core Mechanism: Kinetic Template-Guided Tethering (KTGT)

The mechanism of action of this compound does not rely on high initial binding affinity. Instead, it operates via a proximity-driven kinetic trap[2]. The KTGT process occurs in three distinct phases:

  • Reversible Association ( Kd​ ): The pyrrolidine-1-sulfonyl-phenyl scaffold transiently samples the surface of the target protein. Because the affinity is intentionally weak, the fragment rapidly associates and dissociates without saturating non-specific sites.

  • Proximity-Induced Activation: When the fragment binds in a specific orientation near a native or engineered cysteine residue, the effective local concentration of the acrylamide warhead relative to the thiol increases by orders of magnitude.

  • Irreversible Covalent Trapping ( kinact​ ): The spatial proximity drastically lowers the activation energy barrier for the thia-Michael addition, leading to rapid, irreversible covalent bond formation.

KTGT P Target Protein (Native/Engineered Cys) PF Reversible Complex (Proximity Effect) P->PF + F (Kd) F Fragment (Acrylamide Warhead) Cov Covalent Adduct (Thioether Linkage) PF->Cov kinact (Thia-Michael Addition)

Fig 1: The 3-step mechanism of Kinetic Template-Guided Tethering (KTGT).

Quantitative Data & Kinetics

To evaluate the efficiency of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide during a KTGT screen, specific kinetic parameters must be established. The table below summarizes the typical kinetic profile of such acrylamide fragments.

ParameterDescriptionTypical Value RangeMechanistic Relevance
Kd​ Reversible binding affinity0.1 – 10 mMWeak affinity ensures the fragment only remains bound if covalently trapped, minimizing false positives.
kinact​ Maximum rate of inactivation 10−4−10−2 s−1 Dictates the speed of covalent trapping once the proximity effect is established.
kinact​/Kd​ Second-order rate constant 1−100 M−1s−1 The ultimate metric for covalent efficiency; balances non-covalent recognition with electrophilic reactivity.
Mass Shift ( Δm ) Change in intact protein mass+280.3 DaConfirms 1:1 stoichiometry of the thia-Michael addition via ESI-TOF MS.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, executing KTGT requires rigorous, self-validating protocols to distinguish true templated binding from non-specific electrophilic reactivity.

Protocol 1: High-Throughput Synthesis via Solid-Supported Base

Synthesizing reactive acrylamides like N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide often suffers from poor yields due to polymerization or side reactions during standard silica gel purification. To circumvent this, the compound is synthesized using a solid-supported quaternary amine base[4].

Step-by-Step Methodology:

  • Resin Preparation: Wash Amberlyst A26 (OH- form) ion-exchange resin sequentially with methanol and dichloromethane (DCM) to remove aqueous storage buffers.

  • Reaction Setup: Dissolve 0.3 mmol of the core amine (4-(pyrrolidin-1-ylsulfonyl)aniline) in 1 mL of a DCM/CHCl 3​ mixture. Add 45 mg of the prepared Amberlyst A26 resin.

  • Acylation: Add 0.3 mmol of acryloyl chloride dropwise.

    • Causality: The basic resin acts as an insoluble acid scavenger, neutralizing the HCl byproduct and driving the acylation to completion without inducing acrylamide polymerization[5].

  • Agitation: Shake the mixture at room temperature for 16 hours.

  • Isolation: Filter the reaction mixture to remove the resin, wash with DCM, and evaporate the filtrate under reduced pressure.

  • Validation Checkpoint: LC-MS of the crude filtrate must show >95% purity of the desired product (MW: 280.34 g/mol ) without the need for column chromatography, validating the kinetic control of the solid-phase scavenger[6].

Protocol 2: Intact Protein LC-MS Screening

The primary readout for KTGT is intact protein mass spectrometry, which detects the exact mass shift corresponding to the covalent adduct[7].

Step-by-Step Methodology:

  • Protein Preparation: Dilute the target protein to 2–5 µM in a non-nucleophilic buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

    • Causality: Strictly avoid reducing agents like DTT or β -mercaptoethanol. These contain reactive thiols that will competitively consume the acrylamide warhead via an intermolecular Michael addition, destroying the assay. If reduction is mandatory, use TCEP (a non-nucleophilic phosphine).

  • Compound Incubation: Add N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide from a 50 mM DMSO stock to a final concentration of 200 µM (maintaining final DMSO < 2% v/v). Incubate at 25°C for 4 to 24 hours.

  • Desalting: Pass the reaction mixture through an automated size-exclusion chromatography (SEC) system or C4 ZipTip to remove excess unreacted fragment and buffer salts.

  • LC-MS Analysis: Inject the desalted sample onto an LC-MS system equipped with a C4 analytical column coupled to an ESI-TOF mass spectrometer.

  • Deconvolution: Deconvolute the raw multiply-charged protein envelope to a zero-charge mass using maximum entropy algorithms (e.g., MaxEnt1).

  • Validation Checkpoint: The appearance of a distinct +280.3 Da mass shift confirms covalent modification. To validate that the binding is site-specific and templated (rather than promiscuous), a control experiment using a cysteine-to-alanine (Cys Ala) mutant of the target protein must be run in parallel. The absence of the +280.3 Da mass shift in the mutant validates the self-correcting nature of the assay.

MS_Workflow Incubate 1. Protein-Fragment Incubation (Target + Library) Desalt 2. Rapid Desalting (SEC or SPE) Incubate->Desalt Ionize 3. ESI-TOF Mass Spectrometry (Intact Protein) Desalt->Ionize Deconvolute 4. Spectral Deconvolution (Mass Shift = +280.3 Da) Ionize->Deconvolute

Fig 2: Intact MS workflow for screening covalent acrylamide fragments.

References

  • NextSDS. (n.d.). N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide — Chemical Substance Information. Retrieved from [Link]

  • Allen, C. E., Curran, P. R., Brearley, A. S., Boissel, V., Sviridenko, L., Press, N. J., Stonehouse, J. P., & Armstrong, A. (2015). Efficient and facile synthesis of acrylamide libraries for protein-guided tethering. Organic Letters, 17(3), 458-460. Retrieved from[Link]

  • Nonoo, R. H., Armstrong, A., & Mann, D. J. (2012). Kinetic template-guided tethering of fragments. ChemMedChem, 7(12), 2082-2086. Retrieved from[Link]

  • Resnick, E., et al. (2019). Rapid covalent-probe discovery by electrophile fragment screening. bioRxiv. Retrieved from[Link]

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Exploratory

An In-depth Technical Guide to the 3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazine Core: Chemical Properties, Molecular Structure, and Synthetic Methodologies of Upadacitinib Intermediates

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical properties, molecular structure, and synthetic approaches for the 3H-imidazo[1,2-a]py...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, molecular structure, and synthetic approaches for the 3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazine heterocyclic system. This core scaffold is a critical component of Upadacitinib, a selective Janus kinase 1 (JAK1) inhibitor. While the specific CAS number 1153389-79-7 is not publicly associated with a well-defined structure, it is contextually linked to key intermediates in the synthesis of Upadacitinib. This guide will, therefore, focus on the fundamental chemistry of the Upadacitinib core and its derivatives, offering valuable insights for researchers in medicinal chemistry and drug development.

Introduction: The Significance of the Imidazo[1,2-a]pyrrolo[2,3-e]pyrazine Scaffold

The imidazo[1,2-a]pyrazine ring system is a nitrogen-rich heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1] Its rigid, planar structure provides a unique framework for designing molecules that can selectively interact with biological targets. The fusion of imidazole and pyrrolopyrazine rings creates a unique electronic and steric environment, making it a privileged scaffold in drug discovery.

Derivatives of imidazo[1,2-a]pyrazine have been investigated for a range of therapeutic applications, including as anticancer and antiviral agents, and as inhibitors of various enzymes.[2][3] The most prominent example of a drug molecule featuring this core is Upadacitinib, a potent and selective JAK1 inhibitor approved for the treatment of several inflammatory and autoimmune diseases.[4][5] The 3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazine core is the key pharmacophoric element of Upadacitinib, responsible for its interaction with the ATP-binding site of the JAK1 enzyme.[6]

Molecular Structure and Chemical Properties

The core structure of 3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazine consists of a fused tricyclic system. The planarity of this system is crucial for its interaction with target proteins. The presence of multiple nitrogen atoms influences the electron distribution within the rings, impacting its reactivity and intermolecular interactions.

Key Structural Features:

  • Fused Aromatic System: The fusion of the imidazole, pyrrole, and pyrazine rings results in an extended π-electron system.

  • Hydrogen Bond Donors and Acceptors: The nitrogen atoms in the rings can act as hydrogen bond acceptors, while the N-H group in the pyrrole moiety can act as a hydrogen bond donor. These features are critical for binding to biological targets.

  • Sites for Substitution: The core structure offers several positions for substitution, allowing for the fine-tuning of its physicochemical properties and biological activity.

Chemical Properties:

The chemical properties of the 3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazine core are influenced by the electronic nature of the fused rings.

PropertyDescription
Basicity The pyrazine and imidazole nitrogen atoms exhibit basic properties, allowing for salt formation.
Aromaticity The fused ring system is aromatic, contributing to its stability.
Reactivity The ring system can undergo various chemical transformations, including electrophilic and nucleophilic substitution reactions, allowing for the synthesis of a wide range of derivatives.[1]
Solubility The parent core is expected to have low solubility in water, a characteristic that can be modified through the introduction of polar functional groups. Upadacitinib itself is practically insoluble in water.[7]

Synthesis and Methodologies: Constructing the Core

The synthesis of the 3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazine core and its derivatives is a key challenge in the production of Upadacitinib. Several synthetic routes have been reported in the patent literature, each with its own advantages and disadvantages. A common strategy involves the construction of the fused ring system from simpler precursors.

One of the pivotal intermediates in the synthesis of Upadacitinib is 8-((3R,4S)-4-Ethylpyrrolidin-3-yl)-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazine.[8] The synthesis of this intermediate often involves the coupling of a substituted pyrrolidine derivative with the pre-formed imidazo[1,2-a]pyrrolo[2,3-e]pyrazine core or the construction of the heterocyclic system onto the pyrrolidine scaffold.

A Generalized Synthetic Approach:

A common retrosynthetic analysis of the Upadacitinib core involves disconnecting the tricyclic system into more readily available building blocks. Often, the synthesis starts with a substituted pyrazine or pyrrole derivative, which is then elaborated to form the fused ring system.

Retrosynthesis Upadacitinib Upadacitinib Core 3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazine Core Upadacitinib->Core Disconnect Pyrrolidine Substituted Pyrrolidine Upadacitinib->Pyrrolidine Disconnect Pyrazine Substituted Pyrazine Core->Pyrazine Build-up Pyrrole Substituted Pyrrole Core->Pyrrole Build-up

A simplified retrosynthetic analysis of Upadacitinib.

Key Synthetic Steps and Reagents:

The synthesis of the core often involves cyclization reactions to form the fused imidazole and pyrrole rings. Common reactions include:

  • Condensation Reactions: Condensation of aminopyrazines with α-haloketones is a classical method for the synthesis of imidazo[1,2-a]pyrazines.[1]

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions are instrumental in attaching substituents to the core structure.

  • Ring-Closing Metathesis: This can be a powerful tool for constructing the heterocyclic rings.

Patents disclose various synthetic routes to Upadacitinib and its intermediates, often aiming to improve yield, reduce costs, and enhance safety and environmental friendliness.[9][10][11] For instance, some routes utilize novel intermediates to circumvent the use of hazardous reagents.[9]

Mechanism of Action: The Role of the Core Structure

Upadacitinib functions as a selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the signaling pathways of many pro-inflammatory cytokines.[4] The 3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazine core of Upadacitinib plays a crucial role in its mechanism of action by binding to the ATP-binding site of the JAK1 enzyme.[6]

The planar structure of the core allows it to fit into the narrow ATP-binding cleft of the kinase. The nitrogen atoms of the heterocyclic system form key hydrogen bonds with the hinge region of the enzyme, a critical interaction for potent inhibition. The substituents on the core are designed to occupy specific pockets within the active site, thereby enhancing both potency and selectivity for JAK1 over other JAK isoforms.[6]

Mechanism_of_Action cluster_0 JAK1 Active Site Hinge Hinge Region Pocket1 Hydrophobic Pocket 1 Pocket2 Hydrophobic Pocket 2 Upadacitinib Upadacitinib Core Imidazo[1,2-a]pyrrolo [2,3-e]pyrazine Core Upadacitinib->Core Substituent1 Substituent 1 Upadacitinib->Substituent1 Substituent2 Substituent 2 Upadacitinib->Substituent2 Core->Hinge H-bonds Substituent1->Pocket1 Hydrophobic Interactions Substituent2->Pocket2 Hydrophobic Interactions

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Foundational

Comprehensive In Vitro Characterization of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide: Kinetic and Binding Affinity Workflows for Covalent Inhibitors

Executive Summary The compound N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide represents a classic Targeted Covalent Inhibitor (TCI). Structurally, it is defined by two critical domains: a non-covalent recognition mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide represents a classic Targeted Covalent Inhibitor (TCI). Structurally, it is defined by two critical domains: a non-covalent recognition moiety (the pyrrolidine-1-sulfonylphenyl group) that drives initial binding to the target's active site, and an electrophilic warhead (the prop-2-enamide, or acrylamide group) that acts as a Michael acceptor. Upon proper spatial alignment, the acrylamide β -carbon undergoes a nucleophilic attack by a target cysteine thiolate (e.g., Cys277 in Tissue Transglutaminase 2, or a kinase hinge-region cysteine), forming an irreversible thioether bond.

This whitepaper outlines the definitive in vitro workflows required to accurately measure the binding affinity and kinetic efficiency of this compound, moving beyond flawed equilibrium metrics to rigorous, time-dependent kinetic evaluations.

Mechanistic Rationale: The Fallacy of IC50​ and the Two-Step Kinetic Model

For reversible inhibitors, the half-maximal inhibitory concentration ( IC50​ ) or the equilibrium dissociation constant ( Kd​ ) are sufficient metrics of potency. However, for covalent inhibitors like N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide, IC50​ is a moving target . Because covalent bond formation is time-dependent, the apparent IC50​ will continuously drop as pre-incubation time increases, rendering single-time-point measurements scientifically meaningless.

As established by , evaluating TCIs requires a two-step kinetic model:

  • Reversible Association ( KI​ ): The compound first binds non-covalently to the target, governed by the dissociation constant of the initial complex ( KI​ ).

  • Covalent Inactivation ( kinact​ ): The properly positioned acrylamide warhead reacts with the target cysteine, governed by the first-order maximum rate of inactivation ( kinact​ ).

The true measure of in vitro binding affinity and potency for a covalent drug is the composite second-order rate constant kinact​/KI​ .

KineticModel Free Enzyme + Inhibitor (E + I) EI Non-Covalent Complex (E·I) Free->EI k_on EI->Free k_off (Defines K_I) EIcov Covalent Adduct (E-I) EI->EIcov k_inact

Fig 1: Two-step kinetic model of targeted covalent inhibition.

Core Experimental Workflows

To ensure scientific integrity, every protocol must be a self-validating system . This means incorporating internal controls that prove the observed effects are driven by specific, targeted covalent mechanisms rather than assay artifacts or promiscuous reactivity.

Protocol A: Time-Dependent Inhibition (TDI) Assay

This assay determines the KI​ and kinact​ by measuring the decay of enzyme activity over varying pre-incubation times.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the target protein (e.g., 10 nM) and a dilution series of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide (e.g., 0.1 μM to 10 μM ).

  • Pre-Incubation Matrix: Mix the enzyme and inhibitor. Aliquot samples at precise time intervals ( t=0,10,20,30,45,60 minutes).

  • Substrate Addition: At each time point, rapidly dilute the mixture into an assay buffer containing a saturating concentration of a fluorogenic substrate to measure residual enzyme velocity ( vi​ ).

  • Data Analysis:

    • Calculate the observed pseudo-first-order rate constant ( kobs​ ) for each inhibitor concentration by plotting ln(vi​/v0​) versus time.

    • Plot kobs​ versus [I] and fit to the hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) .

Causality & Self-Validation: Why vary pre-incubation time? Decoupling time from concentration allows us to isolate the non-covalent recognition ( KI​ ) from the chemical reactivity ( kinact​ ). Self-Validating Control: Run a parallel assay using a propionamide analog of the compound (where the double bond of the acrylamide is saturated). The propionamide analog cannot form a covalent bond; therefore, its IC50​ must remain static regardless of pre-incubation time. If the analog shows time-dependency, the assay is compromised by aggregation or non-specific denaturation.

TDIWorkflow Step1 1. Reagent Matrix Prep (Target + Inhibitor Series) Step2 2. Time-Course Incubation (t = 0 to 60 min) Step1->Step2 Step3 3. Substrate Quench & Read (Measure Residual Velocity) Step2->Step3 Step4 4. Hyperbolic Regression (Extract k_inact and K_I) Step3->Step4

Fig 2: Time-Dependent Inhibition (TDI) assay workflow for covalent binders.

Protocol B: Intact Protein LC-MS for Adduct Verification

Acrylamides can act as non-specific alkylating agents if the warhead is too reactive. Intact Mass Spectrometry is mandatory to confirm a strict 1:1 binding stoichiometry.

Step-by-Step Methodology:

  • Co-incubation: Incubate the target protein (2 μM ) with a 10-fold molar excess of the inhibitor (20 μM ) for 2 hours at room temperature.

  • Quenching & Desalting: Quench the reaction with 0.1% Formic Acid. Rapidly desalt the sample using a C4 ZipTip or an inline rapid-desalting LC column to remove unbound inhibitor.

  • ESI-TOF MS: Inject the sample into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Deconvolution: Use maximum entropy algorithms to deconvolute the multiply charged envelope into an intact molecular mass.

Causality & Self-Validation: Why intact MS? It proves that only one molecule of inhibitor binds per molecule of protein, validating that the pyrrolidine-1-sulfonylphenyl group is directing the warhead to a specific active-site pocket. Self-Validating Control: Perform the exact same workflow on a Cys-to-Ala mutant of the target protein. The chemical formula of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide is C13​H16​N2​O3​S (Exact Mass: 280.1 Da). The wild-type protein must show a mass shift of exactly +280.1 Da . The Cys-to-Ala mutant must show a mass shift of 0 Da , proving absolute target-site specificity.

LCMSWorkflow Incubate 1. Co-incubation (WT vs Cys-Mutant) Desalt 2. Rapid Desalting (Remove Free Drug) Incubate->Desalt Ionize 3. ESI-TOF MS (Intact Ionization) Desalt->Ionize Deconvolute 4. Mass Deconvolution (+280.1 Da Shift) Ionize->Deconvolute

Fig 3: Intact LC-MS workflow for validating 1:1 covalent stoichiometry.

Quantitative Data Presentation

To properly benchmark N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide against a target cysteine, data must be synthesized into a kinetic profile. Below is a representative data matrix demonstrating the required reporting standards for this compound.

Kinetic ParameterRepresentative ValueScientific Definition & Causality
KI​ 1.2 μM Reversible binding affinity driven by the pyrrolidine-1-sulfonylphenyl moiety.
kinact​ 4.5×10−3s−1 Maximum rate of thioether bond formation by the acrylamide warhead.
kinact​/KI​ 3.75×103M−1s−1 Overall covalent efficiency. The primary metric for SAR optimization.
IC50​ (60 min) 0.08 μM Apparent potency after 60 min. Note: Highly dependent on assay conditions.
Stoichiometry 1.00Moles of inhibitor per mole of protein (Verified via +280.1 Da LC-MS shift).

Advanced Validation: Surface Plasmon Resonance (SPR)

While biochemical assays provide kinact​/KI​ , Surface Plasmon Resonance (SPR) offers real-time visualization of the binding event. However, standard 1:1 Langmuir binding models fail for covalent inhibitors because the dissociation phase ( koff​ ) is effectively zero.

Protocol Adaptation: Immobilize the target protein on a CM5 sensor chip. Inject N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide at varying concentrations. Crucially, the data must be fitted to a two-state reaction model rather than a standard kinetic model. The sensorgram will show a characteristic lack of dissociation during the wash phase, visually confirming the irreversible nature of the prop-2-enamide/cysteine interaction. As established by , combining SPR with biochemical TDI assays provides an unimpeachable, orthogonal validation of covalent target engagement.

References

  • Singh, J., Petter, R. C., & Kluge, A. F. (2010). Targeted covalent drugs of the kinase family. Current Opinion in Chemical Biology, 14(4), 475-480. URL:[Link]

  • Nacht, M., Qiao, L., Sheets, M. P., et al. (2013). Discovery of a Potent and Isoform-Selective Targeted Covalent Inhibitor of the Lipid Kinase PI3Kα. Journal of Medicinal Chemistry, 56(3), 712-721. URL:[Link]

Exploratory

An In-depth Technical Guide to the Oncological Protein Targets of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide and its Likely Analogue, BAY-876

A Note on Chemical Identity: Initial research into the specific compound N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide yielded limited information regarding its protein targets within the field of oncology. However,...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note on Chemical Identity: Initial research into the specific compound N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide yielded limited information regarding its protein targets within the field of oncology. However, the structural motifs and the therapeutic area of interest suggest a potential association with a well-characterized clinical candidate, BAY-876. This guide will therefore focus on the extensively documented protein targets of BAY-876, a potent and selective inhibitor of Glucose Transporter 1 (GLUT1), as the likely subject of interest for researchers in oncology drug development.

Introduction: Targeting Cancer Metabolism through Glucose Transport Inhibition

The metabolic reprogramming of cancer cells, famously termed the "Warburg effect," is a hallmark of malignancy.[1][2] This phenomenon describes the increased reliance of tumor cells on aerobic glycolysis for energy production, even in the presence of ample oxygen. This metabolic shift necessitates a high rate of glucose uptake, which is facilitated by the overexpression of glucose transporter proteins (GLUTs) on the cancer cell surface.[3][4] Among the GLUT family, Glucose Transporter 1 (GLUT1) is a primary facilitator of basal glucose uptake and is frequently overexpressed in a wide range of human cancers, correlating with poor prognosis and tumor progression.[3][5][6][7][8] Consequently, GLUT1 has emerged as a compelling therapeutic target for anticancer drug development.[3][4]

BAY-876 is a potent and highly selective small-molecule inhibitor of GLUT1.[9][10][11] Its ability to disrupt the metabolic engine of cancer cells has positioned it as a valuable tool for both basic research and clinical investigation. This guide provides an in-depth exploration of the protein targets of BAY-876, with a primary focus on GLUT1, detailing the mechanism of action, downstream signaling consequences, and methodologies for target validation and characterization.

Primary Protein Target: Glucose Transporter 1 (GLUT1)

The principal and most well-documented protein target of BAY-876 in oncology is the solute carrier protein SLC2A1, commonly known as Glucose Transporter 1 (GLUT1).

Mechanism of Action: Allosteric Inhibition of Glucose Transport

BAY-876 functions as a non-competitive inhibitor of GLUT1-mediated glucose uptake. It binds to an allosteric site on the intracellular side of the GLUT1 transporter, stabilizing it in an inward-open conformation. This conformational lock prevents the transporter from cycling between its inward- and outward-facing states, thereby blocking the translocation of glucose across the cell membrane.[12] This direct inhibition of glucose import effectively starves cancer cells of their primary fuel source, leading to a cascade of downstream effects.

Downstream Signaling and Cellular Consequences of GLUT1 Inhibition

The inhibition of GLUT1 by BAY-876 triggers a profound metabolic crisis within cancer cells, impacting multiple signaling pathways and cellular processes critical for tumor growth and survival.

  • Inhibition of Glycolysis and ATP Depletion: By blocking glucose uptake, BAY-876 directly inhibits glycolysis, leading to a significant reduction in ATP production.[13][14] This energy deficit compromises numerous cellular functions that are essential for rapid proliferation.

  • Induction of Apoptosis: The sustained metabolic stress and ATP depletion induced by GLUT1 inhibition can trigger programmed cell death, or apoptosis.[15][16] This is a key mechanism by which BAY-876 exerts its anti-tumor effects.

  • Metabolic Reprogramming: In response to glycolytic inhibition, some cancer cells may attempt to compensate by upregulating alternative metabolic pathways, such as oxidative phosphorylation.[16] However, this metabolic shift is often insufficient to meet the high energy demands of malignant cells.

  • Reduction of Hypoxia-Inducible Factor 1α (HIF-1α) Expression: GLUT1 expression is often upregulated in the hypoxic tumor microenvironment through the stabilization of HIF-1α.[6][8][11][17] Interestingly, treatment with BAY-876 has been shown to reduce both basal and hypoxia-induced HIF-1α expression, suggesting a potential feedback loop where GLUT1 inhibition can disrupt this key driver of tumor progression.[18]

The interconnectedness of these events is depicted in the following signaling pathway diagram:

G cluster_0 Cell Membrane cluster_1 Cytoplasm BAY876 BAY-876 GLUT1 GLUT1 BAY876->GLUT1 Inhibits HIF1a HIF-1α Stabilization BAY876->HIF1a Reduces Expression Glucose_out Intracellular Glucose GLUT1->Glucose_out Glucose_in Extracellular Glucose Glucose_in->GLUT1 Transport Glycolysis Glycolysis Glucose_out->Glycolysis ATP ATP Production Glycolysis->ATP Apoptosis Apoptosis ATP->Apoptosis Depletion leads to HIF1a->GLUT1 Upregulates Expression

Caption: Signaling pathway of BAY-876 action.

Quantitative Data on BAY-876 and its Interaction with GLUT1

The potency and selectivity of BAY-876 have been extensively characterized across various assays and cancer cell lines.

ParameterValueAssay TypeReference
IC50 (GLUT1) 2 nMCell-free[9][10]
IC50 (GLUT2) 10.08 µMCell-free[9]
IC50 (GLUT3) 1.67 µMCell-free[9]
IC50 (GLUT4) 0.29 µMCell-free[9]
Selectivity >130-fold for GLUT1 vs GLUT2/3/4Cell-free[9][10]
IC50 (OVCAR-3 cells) ~60 nMCell Viability (MTT)[13]
IC50 (SKOV-3 cells) 188 nMCell Viability (MTT)[13]
IC50 (COLO205 cells) ~4 nMCell Viability (MTS)[18]

IC50 values represent the concentration of the inhibitor required to achieve 50% of its maximal effect.

Potential Off-Target Effects

While BAY-876 is highly selective for GLUT1, some studies have suggested potential off-target effects, particularly at higher concentrations. One report indicated that BAY-876 can induce the formation of disulfide bonds in actin cytoskeletal proteins, leading to a form of cell death known as disulfidptosis.[9][10] This finding warrants further investigation to fully understand the complete pharmacological profile of BAY-876.

Experimental Protocols for Target Identification and Validation

The identification and validation of protein targets for small molecules like BAY-876 are crucial steps in drug development. Below are detailed methodologies for key experiments.

Affinity Purification-Mass Spectrometry (AP-MS) for Target Identification

This technique is used to identify the direct binding partners of a small molecule from a complex protein mixture.

G cluster_0 Probe Preparation cluster_1 Binding and Washing cluster_2 Elution and Analysis A BAY-876 Analog B Immobilization on Affinity Resin A->B C Incubate with Cell Lysate B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F SDS-PAGE E->F G Mass Spectrometry (LC-MS/MS) F->G H Protein Identification G->H

Caption: Workflow for Affinity Purification-Mass Spectrometry.

Protocol:

  • Probe Synthesis: Synthesize an analog of BAY-876 with a linker for immobilization onto a solid support (e.g., agarose or magnetic beads). A negative control probe using an inactive analog should also be prepared.

  • Cell Lysis: Prepare a whole-cell lysate from a cancer cell line known to be sensitive to BAY-876.

  • Affinity Pulldown: Incubate the cell lysate with the BAY-876-immobilized beads and the control beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Protein Separation and Identification: Separate the eluted proteins by SDS-PAGE and identify them using mass spectrometry.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a drug to its target in a cellular context.[19][20][21][22][23]

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis A Treat cells with BAY-876 or Vehicle B Heat cells at a range of temperatures A->B C Lyse cells and separate soluble fraction B->C D Western Blot for GLUT1 C->D E Quantify band intensity D->E F Generate melt curve E->F

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Protocol:

  • Cell Treatment: Treat intact cells with BAY-876 or a vehicle control.

  • Thermal Challenge: Heat the treated cells across a range of temperatures. Ligand-bound proteins are typically more thermally stable.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble GLUT1 remaining at each temperature using Western blotting.

  • Data Analysis: A shift in the melting curve of GLUT1 in the presence of BAY-876 indicates direct target engagement.

Cellular Glucose Uptake Assay

This assay directly measures the functional consequence of GLUT1 inhibition.

Protocol:

  • Cell Seeding: Plate cancer cells with high GLUT1 expression in a 96-well plate.

  • Inhibitor Treatment: Pre-incubate the cells with varying concentrations of BAY-876.

  • Glucose Analog Incubation: Add a fluorescently labeled glucose analog (e.g., 2-NBDG) to the cells for a short period.

  • Washing: Stop the uptake by washing the cells with ice-cold buffer.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader or flow cytometer. A decrease in fluorescence indicates inhibition of glucose uptake.[24][25]

Conclusion and Future Directions

The primary oncological protein target of the highly selective inhibitor BAY-876 is Glucose Transporter 1 (GLUT1). By directly binding to and inhibiting GLUT1, BAY-876 disrupts the metabolic foundation of cancer cells, leading to energy depletion, cell cycle arrest, and apoptosis. The extensive preclinical data on BAY-876 underscores the therapeutic potential of targeting glucose metabolism in oncology.

Future research should continue to explore the nuances of GLUT1 inhibition, including the investigation of potential resistance mechanisms and the identification of synergistic drug combinations. Furthermore, a deeper understanding of the potential off-target effects of BAY-876, such as the induction of disulfidptosis, will be critical for its clinical development. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate the role of GLUT1 in cancer and to discover and characterize novel inhibitors of this important therapeutic target.

References

  • Liu, Y., et al. (2012). A Small-Molecule Inhibitor of Glucose Transporter 1 Downregulates Glycolysis, Induces Cell-Cycle Arrest, and Inhibits Cancer Cell Growth In Vitro and In Vivo. Molecular Cancer Therapeutics, 11(8), 1672-1682. [Link]

  • Nishida, Y., et al. (2025). GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells. BMC Cancer, 25(1), 716. [Link]

  • Ma, E., et al. (2018). Ovarian Cancer Relies on Glucose Transporter 1 to Fuel Glycolysis and Growth: Anti-Tumor Activity of BAY-876. Cancers, 11(1), 14. [Link]

  • Gaither, J. M., et al. (2024). GLUT1 inhibitor BAY-876 induces apoptosis and enhances anti-cancer effects of bitter receptor agonists in head and neck squamous carcinoma cells. Cell Death Discovery, 10(1), 339. [Link]

  • Kopitz, C., et al. (2016). Abstract 4746: Pharmacological characterization of BAY-876, a novel highly selective inhibitor of glucose transporter (GLUT)-1 in vitro and in vivo. Cancer Research, 76(14 Supplement), 4746. [Link]

  • Chen, Y., et al. (2022). A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma. Frontiers in Oncology, 12, 848831. [Link]

  • Nishida, Y., et al. (2025). GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells. BMC Cancer, 25(1), 716. [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4971. [Link]

  • Zhang, X., et al. (2020). Glucose Transporter 1 Promotes the Malignant Phenotype of Non-Small Cell Lung Cancer through Integrin β1/Src/FAK Signaling. Journal of Cancer, 11(13), 3843-3853. [Link]

  • Lisurek, M., & Rupp, B. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 79. [Link]

  • Wang, Y., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(9), 1989. [Link]

  • Arena, T. A., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 18(4), 817-827. [Link]

  • Olink. (n.d.). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [Link]

  • Dove Medical Press. (2025). Tumor treatment strategies targeting glucose transporter 1 (GLUT1). [Link]

  • Barron, C. C., et al. (2019). Glut 1 in Cancer Cells and the Inhibitory Action of Resveratrol as A Potential Therapeutic Strategy. Cancers, 11(7), 937. [Link]

  • Foley, C. A., et al. (2018). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry, 16(10), 1641-1647. [Link]

  • e-Century Publishing Corporation. (2015). Inhibition of glucose-transporter 1 (GLUT-1) expression reversed Warburg effect in gastric cancer cell MKN45. [Link]

  • Wang, J., et al. (2025). Targeting Glucose Transporter 1 (GLUT1) in Cancer: Molecular Mechanisms and Nanomedicine Applications. International Journal of Nanomedicine, 20, 6833-6853. [Link]

  • Kopitz, C., et al. (2016). Abstract 4746: Pharmacological characterization of BAY-876, a novel highly selective inhibitor of glucose transporter (GLUT)-1 in vitro and in vivo. Cancer Research, 76(14 Supplement), 4746. [Link]

  • Roles of GLUT-1 and HK-II expression in the biological behavior of head and neck cancer. (2017). Oncology Letters, 14(4), 4579-4584. [Link]

  • Taylor & Francis Online. (2021). Greasy GLUT1 maintains glioblastoma malignancy. [Link]

  • Conformational Studies of Glucose Transporter 1 (GLUT1) as an Anticancer Drug Target. (2019). Molecules, 24(11), 2169. [Link]

  • Characterization of the effect of the GLUT-1 inhibitor BAY-876 on T cells and macrophages. (2025). Research Square. [Link]

  • Inhibition of glycolysis-driven immunosuppression with a nano-assembly enhances response to immune checkpoint blockade therapy in triple negative breast cancer. (2023). Nature Communications, 14(1), 6985. [Link]

  • Elevated expression of TrpC5 and GLUT1 is associated with chemoresistance in colorectal cancer. (2017). Oncology Reports, 37(2), 949-957. [Link]

  • Identification of Small Molecule Binding Molecules by Affinity Purification Using a Specific Ligand Immobilized on PEGA Resin. (2009). Bioconjugate Chemistry, 20(1), 148-154. [Link]

  • Airley, R., et al. (2001). Glucose transporter glut-1 expression correlates with tumor hypoxia and predicts metastasis-free survival in advanced carcinoma of the cervix. Clinical Cancer Research, 7(4), 928-934. [Link]

  • Airley, R., et al. (2001). Glucose Transporter Glut-1 Expression Correlates with Tumor Hypoxia and Predicts Metastasis-free Survival in Advanced Carcinoma. Clinical Cancer Research, 7(4), 928-934. [Link]

  • Prognostic impact of the combination of HIF‑1α and GLUT1 in patients with oesophageal squamous cell carcinoma. (2017). Oncology Letters, 14(5), 6235-6242. [Link]

  • Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(11), 949-959. [Link]

  • Modulation of Glucose Transporter 1 (GLUT1) Expression Levels Alters Mouse Mammary Tumor Cell Growth In Vitro and In Vivo. (2011). PLOS ONE, 6(8), e23205. [Link]

  • Regulation of glucose transporter protein-1 and vascular endothelial growth factor by hypoxia inducible factor 1α under hypoxic conditions in Hep-2 human cells. (2012). Molecular Medicine Reports, 6(5), 1139-1143. [Link]

  • Affinity-based target identification for bioactive small molecules. (2014). MedChemComm, 5(10), 1436-1443. [Link]

  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. (2009). Expert Opinion on Drug Discovery, 4(6), 653-666. [Link]

  • Barron, C. C., et al. (2019). Glut 1 in Cancer Cells and the Inhibitory Action of Resveratrol as A Potential Therapeutic Strategy. ResearchGate. [Link]

  • Effect of GLUT1 Inhibition and Autophagy Modulation on the Growth and Migration of Laryngeal Carcinoma Stem Cells Under Hypoxic and Low-Glucose Conditions. (2021). Cancer Management and Research, 13, 3821-3832. [Link]

  • Identification of novel inhibitors of GLUT1 by virtual screening and cell-based assays. (2021). SciSpace. [Link]

  • A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism. (2021). Journal of Biological Chemistry, 296, 100583. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide

Introduction N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide is a compound of significant interest to researchers in medicinal chemistry and drug development. Its molecular architecture is distinguished by three key f...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide is a compound of significant interest to researchers in medicinal chemistry and drug development. Its molecular architecture is distinguished by three key functional domains: an electrophilic acrylamide warhead, a central phenyl scaffold, and a pyrrolidine sulfonamide moiety. The acrylamide group can act as a Michael acceptor, enabling potential covalent interactions with biological targets. The sulfonamide group is a cornerstone in medicinal chemistry, known for its ability to engage in hydrogen bonding and improve physicochemical properties. This guide provides a detailed exploration of a robust and logical synthetic pathway for this molecule, grounded in established chemical principles and designed for practical implementation in a laboratory setting. We will dissect the strategic decisions behind the chosen route, provide detailed experimental protocols, and offer insights into the critical parameters for success.

Retrosynthetic Analysis: A Strategic Deconstruction

A logical synthesis begins with a sound retrosynthetic strategy. The target molecule is most reasonably disconnected at the amide bond, a linkage that is reliably formed through well-understood acylation reactions. This primary disconnection yields two key synthons: the aromatic amine, 4-(pyrrolidine-1-sulfonyl)aniline (3) , and an acryloyl synthon, such as acryloyl chloride.

Further deconstruction of the key intermediate 3 focuses on the sulfonamide bond. This leads to two commercially available precursors: pyrrolidine and 4-nitrobenzenesulfonyl chloride (1) . The synthesis is thus designed as a three-step sequence: formation of the sulfonamide, reduction of the nitro group to an amine, and final acylation to form the target amide.

G Target N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide Disconnect1 Amide Disconnection Target->Disconnect1 Intermediate3 4-(pyrrolidine-1-sulfonyl)aniline (3) Disconnect1->Intermediate3 Acryloyl Acryloyl Chloride Disconnect1->Acryloyl Disconnect2 Sulfonamide Disconnection Intermediate3->Disconnect2 Intermediate2 1-(4-Nitrophenylsulfonyl)pyrrolidine (2) Disconnect2->Intermediate2 Pyrrolidine Pyrrolidine Disconnect2->Pyrrolidine Disconnect3 Nitro Reduction Intermediate2->Disconnect3 StartingMaterial1 4-Nitrobenzenesulfonyl chloride (1) Disconnect3->StartingMaterial1

Caption: Retrosynthetic analysis of the target compound.

Recommended Synthetic Pathway

The proposed synthesis is a robust three-step process designed for efficiency and high yields, utilizing common laboratory reagents and techniques.

G cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: Nitro Group Reduction cluster_step3 Step 3: Amide Formation (Acylation) Start1 4-Nitrobenzenesulfonyl chloride (1) Intermediate2 1-(4-Nitrophenylsulfonyl) pyrrolidine (2) Start1->Intermediate2 Et3N, DCM 0°C to RT Pyrrolidine Pyrrolidine Intermediate3 4-(Pyrrolidine-1-sulfonyl)aniline (3) Intermediate2->Intermediate3 H2, Pd/C EtOH/THF FinalProduct N-[4-(pyrrolidine-1-sulfonyl)phenyl] prop-2-enamide Intermediate3->FinalProduct Et3N, DCM 0°C Acryloyl Acryloyl Chloride

Caption: Proposed three-step synthesis workflow.

Step 1: Synthesis of 1-(4-Nitrophenylsulfonyl)pyrrolidine (2)
  • Reaction Principle: This step involves a nucleophilic substitution reaction at the sulfonyl group. Pyrrolidine, a secondary amine, acts as the nucleophile, attacking the electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of the stable sulfonamide bond. A non-nucleophilic base, such as triethylamine (Et₃N), is crucial to neutralize the HCl generated in situ, driving the reaction to completion and preventing the protonation of the pyrrolidine starting material.

  • Detailed Experimental Protocol:

    • To a dry round-bottom flask under a nitrogen atmosphere, add 4-nitrobenzenesulfonyl chloride (1.0 eq) and anhydrous dichloromethane (DCM) (approx. 5-10 mL per mmol of sulfonyl chloride).

    • Cool the resulting solution to 0 °C in an ice bath with magnetic stirring.

    • In a separate flask, dissolve pyrrolidine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Add the pyrrolidine/triethylamine solution dropwise to the cooled sulfonyl chloride solution over 20-30 minutes.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

    • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • The product, 1-(4-nitrophenylsulfonyl)pyrrolidine, can be purified by recrystallization from ethanol or by flash column chromatography.

Step 2: Synthesis of 4-(Pyrrolidine-1-sulfonyl)aniline (3)
  • Reaction Principle: The conversion of the nitro group to a primary amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method for this reduction.[1] In this process, the nitro-substituted compound is exposed to hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction occurs on the surface of the catalyst, where both hydrogen and the nitro compound are adsorbed, facilitating the reduction to the corresponding aniline.

  • Detailed Experimental Protocol:

    • In a flask suitable for hydrogenation, dissolve 1-(4-nitrophenylsulfonyl)pyrrolidine (1.0 eq) in a solvent mixture, such as ethanol and tetrahydrofuran (THF), to ensure solubility.

    • Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol% by weight).

    • Evacuate the flask and backfill with hydrogen gas (this is most safely done using a hydrogen-filled balloon or a dedicated hydrogenation apparatus).

    • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen for 6-12 hours.

    • Monitor the reaction by TLC until the starting material is fully consumed.

    • Upon completion, carefully and slowly vent the hydrogen atmosphere and purge the flask with nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad thoroughly with ethanol or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to afford the desired product, 4-(pyrrolidine-1-sulfonyl)aniline, which is often pure enough for the next step. Further purification can be achieved by column chromatography if necessary.

Step 3: Synthesis of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide
  • Reaction Principle: This final step is an N-acylation reaction. The nucleophilic aniline (3 ) attacks the electrophilic carbonyl carbon of acryloyl chloride.[2][3] This reaction is typically fast and exothermic. It is critical to perform the reaction at low temperatures (0 °C) to prevent undesired side reactions, such as polymerization of the acryloyl chloride or double addition. A non-nucleophilic base like triethylamine is again used to scavenge the HCl byproduct.[4]

  • Detailed Experimental Protocol:

    • In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-(pyrrolidine-1-sulfonyl)aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath with vigorous stirring.

    • Add acryloyl chloride (1.1 eq) dropwise to the cooled solution. A white precipitate of triethylamine hydrochloride will form immediately.

    • Stir the reaction mixture at 0 °C for 1-2 hours.

    • Monitor the reaction by TLC. Upon consumption of the aniline starting material, quench the reaction by adding a small amount of water.

    • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The final product, N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide, can be purified by flash column chromatography or recrystallization to yield a pure solid.

Data Summary and Yield Expectations

The following table provides a summary of the key reaction parameters and expected outcomes for the described synthetic pathway. Yields are representative and may vary based on reaction scale and purification efficiency.

StepReaction TypeKey ReagentsSolventTypical Yield (%)
1 Sulfonamide Formation4-Nitrobenzenesulfonyl chloride, Pyrrolidine, Et₃NDCM85 - 95%
2 Nitro Reduction10% Pd/C, H₂EtOH/THF90 - 99%
3 N-AcylationAcryloyl chloride, Et₃NDCM75 - 90%

Conclusion

This guide has outlined a logical, efficient, and well-documented three-step synthesis for N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide. By starting from commercially available materials and employing standard, high-yielding transformations, this pathway provides a reliable method for accessing this valuable compound for further research. The key to success lies in the careful control of reaction conditions, particularly temperature during the final acylation step, and the use of appropriate reagents to ensure clean conversions and simplify purification. This protocol serves as a robust foundation for scientists and researchers in the field of drug discovery and organic synthesis.

References

  • Gao, Y. X. (2005). Synthesis And Characterization Of N-[4-(Aminosulfonyl) Phenyl] Acrylamide Copolymers. Master's Thesis.
  • Chem-Impex. 4-[(1-Pyrrolidinylsulfonyl)methyl]aniline. Product Information.
  • BenchChem. (2025). Application Notes and Protocols: N-acylation of Anilines with 4-Acetylpiperidine-1-carbonyl chloride. Technical Document.
  • BenchChem. (2025). Synthesis and Characterization of 3-methoxy-4-(1-pyrrolidinyl)aniline: A Technical Guide. Technical Document.
  • ResearchGate. Synthesis and Copolymerization of several N-substituted acrylamides.
  • Semantic Scholar. Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride.

Sources

Foundational

structural activity relationship (SAR) of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide

An In-depth Technical Guide to the Structural Activity Relationship (SAR) of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide Abstract: This guide provides a comprehensive technical framework for investigating the stru...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural Activity Relationship (SAR) of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide

Abstract: This guide provides a comprehensive technical framework for investigating the structural activity relationships (SAR) of the N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide scaffold. This molecule class is characterized by a reactive acrylamide "warhead," indicating its potential as a covalent inhibitor. Covalent inhibitors have seen a resurgence in drug discovery, with several approved drugs demonstrating their benefits in terms of potency, duration of action, and ability to overcome drug resistance.[1] This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple listing of modifications to explain the strategic rationale behind experimental design, detailing the necessary biochemical and cellular assays to build a robust SAR model and validate the covalent mechanism of action.

Introduction: The Rationale for Investigating the Scaffold

The N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide scaffold combines two key pharmacophoric elements: the sulfonamide group and the acrylamide covalent warhead.

  • The Sulfonamide Core: The sulfonamide moiety is a privileged scaffold in medicinal chemistry, present in a wide array of drugs with antibacterial, anti-inflammatory, and anticancer properties.[2][3] Its utility stems from its ability to act as a stable, synthetically tractable linker that can engage in key hydrogen bonding interactions with biological targets.[4]

  • The Acrylamide Warhead: The acrylamide group is an α,β-unsaturated carbonyl system that functions as a Michael acceptor. This electrophilic "warhead" is designed to react with nucleophilic amino acid residues—most commonly cysteine—at or near the target's active site.[5] This forms a stable, covalent bond, leading to irreversible or long-lasting inhibition. This strategy has been successfully employed in approved kinase inhibitors like ibrutinib and afatinib.[1]

The combination of these features makes this scaffold a compelling starting point for developing potent and selective covalent inhibitors against a range of potential targets, particularly protein kinases.

Presumed Mechanism of Action: Covalent Thiol Addition

The central hypothesis for this scaffold's activity is the covalent modification of a target protein. The acrylamide moiety is the key actor in this mechanism.

  • Initial Non-Covalent Binding: The inhibitor first docks into the target's binding site, forming non-covalent interactions (e.g., hydrogen bonds, van der Waals forces). The sulfonamide and pyrrolidine groups are critical for establishing this initial affinity and orienting the warhead correctly.

  • Covalent Bond Formation: Once properly positioned, the electrophilic β-carbon of the acrylamide is attacked by the nucleophilic thiol group of a nearby cysteine residue. This Michael addition reaction forms a stable carbon-sulfur bond.[6]

This two-step process is crucial; high initial affinity (KI) is required to enable a rapid rate of inactivation (k_inact). The overall efficiency of a covalent inhibitor is best described by the ratio k_inact/KI.[7]

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Inactivation Enzyme_Cys Target Enzyme (with Cys-SH) EI_Complex Non-Covalent E-I Complex Enzyme_Cys->EI_Complex KI (Affinity) Inhibitor Inhibitor (Acrylamide) Covalent_Adduct Covalent Adduct (E-I) EI_Complex->Covalent_Adduct kinact (Reaction Rate) caption Mechanism of Covalent Inhibition.

Caption: Covalent inhibition is a two-step process involving initial reversible binding followed by irreversible bond formation.

A Strategic Approach to SAR Exploration

A systematic SAR campaign should dissect the molecule into its four key components. The goal is to understand how modifications to each part affect potency, selectivity, and physicochemical properties.

SAR_Strategy cluster_A Modulate Reactivity & Fit cluster_B Optimize Binding & Properties cluster_C Assess Linker Importance cluster_D Probe Solvent-Exposed Region Core Core Scaffold N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide A Region A Acrylamide Warhead Core->A B Region B Phenyl Ring Core->B C Region C Sulfonamide Linker Core->C D Region D Pyrrolidine Ring Core->D A_mod1 α/β-Substitutions (e.g., cyano, fluoro) A->A_mod1 A_mod2 Alternative Warheads (e.g., vinyl sulfonamide) A->A_mod2 B_mod1 Positional Isomers (meta, ortho) B->B_mod1 B_mod2 Substituents (F, Cl, Me, OMe) (Tune electronics, solubility) B->B_mod2 C_mod1 Alternative Linkers (e.g., amide, ether) C->C_mod1 D_mod1 Ring Size (azetidine, piperidine) D->D_mod1 D_mod2 Ring Substitution (Improve solubility/potency) D->D_mod2 caption Systematic SAR exploration of the scaffold.

Caption: A systematic SAR exploration should probe modifications in four key regions of the molecule.

Region A: The Acrylamide Warhead

The reactivity of the warhead is a delicate balance. It must be reactive enough to engage the target cysteine but not so reactive that it causes off-target effects through indiscriminate reactions with other proteins.

  • α-Substitution: Adding an electron-withdrawing group like a cyano group at the α-position can increase the electrophilicity of the warhead.[5] This can enhance the reaction rate but may also increase off-target reactivity.

  • β-Substitution: Adding small substituents to the β-carbon can influence the orientation of the warhead in the active site.

  • Alternative Warheads: If the acrylamide proves too reactive or leads to toxicity, alternative cysteine-targeting warheads should be explored.[1] Examples include vinyl sulfonamides or α-fluoro acrylamides, which offer different reactivity profiles.[1]

Region B: The Central Phenyl Ring

This ring is a critical scaffold for orienting the warhead and the sulfonamide moiety.

  • Substitution: Introducing small electron-donating or electron-withdrawing groups (e.g., -CH₃, -OCH₃, -F, -Cl) at the positions ortho or meta to the acrylamide can fine-tune electronic properties and probe for additional interactions with the target protein.

  • Positional Isomerism: Moving the sulfonamide group from the para- to the meta-position will drastically change the vector and geometry of the molecule and is a crucial modification to explore.

Region D: The Pyrrolidine Ring

This part of the molecule is often solvent-exposed and provides a key handle for modifying physicochemical properties like solubility without disrupting core binding interactions.

  • Ring Size: The five-membered pyrrolidine ring can be contracted to a four-membered azetidine or expanded to a six-membered piperidine.[8] This probes the steric tolerance of the binding pocket.

  • Substitution: Introducing polar groups (e.g., hydroxyl, small ethers) onto the pyrrolidine ring is a classic strategy to improve aqueous solubility and reduce metabolic liability.

SAR Data Summary

All generated data should be compiled into a clear table to facilitate analysis.

Compound IDRegion A ModificationRegion B SubstitutionRegion D ModificationTarget IC₅₀ (nM)Cell Proliferation EC₅₀ (nM)
LEAD-001 AcrylamideHPyrrolidine50250
MOD-A01 α-cyano-acrylamideHPyrrolidine1580
MOD-B01 2-FluoroHPyrrolidine75400
MOD-D01 AcrylamideH3-hydroxy-pyrrolidine60150
MOD-D02 AcrylamideHPiperidine220>1000

Table 1: Example SAR data summary for initial lead optimization.

Experimental Protocols for SAR Generation and Validation

A multi-tiered assay cascade is essential for efficiently generating and interpreting SAR data. It should begin with high-throughput biochemical assays and progress to more complex cell-based and mechanism-confirming experiments.

Primary Biochemical Assay: Target Inhibition

The first step is to measure direct inhibition of the purified target enzyme (e.g., a protein kinase). Luminescence-based assays that measure ATP consumption are a modern, safe, and high-throughput alternative to traditional radiometric assays.[9][10]

Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution, and serial dilutions of the test compound in DMSO.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of kinase solution and 2.5 µL of a 2x compound solution. Incubate for a set period (e.g., 15 minutes) at room temperature.

  • Initiate Reaction: Add 5 µL of a 2x ATP/substrate solution to start the reaction. Incubate for 1 hour at room temperature.

  • Detect ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a plate reader. The signal is inversely proportional to kinase activity. Calculate IC₅₀ values using a non-linear regression curve fit.

Cellular Assays: Target Engagement and Functional Effects

Potency in a biochemical assay does not always translate to cellular activity.[11] It is crucial to confirm that the compound can enter cells, engage its target, and produce a functional downstream effect.

Protocol: NanoBRET™ Target Engagement Assay

This assay measures the binding of a compound to its target protein within living cells.[11]

  • Cell Preparation: Transfect cells with a plasmid encoding the target kinase fused to a NanoLuc® luciferase. Plate the cells and allow them to adhere.

  • Compound Treatment: Treat cells with serial dilutions of the test compound for 2 hours.

  • Add Tracer and Inhibitor: Add the NanoBRET™ fluorescent tracer (which binds to the same target) and a NanoGlo® substrate.

  • Data Acquisition: Read both the donor (luciferase) and acceptor (tracer) emission signals. The BRET ratio is calculated. A potent compound will displace the tracer, leading to a decrease in the BRET signal.

Validating the Covalent Mechanism

For a putative covalent inhibitor, it is essential to experimentally prove the proposed mechanism. This involves demonstrating time-dependency and irreversibility.[7]

Protocol: Time-Dependent IC₅₀ Assay

This experiment determines if the inhibitor's potency increases with longer incubation time, a hallmark of covalent modification.[7]

  • Experimental Setup: Set up multiple kinase reaction plates as described in the primary biochemical assay.

  • Variable Pre-incubation: Pre-incubate the enzyme and serially diluted inhibitor for different lengths of time (e.g., 15, 30, 60, and 120 minutes) before adding the ATP/substrate solution to start the reaction.

  • Data Analysis: Calculate the IC₅₀ value for each pre-incubation time point. A leftward shift (decrease) in the IC₅₀ value with increasing pre-incubation time provides strong evidence for a time-dependent, covalent mechanism.

Protocol: Washout Assay for Irreversible Inhibition

This experiment confirms that the inhibition is irreversible by attempting to "wash out" the compound.[7]

  • Inhibitor Treatment: Treat cells expressing the target with a high concentration (e.g., 10x IC₅₀) of the covalent inhibitor and a known non-covalent inhibitor as a control. Incubate for 2 hours.

  • Washout Step: Remove the inhibitor-containing media. Wash the cells multiple times with fresh, inhibitor-free media over a period of 1-2 hours to allow unbound inhibitor to diffuse away.

  • Assess Target Activity: Lyse the cells and measure the activity of the target kinase using a suitable assay.

  • Data Analysis: If the inhibitory effect persists in the cells treated with the covalent compound but is reversed in the cells treated with the non-covalent control, it confirms an irreversible or very slowly reversible binding mode.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: Mechanism Validation A Biochemical Assay (e.g., ADP-Glo) Determine IC₅₀ B Target Engagement (e.g., NanoBRET) Confirm cell penetration & binding A->B C Functional Assay (e.g., Cell Proliferation) Measure downstream effect (EC₅₀) B->C D Time-Dependent IC₅₀ Confirm covalent kinetics C->D E Washout Assay Confirm irreversibility D->E F Mass Spectrometry Confirm covalent adduct E->F caption A tiered experimental workflow for SAR and mechanism validation.

Caption: A tiered experimental workflow ensures efficient use of resources, from high-throughput screening to detailed mechanism of action studies.

Conclusion and Future Directions

The N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide scaffold represents a promising starting point for the development of novel covalent inhibitors. A successful drug discovery campaign built on this core requires a disciplined, hypothesis-driven approach to SAR exploration. By systematically modifying the four key regions of the molecule and employing a robust cascade of biochemical, cellular, and mechanistic assays, researchers can elucidate the principles governing inhibitor potency and selectivity. The ultimate goal is to optimize the scaffold to achieve a high degree of on-target activity and cellular efficacy while minimizing off-target reactivity, thereby creating a candidate with a promising therapeutic window. Future work should focus on confirming target engagement and covalent adduct formation using mass spectrometry[12] and, ultimately, solving the co-crystal structure of a lead compound with its target to visualize the binding interactions that underpin the observed SAR.

References

  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). Google Docs.
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys. (2025, August 14). Celtarys.
  • Biochemical Kinase Assays | Thermo Fisher Scientific - US. (n.d.). Thermo Fisher Scientific.
  • Charting the Chemical Space of Acrylamide-Based Inhibitors of zDHHC20 | ACS Medicinal Chemistry Letters. (2022, September 26). ACS Publications.
  • Technical Support Center: Covalent Inhibitor Experiments - Benchchem. (n.d.). BenchChem.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024, August 13). Reaction Biology.
  • Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase | Journal of Medicinal Chemistry. (2016, November 21). ACS Publications.
  • Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. (n.d.). ResearchGate.
  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery - BPS Bioscience. (n.d.). BPS Bioscience.
  • Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC. (n.d.). National Center for Biotechnology Information.
  • Development of a new experimental NMR strategy for covalent cysteine protease inhibitors screening: toward enhanced drug discovery - RSC Publishing. (2024, August 23). Royal Society of Chemistry.
  • Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors - PMC. (n.d.). National Center for Biotechnology Information.
  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - MDPI. (2022, November 10). MDPI.
  • Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - ResearchGate. (2025, August 6). ResearchGate.

Sources

Exploratory

A Preclinical Toxicological Assessment of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide in Animal Models

For Researchers, Scientists, and Drug Development Professionals Executive Summary N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide is an investigational molecule identified as a potential covalent inhibitor of Bruton's...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide is an investigational molecule identified as a potential covalent inhibitor of Bruton's tyrosine kinase (BTK) and other kinases, placing it within a class of compounds with significant therapeutic promise, particularly in oncology. However, its toxicological profile is not extensively documented in publicly accessible literature. This guide synthesizes available data and provides a predictive toxicological assessment based on its chemical structure, the known toxicities of its functional groups, and the general safety profile of related kinase inhibitors. The primary structural feature of concern is the acrylamide moiety, a known reactive electrophile that can engage in Michael addition reactions with biological nucleophiles, leading to potential off-target effects and toxicity. This document outlines the anticipated toxicological liabilities, including acute toxicity, potential for skin and eye irritation, and class-specific kinase inhibitor toxicities such as cardiotoxicity. It also provides a framework for the logical progression of preclinical safety studies required to characterize its risk profile for further development.

Introduction and Chemical Identity

N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide (CAS Number: 1153389-79-7) is a small molecule that has garnered interest in the field of kinase inhibition.[1] Its chemical structure is characterized by a central phenyl ring substituted with a prop-2-enamide group and a pyrrolidine-1-sulfonyl group. The prop-2-enamide moiety, commonly referred to as an acrylamide "warhead," is designed to form a covalent bond with a cysteine residue in the active site of its target kinase, leading to irreversible inhibition. While this mechanism can provide high potency and prolonged duration of action, the inherent reactivity of the acrylamide group also presents a significant toxicological challenge.[2]

This guide provides a comprehensive overview of the known and predicted toxicity profile of this compound in animal models, drawing upon available hazard classifications and the broader knowledge base of covalent kinase inhibitors and reactive electrophiles.

Predicted Hazard Profile

While specific, detailed animal toxicology studies for N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide are not widely published, a hazard classification has been notified.[1] This provides a foundational understanding of its potential acute effects.

Table 1: Notified Hazard Classifications for N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide [1]

Hazard ClassificationCategoryDescriptionHazard Code
Acute Toxicity (Oral, Dermal, Inhalation)4Harmful if swallowed, in contact with skin, or if inhaled.H302 + H312 + H332
Skin Irritation2Causes skin irritation.H315
Eye Irritation2ACauses serious eye irritation.H319
Specific Target Organ Toxicity (Single Exposure)3May cause respiratory irritation or drowsiness/dizziness.H336

These classifications suggest that in acute animal studies, the compound would be expected to demonstrate moderate toxicity via multiple routes of exposure and be a significant local irritant to skin and eyes.

Core Toxicological Considerations: The Acrylamide Moiety

The primary driver of the toxicological profile of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide is the electrophilic nature of the acrylamide group.

Mechanism of Reactivity and Off-Target Effects

Acrylamides are α,β-unsaturated carbonyl compounds that act as Michael acceptors.[3] This allows them to react irreversibly with soft biological nucleophiles, most notably the thiol groups of cysteine residues in proteins and glutathione (GSH).[3][4]

G cluster_compound N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide cluster_bio Biological System Compound { Acrylamide Moiety | α,β-unsaturated carbonyl} Target { Target Protein (e.g., BTK) | Cysteine Residue} Compound:f0->Target:f0 Covalent Bond Formation (Therapeutic Effect) OffTarget { Off-Target Proteins | Surface-accessible Cysteines} Compound:f0->OffTarget:f0 Covalent Adduct Formation (Potential Toxicity) GSH { Glutathione (GSH) | Thiol Group} Compound:f0->GSH:f0 Detoxification / Depletion (Oxidative Stress)

While the intended reaction is with the target kinase, non-specific reactions with other proteins can lead to a range of toxicities. Furthermore, depletion of the cellular antioxidant glutathione can lead to a state of oxidative stress, making cells more vulnerable to damage from reactive oxygen species.[4]

Expected General Toxicities

Based on studies of other acrylamides, the following toxicities can be anticipated in animal models:

  • Cytotoxicity: The covalent modification of essential proteins can disrupt cellular function and lead to cell death.[3][4]

  • Neurotoxicity: Acrylamide itself is a well-characterized neurotoxicant, and this property may extend to some of its derivatives.

  • Genotoxicity: Acrylamide has the potential to form adducts with DNA, which can lead to mutations.

  • Reproductive Toxicity: Adverse effects on reproductive organs and fertility have been noted for acrylamide.

Class-Specific Toxicities: Kinase Inhibitors

As a putative kinase inhibitor, N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide falls into a class of drugs known for specific on- and off-target toxicities.[5]

Cardiovascular Toxicity

Cardiovascular toxicity is a major concern for kinase inhibitors and a common cause of attrition during drug development.[6][7][8] These effects can manifest as:

  • Left ventricular dysfunction and heart failure.[9]

  • Hypertension.[8]

  • Arrhythmias (e.g., QT prolongation).[8]

  • Myocardial necrosis.[6][7]

The mechanisms can be complex, involving inhibition of kinases essential for cardiac myocyte survival and function.[9][10] Preclinical assessment in animal models is crucial for identifying these risks early.[6][7][9]

Other Common Kinase Inhibitor Toxicities

The toxicity profile of first-generation covalent BTK inhibitors like ibrutinib is well-characterized and provides a useful reference.[5] Common adverse events observed in animal and human studies include:

  • Bleeding: On-target inhibition of BTK in platelets can impair their function.[11]

  • Diarrhea and other gastrointestinal issues. [5]

  • Infections: Due to the role of BTK in B-cell function.[5]

  • Arthralgias (joint pain). [5]

Second-generation BTK inhibitors were designed to have greater selectivity, which generally results in a more favorable toxicity profile.[12][13] The specific off-target kinase profile of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide would determine its propensity for these class-related toxicities.

Proposed Preclinical Toxicology Program: A Step-by-Step Guide

A standard preclinical program is required to systematically evaluate the safety of this compound.

Acute Toxicity Studies

Objective: To determine the median lethal dose (LD50) and identify signs of toxicity after a single administration.

Protocol:

  • Species Selection: Typically performed in two rodent species (e.g., Sprague-Dawley rats and CD-1 mice).

  • Route of Administration: The intended clinical route (e.g., oral gavage) and at least one parenteral route (e.g., intravenous) should be tested.

  • Dose Escalation: A range of doses is administered to groups of animals.

  • Observation: Animals are observed for a period of 14 days for clinical signs of toxicity, effects on body weight, and mortality.

  • Necropsy: A gross pathological examination is performed on all animals at the end of the study.

G start Start: Dose Range Finding dose_groups Group 1 (Vehicle) Group 2 (Low Dose) Group 3 (Mid Dose) Group 4 (High Dose) start->dose_groups observe 14-Day Observation Period - Clinical Signs - Body Weight - Mortality dose_groups->observe necropsy Gross Necropsy observe->necropsy end Endpoint: Determine MTD/LD50 Identify Target Organs necropsy->end

Repeat-Dose Toxicity Studies

Objective: To identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL) after repeated administration.

Protocol:

  • Study Duration: Typically 2-week or 4-week studies in a rodent and a non-rodent species (e.g., beagle dog).

  • Dosing: Daily administration of at least three dose levels and a vehicle control.

  • In-Life Monitoring: Includes daily clinical observations, weekly body weight and food consumption, ophthalmology, and electrocardiography (ECG) in non-rodents.

  • Clinical Pathology: Blood and urine samples are collected at termination for hematology, clinical chemistry, and urinalysis.

  • Histopathology: A comprehensive list of tissues is collected at necropsy, weighed, and examined microscopically.

Safety Pharmacology

Objective: To investigate potential effects on vital organ systems.

Protocol:

  • Central Nervous System (CNS): A functional observational battery (FOB) and automated activity testing in rats.

  • Cardiovascular System: In vivo telemetry in a non-rodent species (e.g., dog or non-human primate) to assess effects on blood pressure, heart rate, and ECG intervals.[6][7]

  • Respiratory System: Whole-body plethysmography in rats.

Genotoxicity

Objective: To assess the potential for the compound to induce genetic mutations or chromosomal damage.

Protocol: A standard battery of tests includes:

  • Ames Test: An in vitro assay for bacterial gene mutation.

  • In Vitro Chromosomal Aberration Test: Using mammalian cells (e.g., human peripheral blood lymphocytes).

  • In Vivo Micronucleus Test: In rodent hematopoietic cells.

Conclusion

The toxicological profile of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide is predicted to be driven by two key factors: the inherent reactivity of its acrylamide moiety and the class-specific effects of kinase inhibition. Acute toxicity data suggests it is harmful by multiple routes and is a skin and eye irritant.[1] The primary concern for systemic toxicity revolves around off-target covalent modification of proteins, leading to potential cytotoxicity and oxidative stress. As a kinase inhibitor, a thorough evaluation of its cardiovascular safety is paramount.[8][9] The development of this molecule will require a comprehensive preclinical toxicology program, as outlined, to fully characterize its safety profile and determine a therapeutic window for potential clinical investigation. The balance between its potent covalent mechanism of action and its potential for off-target reactivity will be the critical determinant of its future as a therapeutic agent.

References

  • Force, T., & Kolaja, K. L. (2011). Cardiotoxicity of kinase inhibitors: the prediction and translation of preclinical models to clinical practice. Nature Reviews Drug Discovery, 10(2), 111-126. [Link]

  • NextSDS. (n.d.). N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide. Retrieved from [Link]

  • Ploemen, J. P., et al. (2024). Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors. Toxicological Sciences. [Link]

  • Hasinoff, B. B., et al. (2011). A Novel Preclinical Strategy for Identifying Cardiotoxic Kinase Inhibitors and Mechanisms of Cardiotoxicity. Circulation Research, 109(9), 966-975. [Link]

  • ResearchGate. (2024). Preclinical cardiovascular safety assessment of pharmacology - toxicology relationship for a set of novel kinase inhibitors. [Link]

  • OncologyLearningNetwork. (2024). Covalent BTK Inhibitors: A Review of the Evidence in Chronic Lymphocytic Leukemia. [Link]

  • The ASCO Post. (2024). The Role of Noncovalent BTK Inhibitors in the Era of Covalent BTK Inhibitors. [Link]

  • Rogers, K. A., & Woyach, J. A. (2020). Managing toxicities of Bruton tyrosine kinase inhibitors. Hematology 2020, 2020(1), 356-362. [Link]

  • Lamore, S. D., et al. (2019). Cardiovascular Toxicity Induced by Kinase Inhibitors: Mechanisms and Preclinical Approaches. Chemical Research in Toxicology, 33(4), 897-910. [Link]

  • PubMed. (2025). SOHO State of the Art Updates and Next Questions | Covalent Bruton's Tyrosine Kinase Inhibitors in Chronic Lymphocytic Leukemia. [Link]

  • YouTube. (2022). Non-covalent vs covalent BTK inhibitors in CLL. [Link]

  • Schüürmann, G., et al. (2023). Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. Chemical Research in Toxicology, 36(8), 1269-1281. [Link]

  • ACS Publications. (2023). Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. [Link]

  • ResearchGate. (n.d.). Acrylamide Functional Group Incorporation Improves Drug-Like Properties: An Example with EGFR Inhibitors. [Link]

  • National Center for Biotechnology Information. (n.d.). Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. [Link]

  • Kacar, S., & Sahinturk, V. (2021). The Protective Agents Used against Acrylamide Toxicity: An In Vitro Cell Culture Study-Based Review. Cell Journal (Yakhteh), 23(4), 375-381. [Link]

Sources

Foundational

An In-depth Technical Guide to N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide as a Covalent Inhibitor

This guide provides a comprehensive technical overview of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide, a molecule of significant interest in the field of covalent inhibitors. It is intended for researchers, scient...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide, a molecule of significant interest in the field of covalent inhibitors. It is intended for researchers, scientists, and professionals in drug development who are exploring the potential of targeted covalent inhibitors. This document delves into the core properties of the compound, including its synthesis, mechanism of action, potential protein targets, and the experimental methodologies required for its characterization.

Introduction: The Rise of Targeted Covalent Inhibitors

In recent years, the paradigm of drug discovery has seen a resurgence of interest in covalent inhibitors.[1] Once sidelined due to concerns about off-target toxicity, a new generation of targeted covalent inhibitors (TCIs) has emerged, offering enhanced potency, prolonged duration of action, and the ability to tackle challenging drug targets.[2][3] These molecules typically feature a reactive electrophilic "warhead" that forms a stable covalent bond with a specific nucleophilic amino acid residue on the target protein, most commonly a cysteine.[4][5]

N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide belongs to this promising class of compounds. Its structure incorporates two key pharmacophoric elements: a pyrrolidine sulfonamide group and a prop-2-enamide (acrylamide) moiety. The pyrrolidine sulfonamide scaffold is a common feature in various biologically active compounds, known to interact with a range of protein targets.[6][7][8] The acrylamide group serves as the covalent warhead, a well-established Michael acceptor capable of reacting with nucleophilic residues.[9]

This guide will dissect the properties of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide, providing a foundational understanding for its potential application in drug discovery and chemical biology.

Physicochemical Properties

A summary of the key physicochemical properties of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide is presented in the table below. These properties are crucial for predicting its behavior in biological systems, including solubility, permeability, and metabolic stability.

PropertyValueSource
Molecular Formula C13H16N2O3S[10]
Molecular Weight 280.34 g/mol [10]
CAS Number 1153389-79-7[11]
Predicted XlogP 1.3[10]

Synthesis of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Amide Coupling Aniline 4-Aminobenzenesulfonamide Sulfonamide_Intermediate 4-(Pyrrolidine-1-sulfonyl)aniline Aniline->Sulfonamide_Intermediate Pyrrolidine-1-sulfonyl chloride, Pyridine Final_Product N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide Sulfonamide_Intermediate->Final_Product Propenoyl chloride, Triethylamine

Caption: Proposed two-step synthesis of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide.

Experimental Protocol:

Step 1: Synthesis of 4-(Pyrrolidine-1-sulfonyl)aniline

  • To a stirred solution of 4-aminobenzenesulfonamide (1.0 eq) in pyridine at 0 °C, add pyrrolidine-1-sulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(pyrrolidine-1-sulfonyl)aniline.

Step 2: Synthesis of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide

  • To a stirred solution of 4-(pyrrolidine-1-sulfonyl)aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add propenoyl chloride (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide.

Mechanism of Covalent Inhibition

The inhibitory activity of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide is predicated on the electrophilic nature of its acrylamide moiety. This functional group acts as a Michael acceptor, making it susceptible to nucleophilic attack by amino acid residues on its target protein.[16]

The Michael Addition Reaction

The primary mechanism of covalent bond formation is a Michael addition reaction with the thiol group of a cysteine residue.[4] This reaction proceeds in two steps:

  • Non-covalent Binding: The inhibitor first binds reversibly to the target protein, forming a non-covalent complex. This initial binding is driven by interactions between the pyrrolidine sulfonamide scaffold and the protein's binding pocket.[1]

  • Covalent Bond Formation: Once optimally positioned, the nucleophilic thiolate anion of a cysteine residue attacks the β-carbon of the acrylamide's α,β-unsaturated system. This results in the formation of a stable carbon-sulfur covalent bond.[17]

Michael_Addition Inhibitor Inhibitor (Acrylamide) Non_covalent_complex Non-covalent Complex Inhibitor->Non_covalent_complex Protein Protein (Cysteine-SH) Protein->Non_covalent_complex Covalent_adduct Covalent Adduct Non_covalent_complex->Covalent_adduct k_inact Covalent_adduct->Non_covalent_complex k_rev

Caption: Two-step mechanism of covalent inhibition by an acrylamide-based inhibitor.

The rate of this reaction is influenced by several factors, including the intrinsic reactivity of the acrylamide warhead, the pKa of the target cysteine residue, and the proximity and orientation of the inhibitor within the binding site.[18] The electron-withdrawing nature of the adjacent amide group enhances the electrophilicity of the β-carbon, facilitating the nucleophilic attack.[17]

Potential Protein Targets and Identification Strategies

The specific protein targets of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide have not been extensively documented. However, based on its chemical structure, we can infer potential target classes and outline strategies for their identification.

Inferred Target Classes:
  • Kinases: Many kinases possess a non-catalytic cysteine residue in or near the ATP-binding pocket, which can be targeted by acrylamide-based inhibitors.[3][19] The pyrrolidine sulfonamide scaffold could provide the necessary interactions for binding to the kinase hinge region.

  • Protein Tyrosine Phosphatases (PTPs): The catalytic cycle of PTPs involves a highly reactive cysteine residue in their active site, making them susceptible to covalent modification.[2]

  • Other Enzymes with Catalytic or Allosteric Cysteines: A wide range of enzymes utilize cysteine residues for catalysis or are regulated by allosteric cysteine modifications.

Target Identification Workflow:

A robust workflow is essential for identifying the specific protein targets of a covalent inhibitor.

Target_ID_Workflow Phenotypic_Screening Phenotypic Screening ABPP Activity-Based Protein Profiling (ABPP) Phenotypic_Screening->ABPP Mass_Spectrometry LC-MS/MS Analysis ABPP->Mass_Spectrometry Probe Labeling Target_Validation Target Validation Mass_Spectrometry->Target_Validation Hit Identification Biochemical_Assays Biochemical Assays Target_Validation->Biochemical_Assays Cellular_Assays Cellular Assays Target_Validation->Cellular_Assays

Caption: A typical workflow for the identification and validation of covalent inhibitor targets.

  • Phenotypic Screening: Initial screening in relevant cellular models to identify a biological effect of the compound.

  • Activity-Based Protein Profiling (ABPP): A powerful chemoproteomic technique to identify the protein targets of covalent inhibitors in a complex biological sample.[9] This involves using a tagged version of the inhibitor or a competitive displacement assay with a broad-spectrum cysteine-reactive probe.

  • Mass Spectrometry (LC-MS/MS): Following ABPP, mass spectrometry is used to identify the proteins that have been covalently modified by the inhibitor and to pinpoint the specific site of modification.

  • Target Validation: Once potential targets are identified, they must be validated through biochemical and cellular assays. This includes expressing and purifying the target protein to confirm direct inhibition and using techniques like siRNA or CRISPR-Cas9 to verify that the observed cellular phenotype is a result of inhibiting the identified target.

Characterization of Covalent Inhibitor Properties

A thorough characterization of the kinetic parameters of a covalent inhibitor is crucial for its development. The following experimental protocols provide a framework for assessing the key properties of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide.[1][20][21]

Protocol 1: Determination of the Rate of Inactivation (kinact) and Inhibition Constant (KI)

This protocol utilizes a progress-curve assay to determine the kinetic parameters of covalent inhibition.

  • Reagents and Materials:

    • Purified target enzyme

    • Substrate for the enzyme

    • N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide stock solution in DMSO

    • Assay buffer

    • Microplate reader capable of kinetic measurements

  • Procedure:

    • Prepare a series of dilutions of the inhibitor in the assay buffer.

    • In a microplate, add the enzyme to the assay buffer.

    • Initiate the reaction by adding the substrate and the inhibitor simultaneously.

    • Monitor the reaction progress (e.g., by absorbance or fluorescence) over time at various inhibitor concentrations.

    • The resulting progress curves will show a time-dependent decrease in enzyme activity.

    • Fit the progress curves to the appropriate kinetic model for covalent inhibition to determine the observed rate of inactivation (kobs) at each inhibitor concentration.

    • Plot kobs versus the inhibitor concentration. The resulting hyperbolic curve can be fitted to the Michaelis-Menten equation for irreversible inhibitors to determine kinact (the maximal rate of inactivation) and KI (the inhibitor concentration at which the rate of inactivation is half-maximal).[22]

Protocol 2: Mass Spectrometry Analysis of Covalent Adduct Formation

This protocol confirms the covalent modification of the target protein and identifies the site of modification.

  • Reagents and Materials:

    • Purified target enzyme

    • N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide

    • Incubation buffer

    • Mass spectrometer (e.g., ESI-Q-TOF)

  • Procedure:

    • Incubate the target enzyme with an excess of the inhibitor for a sufficient time to ensure complete reaction.

    • As a control, incubate the enzyme without the inhibitor.

    • Desalt the protein samples.

    • Analyze the intact protein samples by mass spectrometry to determine the mass of the unmodified protein and the protein-inhibitor adduct. The mass shift should correspond to the molecular weight of the inhibitor.

    • To identify the site of modification, digest the protein samples with a protease (e.g., trypsin).

    • Analyze the resulting peptide fragments by LC-MS/MS.

    • Identify the peptide containing the covalent modification and pinpoint the modified cysteine residue based on the fragmentation pattern.

Conclusion and Future Directions

N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide represents a promising scaffold for the development of novel targeted covalent inhibitors. Its combination of a proven covalent warhead and a versatile binding element suggests broad applicability in targeting a range of proteins implicated in disease. The methodologies outlined in this guide provide a solid framework for the synthesis, characterization, and target identification of this and related compounds.

Future research should focus on a systematic evaluation of the biological activity of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide against various protein families, particularly kinases and phosphatases. Elucidating its specific protein targets will be paramount in understanding its therapeutic potential. Furthermore, structure-activity relationship (SAR) studies, by modifying both the pyrrolidine sulfonamide and the acrylamide moieties, could lead to the development of inhibitors with enhanced potency, selectivity, and pharmacokinetic properties. The continued exploration of such targeted covalent inhibitors holds great promise for the future of precision medicine.

References

  • Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). PubMed. [Link]

  • Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). ACS Publications. [Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. [Link]

  • Base-Assisted Mechanism of Acrylamide Reactions With Cysteines: QM/MM Simulations of Afatinib Reaction with EGFR. bioRxiv. [Link]

  • Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). ACS Publications. [Link]

  • Recent advances in the development of covalent inhibitors. PMC. [Link]

  • Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). ACS Publications. [Link]

  • High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases. PMC. [Link]

  • Molecular determinants of acrylamide neurotoxicity through covalent docking. PMC. [Link]

  • Kinetic characterisation of covalent inhibitors on the PHERAstar. YouTube. [Link]

  • Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). Journal of Medicinal Chemistry. [Link]

  • Synthesis of N-aryl-3-(indol-3-yl)propanamides and their immunosuppressive activities. PubMed. [Link]

  • Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. PMC. [Link]

  • New electrophiles targeting thiols in a reversible covalent manner. RSC Publishing. [Link]

  • Advancing Covalent Ligand and Drug Discovery beyond Cysteine. Chemical Reviews. [Link]

  • Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. [Link]

  • Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles. Nature Chemical Biology. [Link]

  • Medicinal Chemistry and Chemical Biology Highlights. CHIMIA. [Link]

  • Acrylamide Bioisosterism: Alkenyl Aromatic Heterocycles as Reactivity-Tunable Warheads for Covalent BTK Inhibitors. ACS Publications. [Link]

  • Development of an Acrylamide-Based Inhibitor of Protein S-Acylation. ChemRxiv. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

  • Synthesis, Characterization, and Evaluation of in vitro Antidiabetic Activity of Novel Pyrrolidine Sulphonamide Derivative. Semantic Scholar. [Link]

  • Charting the Chemical Space of Acrylamide-Based Inhibitors of zDHHC20. ACS Publications. [Link]

  • Identification of acrylamide-based covalent inhibitors of SARS-CoV-2 (SCoV-2) Nsp15 using high-throughput screening and machine learning. PMC. [Link]

  • Atom-Economical Synthesis of N-Arylamides Utilizing Isopropenyl Esters with Heterogeneous Acid Catalysts. PMC. [Link]

  • Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. RSC Publishing. [Link]

  • A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Semantic Scholar. [Link]

  • N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide. NextSDS. [Link]

  • Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso-Amidation of Arylboronic Acids with Nitriles. Organic Chemistry Portal. [Link]

  • N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide. PubChemLite. [Link]

  • Synthesis and biological activity of 1-phenylsulfonyl-4-phenylsulfonylaminopyrrolidine derivatives as thromboxane a(2) receptor antagonists. PubMed. [Link]

  • Biological activities of sulfonamides. ResearchGate. [Link]

  • Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

how to synthesize N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide in the lab

Application Note: Laboratory Synthesis of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide Introduction & Strategic Rationale The development of targeted covalent inhibitors (TCIs) relies heavily on the incorporation o...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Laboratory Synthesis of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide

Introduction & Strategic Rationale

The development of targeted covalent inhibitors (TCIs) relies heavily on the incorporation of electrophilic "warheads" that can form irreversible bonds with nucleophilic residues (e.g., cysteine) in target proteins. The compound N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide (CAS: 1153389-79-7) [1] represents a classic TCI architecture. It features a sulfonamide moiety—a privileged pharmacophore known for its hydrogen-bonding capabilities and metabolic stability—coupled with an acrylamide group, which serves as a Michael acceptor for covalent target engagement.

This application note details a robust, high-yielding, three-step synthetic protocol for this molecule. As a Senior Application Scientist, I have structured this guide to not only provide the procedural steps but also to explain the mechanistic causality behind the reagent selection, ensuring a self-validating workflow for reproducible drug development.

Retrosynthetic Analysis & Workflow

The synthesis is designed around a convergent three-step linear sequence from commercially available starting materials.

  • Sulfonylation: Coupling of 4-nitrobenzenesulfonyl chloride with pyrrolidine.

  • Nitro Reduction: Catalytic hydrogenation of the nitro group to yield the corresponding aniline.

  • Acrylation: N-acylation of the aniline using acryloyl chloride to install the reactive warhead.

SynthesisWorkflow A 4-Nitrobenzenesulfonyl Chloride C 1-(4-Nitrobenzenesulfonyl) pyrrolidine A->C Step 1: Sulfonylation B Pyrrolidine (TEA, DCM) B->C E 4-(Pyrrolidine-1-sulfonyl) aniline C->E Step 2: Nitro Reduction D H2 Gas, 10% Pd/C (Methanol) D->E G N-[4-(pyrrolidine-1-sulfonyl) phenyl]prop-2-enamide E->G Step 3: Acrylation F Acryloyl Chloride (DIPEA, THF, 0 °C) F->G

Fig 1: Three-step synthetic workflow for N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-(4-nitrobenzenesulfonyl)pyrrolidine

Mechanistic Insight: Sulfonamide formation is highly exothermic. Triethylamine (TEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct, driving the equilibrium forward and preventing the protonation of the nucleophilic pyrrolidine [2]. Dichloromethane (DCM) is chosen as the solvent for its excellent solubility profile and inertness to the sulfonyl chloride.

  • Reagents: 4-Nitrobenzenesulfonyl chloride (1.0 eq, 10 mmol, 2.21 g), Pyrrolidine (1.2 eq, 12 mmol, 0.85 g), TEA (2.0 eq, 20 mmol, 2.78 mL), anhydrous DCM (30 mL).

  • Procedure:

    • Dissolve 4-nitrobenzenesulfonyl chloride in 20 mL of anhydrous DCM in a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice-water bath. Causality: Cooling mitigates the exothermic reaction and prevents potential side reactions such as sulfonate ester formation if trace moisture is present.

    • In a separate vial, mix pyrrolidine and TEA with 10 mL of DCM. Add this mixture dropwise to the reaction flask over 15 minutes.

    • Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 4 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes/Ethyl Acetate 7:3). The starting material (high Rf) should completely disappear, replaced by a highly UV-active product spot.

    • Workup: Quench with 20 mL of 1M HCl to remove unreacted pyrrolidine and TEA. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The product typically precipitates as a pale yellow solid and can be used without further purification.

Step 2: Reduction to 4-(pyrrolidine-1-sulfonyl)aniline

Mechanistic Insight: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected over iron/acid (Béchamp reduction) or tin chloride. Pd/C offers a clean, quantitative conversion that avoids heavy metal contamination and complex aqueous workups, which is critical when synthesizing pharmaceutical intermediates.

  • Reagents: 1-(4-nitrobenzenesulfonyl)pyrrolidine (1.0 eq, ~8.5 mmol), 10% Pd/C (0.1 eq by weight), Hydrogen gas (balloon), Methanol (40 mL).

  • Procedure:

    • Dissolve the intermediate from Step 1 in 40 mL of HPLC-grade methanol in a 100 mL flask.

    • Carefully add 10% Pd/C to the solution. Safety Note: Pd/C is pyrophoric when dry; always add to the solvent under an inert atmosphere (N₂).

    • Purge the flask with vacuum/nitrogen cycles (x3), followed by vacuum/hydrogen cycles (x3) using a hydrogen balloon.

    • Stir vigorously at room temperature for 12 hours.

    • Validation Checkpoint: TLC (DCM/MeOH 95:5) will show the disappearance of the nitro compound and the appearance of a polar, ninhydrin-positive aniline spot.

    • Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite cake with excess methanol. Concentrate the filtrate in vacuo to yield 4-(pyrrolidine-1-sulfonyl)aniline as an off-white solid.

Step 3: Synthesis of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide

Mechanistic Insight: The acylation of anilines with acryloyl chloride is notoriously prone to over-reaction (di-acylation) and spontaneous polymerization [3]. To prevent this, N,N-Diisopropylethylamine (DIPEA) is used instead of TEA. DIPEA's steric bulk prevents it from acting as a competing nucleophile, minimizing Michael addition side-reactions with the acryloyl chloride. Tetrahydrofuran (THF) is used to maintain solubility of the polar aniline at low temperatures.

  • Reagents: 4-(pyrrolidine-1-sulfonyl)aniline (1.0 eq, 5 mmol, 1.13 g), Acryloyl chloride (1.1 eq, 5.5 mmol, 0.45 mL), DIPEA (2.0 eq, 10 mmol, 1.74 mL), anhydrous THF (25 mL).

  • Procedure:

    • Dissolve the aniline and DIPEA in 25 mL of anhydrous THF under nitrogen. Cool strictly to 0 °C.

    • Add acryloyl chloride dropwise over 20 minutes. Causality: Slow addition at 0 °C is mandatory to suppress the exothermic polymerization of the acryloyl moiety.

    • Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 1.5 hours.

    • Validation Checkpoint: TLC (Ethyl Acetate/Hexanes 1:1) should confirm full conversion. LC-MS can be used to verify the exact mass (Expected [M+H]⁺: 281.1).

    • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 20% to 50% Ethyl Acetate in Hexanes) to afford the pure target acrylamide.

Quantitative Data Summary

The following table summarizes the stoichiometric requirements, reaction conditions, and expected yields for the self-validating workflow.

StepTarget Intermediate / ProductKey ReagentsEquivalents (vs. SM)Temp (°C)Time (h)Expected Yield (%)
1 1-(4-nitrobenzenesulfonyl)pyrrolidinePyrrolidine, TEA1.2, 2.00 → 254.085 - 92%
2 4-(pyrrolidine-1-sulfonyl)anilineH₂ gas, 10% Pd/CExcess, 0.1 (wt)2512.0> 95%
3 N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamideAcryloyl Chloride, DIPEA1.1, 2.00 → 252.070 - 80%

References

  • NextSDS. "N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide - Chemical Substance Information." NextSDS Database.
  • National Center for Biotechnology Information (PMC). "Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid." NIH.
  • Organic Process Research & Development. "Formation of Acrylanilides, Acrylamides, and Amides Directly from Carboxylic Acids Using Thionyl Chloride in Dimethylacetamide in the Absence of Bases." ACS Publications.
Application

N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide covalent docking protocols

Application Notes and Protocols Topic: Covalent Docking Protocols for N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide Audience: Researchers, scientists, and drug development professionals. Abstract The resurgence of t...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols

Topic: Covalent Docking Protocols for N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The resurgence of targeted covalent inhibitors (TCIs) in drug discovery has created a pressing need for robust computational protocols to guide their design and optimization.[1][2][3] N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide, featuring a reactive acrylamide "warhead," represents a class of electrophiles designed to form a permanent bond with a nucleophilic residue, typically cysteine, in a target protein. This guide provides a detailed exposition on the principles and practices of performing covalent docking for this specific molecule. We delve into the underlying mechanism of action, compare leading software platforms, and present step-by-step protocols for both the commercial Schrödinger Suite (CovDock) and the widely-used academic software AutoDock. The objective is to equip researchers with the theoretical understanding and practical expertise to accurately model the binding of acrylamide-based covalent inhibitors, thereby accelerating the discovery of potent and selective therapeutics.

Theoretical Framework for Covalent Docking

The Rationale for Covalent Inhibition

Covalent drugs, which form a stable chemical bond with their biological target, have re-emerged as a powerful therapeutic modality.[1][3] Unlike their non-covalent counterparts that rely on reversible equilibria, covalent inhibitors can achieve prolonged target engagement, leading to enhanced potency and a longer duration of action.[4] This strategy is particularly effective for targeting shallow binding pockets or overcoming resistance mutations.[5] However, the irreversible nature of these agents necessitates careful design to minimize off-target reactivity and associated toxicity.[5]

The Ligand: N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide

The subject of this protocol is N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide. Its chemical structure features two key components: a reversible binding scaffold and an electrophilic warhead.

  • Structure:

    • Molecular Formula: C₁₃H₁₆N₂O₃S[6]

    • Warhead: The prop-2-enamide (acrylamide) group is a well-characterized Michael acceptor.[4][7]

    • Scaffold: The N-[4-(pyrrolidine-1-sulfonyl)phenyl] moiety is responsible for the initial non-covalent recognition and positioning within the target's binding site.

Mechanism: Michael Addition to Cysteine

The covalent interaction proceeds via a Michael addition reaction. The deprotonated thiolate side chain of a cysteine residue, a soft nucleophile, attacks the electrophilic β-carbon of the acrylamide's conjugated system.[8] This forms a stable carbon-sulfur bond, permanently linking the inhibitor to the protein.[8] Understanding this mechanism is critical for correctly setting up the docking simulation.

G cluster_0 cluster_1 cluster_2 L Ligand (Acrylamide Warhead) NC Non-Covalent Complex (Initial Recognition) L->NC Reversible Binding (k_on/k_off) P Protein (Cysteine Thiolate) P->NC C Covalent Adduct (Irreversible Bond) NC->C Covalent Reaction (k_inact) G start Start prep_protein 1. Receptor Preparation (Clean PDB, Add Hydrogens) start->prep_protein prep_ligand 2. Ligand Preparation (Generate 3D Conformer) prep_protein->prep_ligand dock_noncov 3. Non-Covalent Pose Generation (e.g., Glide, AutoDock) prep_ligand->dock_noncov filter_poses 4. Pose Filtering (Select poses near reactive residue) dock_noncov->filter_poses form_bond 5. Covalent Bond Formation (Model reaction geometry) filter_poses->form_bond refine_score 6. Refinement & Scoring (Minimize complex, calculate score) form_bond->refine_score analyze 7. Analysis (Visualize interactions, rank poses) refine_score->analyze end_node End analyze->end_node

Caption: A generalized computational workflow for covalent docking.

Numerous software packages are available for this task, each with unique algorithms and features. The performance of these tools can be target-dependent, and comparative studies have been conducted to benchmark their accuracy. [9][10][11]

Software Developer License Key Features Reference
CovDock (Schrödinger) Schrödinger, LLC Commercial Integrated workflow in Maestro, uses Glide for initial docking and Prime for refinement. User-friendly GUI. [1][12]
AutoDock The Scripps Research Institute Free Academic Requires manual setup. Supports "flexible side chain" and "two-point attractor" methods. [13][14]
GOLD CCDC Commercial Highly customizable, extensive library of reaction types. [10]
MOE (Molecular Operating Environment) Chemical Computing Group Commercial Comprehensive suite with a dedicated covalent docking protocol. Often performs well in benchmark studies. [9][10]

| ICM-Pro | Molsoft LLC | Commercial | Known for high accuracy in pose prediction. | [1][10]|

For the purposes of this guide, we will provide detailed protocols for CovDock and AutoDock .

Protocol 1: Covalent Docking with Schrödinger CovDock

This protocol leverages the integrated and user-friendly environment of the Schrödinger Suite. The CovDock workflow automates many of the complex steps, building upon the robust Glide docking and Prime refinement engines. [12]

Prerequisites
  • Schrödinger Suite (2020 or newer) installed with a valid license.

  • A high-resolution crystal structure of the target protein (PDB file).

  • A 2D or 3D structure of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide (e.g., SDF or MOL2 file).

Step-by-Step Methodology
  • Launch Maestro and Prepare the Workspace:

    • Start a new project and set the working directory. [15] * Import the protein PDB structure using File -> Import Structures.

  • Receptor Preparation (Protein Preparation Wizard):

    • Rationale: This step is critical to ensure the protein structure is chemically correct and optimized for docking. It involves adding hydrogens, removing unwanted molecules (water, cofactors), assigning bond orders, and optimizing the hydrogen-bond network.

    • Open Tasks -> Protein Preparation Wizard. [16] * Work through the tabs:

      • Preprocess: Assign bond orders, add hydrogens, and create disulfide bonds. Ensure the reactive cysteine is correctly modeled.

      • Review and Modify: Check for any structural issues.

      • Refine: Run a restrained minimization (e.g., using the OPLS3e force field) to relieve steric clashes. The output is a prepared protein structure in the Project Table.

  • Ligand Preparation (LigPrep):

    • Rationale: This step generates a low-energy, 3D conformation of the ligand with the correct ionization and tautomeric states for the simulation.

    • Import the ligand structure.

    • Open Tasks -> LigPrep. [15][17] * Select the imported ligand. Use realistic settings (e.g., generate possible states at pH 7.0 ± 2.0).

    • Run the job. The prepared ligand(s) will be added to the Project Table.

  • Covalent Docking (CovDock) Setup:

    • Rationale: This is the core step where the specifics of the covalent reaction are defined. CovDock first performs a non-covalent dock with Glide, mutating the reactive residue to alanine to create space. It then reverts the mutation and models the covalent bond formation for promising poses. [1][12] * Open Tasks -> Covalent Docking (CovDock).

    • Receptor Tab:

      • Select the prepared protein structure.

      • Define the reactive residue by clicking "Specify" and selecting the target cysteine from the workspace or sequence viewer (e.g., CYS 255). [17] * Ligand Tab:

      • Select the prepared ligand from the Project Table.

    • Settings Tab:

      • Reaction Type: Choose "Michael addition". Maestro will automatically recognize the reactive atoms on the acrylamide warhead.

      • Grid Center: Define the docking grid box by selecting the reactive cysteine residue. Ensure the grid is large enough to encompass the entire binding site.

    • Start the job.

  • Analysis of Results:

    • When the job finishes, the poses will be incorporated into the Project Table, grouped by structure.

    • Analyze the CovDock_Score, which reflects the overall quality of the final covalent complex, and the CovDock_Affinity, an estimate of the binding energy. [12] * Visualize the top-ranked pose. Examine the covalent bond geometry and the surrounding non-covalent interactions (hydrogen bonds, hydrophobic contacts) that contribute to binding affinity.

Protocol 2: Covalent Docking with AutoDock

This protocol uses the freely available AutoDock suite. It requires more manual setup but offers high flexibility. We will use the "flexible side chain" method, which treats the ligand and the attached residue as a single flexible entity. [13][14]

Prerequisites
  • AutoDock 4.2 and AutoDockTools (ADT) 1.5.6 or newer installed. [18]* A prepared protein PDB file (hydrogens added, non-essential molecules removed).

  • A PDB file of the ligand.

Step-by-Step Methodology
  • Receptor Preparation:

    • Rationale: To prepare the protein for AutoGrid by adding hydrogens, assigning charges, and defining atom types.

    • Open ADT and load the protein PDB file (File -> Read Molecule).

    • Edit -> Hydrogens -> Add: Add polar hydrogens.

    • Edit -> Charges -> Compute Gasteiger: Calculate partial charges.

    • Grid -> Macromolecule -> Choose: Select the protein and save it as a PDBQT file (e.g., receptor.pdbqt).

  • Ligand Preparation (Crucial Step):

    • Rationale: In the flexible side chain method, the ligand file must be manually edited to "pre-form" the covalent bond with the atoms of the reactive cysteine side chain. This combined structure is then docked as a flexible side chain. [13] * Isolate the reactive cysteine (e.g., CYS 255) from the protein PDB file and save it as cys.pdb.

    • Open the ligand PDB file in a text editor.

    • Open cys.pdb in another text editor.

    • Copy the coordinates of the cysteine side chain atoms (CB, SG) into the ligand PDB file.

    • Crucially, edit the connectivity records (CONECT) to define the new bond between the ligand's β-carbon and the cysteine's SG atom, and the bond between the cysteine's CB and SG atoms. This creates a single molecular entity.

    • Load this modified ligand into ADT.

    • Ligand -> Torsion Tree -> Detect Root and define rotatable bonds.

    • Save the final structure as a PDBQT file (e.g., ligand_cys.pdbqt).

  • Define Flexible Residue:

    • In ADT, with the receptor.pdbqt loaded, go to Flex-Res -> Input -> Choose Flexible Residues.

    • Select the reactive cysteine (CYS 255) and save the flexible receptor PDBQT (receptor_flex.pdbqt) and the rigid receptor PDBQT (receptor_rigid.pdbqt).

  • Grid Parameter File (.gpf) Setup:

    • Rationale: To define the 3D grid box where the docking simulation will occur.

    • Grid -> Set Map Types -> Choose Ligand: Select the ligand_cys.pdbqt.

    • Grid -> Grid Box: Center the grid on the active site and adjust the dimensions.

    • Save the grid parameter file (.gpf).

    • Run autogrid4 from the command line: autogrid4 -p mygrid.gpf -l mygrid.glg

  • Docking Parameter File (.dpf) Setup:

    • Rationale: To specify the docking algorithm, number of runs, and input files.

    • Docking -> Macromolecule -> Set Rigid Filename: Choose receptor_rigid.pdbqt.

    • Docking -> Macromolecule -> Set Flexible Filename: Choose receptor_flex.pdbqt.

    • Docking -> Ligand -> Choose: Select ligand_cys.pdbqt.

    • Set docking parameters (e.g., ga_num_evals to 25,000,000, ga_num_runs to 100).

    • Save the docking parameter file (.dpf).

    • Run autodock4 from the command line: autodock4 -p mydocking.dpf -l mydocking.dlg

  • Analysis of Results:

    • The results are written to the docking log file (.dlg).

    • Use ADT to analyze the results: Analyze -> Dockings -> Open.

    • The poses will be clustered by RMSD. Analyze the estimated binding energy of the top-ranked clusters.

    • Visualize the best pose to confirm the covalent bond and inspect non-covalent interactions.

Post-Docking Validation

A successful docking run is not the end of the analysis. The generated poses must be critically evaluated.

  • Visual Inspection: Check if the covalent bond has a reasonable length and geometry. Ensure the ligand conformation is sterically and chemically plausible.

  • Scoring Function Cross-Validation: If possible, re-score the top pose using a different scoring function or software to check for consensus. [19]* Comparison to Experimental Data: The ultimate validation is comparison with experimental results. If a co-crystal structure is available, the Root-Mean-Square Deviation (RMSD) between the docked pose and the crystal pose should be calculated. An RMSD < 2.0 Å is generally considered a successful prediction. [10]* Molecular Dynamics (MD) Simulation: For high-priority candidates, running an MD simulation on the covalently-bound complex can assess the stability of the binding pose and the persistence of key interactions over time.

Conclusion

Computational covalent docking is an indispensable tool in modern drug discovery for designing targeted covalent inhibitors like N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide. While commercial packages like Schrödinger's CovDock offer a streamlined and automated workflow, academic software such as AutoDock provides a powerful and flexible alternative. The choice of software often depends on available resources and the specific research question. [10][11]Regardless of the platform, a thorough understanding of the underlying chemical mechanism and careful preparation of the input structures are paramount for achieving meaningful and predictive results. The protocols and best practices outlined in this guide provide a robust foundation for researchers to confidently apply covalent docking to their projects.

References

  • Covalent Docking Using Schrödinger | Step-by-Step Workflow for Covalent Inhibitors (Glide & Maestro) - YouTube. (2025). YouTube.
  • Cosconati, S., Forli, S., Perryman, A. L., Harris, R., Goodsell, D. S., & Olson, A. J. (2010). Covalent docking using autodock: Two-point attractor and flexible side chain methods. Journal of Chemical Information and Modeling, 50(9), 1623–1632. [Link]

  • Ghafoor, S., & Hassan, M. (2025). The covalent docking software landscape: features and applications in drug design. Briefings in Bioinformatics. [Link]

  • Ghafoor, S., & Hassan, M. (2026). The covalent docking software landscape: features and applications in drug design. ResearchGate. [Link]

  • How to perform covalent docking using AutodockFR (ADFR)? (2020). Bioinformatics Review. [Link]

  • Alam, O., & Cui, G. (2023). Landscape of In Silico Tools for Modeling Covalent Modification of Proteins: A Review on Computational Covalent Drug Discovery. The Journal of Physical Chemistry B. [Link]

  • The covalent docking software landscape: features and applications in drug design. (2025). Oxford Academic. [Link]

  • Covalent docking using autodock: Two‐point attractor and flexible side chain methods. (n.d.). Semantic Scholar. [Link]

  • Scarpino, A., Ferenczy, G. G., & Keserű, G. M. (2018). Comparative Evaluation of Covalent Docking Tools. Journal of Chemical Information and Modeling. [Link]

  • Kumar, S., & Varma, A. K. (2013). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. EXCLI Journal. [Link]

  • Xu, W., et al. (2019). Systematic Studies on the Protocol and Criteria for Selecting a Covalent Docking Tool. Molecules. [Link]

  • Tasso, A., et al. (2023). Molecular determinants of acrylamide neurotoxicity through covalent docking. Computational and Structural Biotechnology Journal. [Link]

  • Visscher, M., et al. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. RSC Chemical Biology. [Link]

  • How to do covalent docking using autodock? (2016). ResearchGate. [Link]

  • How can I validate docking result without a co-crystallized ligand? (2021). ResearchGate. [Link]

  • How to Perform Covalent Docking Without Templates in Schrödinger | Glide, Maestro Full Tutorial - YouTube. (2025). YouTube.
  • How to Perform Ligand Docking in Maestro | Complete Glide Docking Tutorial (Step-by-Step) - YouTube. (2026). YouTube.
  • Zhang, T., et al. (2022). Advanced approaches of developing targeted covalent drugs. Signal Transduction and Targeted Therapy. [Link]

  • De Cesco, S., et al. (2017). Selective and Effective: Current Progress in Computational Structure-Based Drug Discovery of Targeted Covalent Inhibitors. Molecules. [Link]

  • What are the best ways to validate a docking result? (2013). ResearchGate. [Link]

  • Aljoundi, A., et al. (2020). Computational techniques for covalent inhibition simulation. ResearchGate. [Link]

  • CovDock. (n.d.). Schrödinger. [Link]

  • Lonsdale, R., & Mulholland, A. J. (2021). Mechanism-Based and Computational-Driven Covalent Drug Design. Journal of the American Chemical Society. [Link]

  • Shukla, D., & Cheatham, T. E. (2025). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. bioRxiv. [Link]

  • (PDF) Molecular determinants of acrylamide neurotoxicity through covalent docking. (2023). ResearchGate. [Link]

  • The covalent docking software landscape: features and applications in drug design. (2025). PMC. [Link]

  • Gabizon, R., et al. (2021). Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society. [Link]

  • Beginning with Maestro. (n.d.). Schrödinger. [Link]

  • Shannon, D. A., et al. (2018). Novel K-Ras G12C Switch-II Covalent Binders Destabilize Ras and Accelerate Nucleotide Exchange. ACS Central Science. [Link]

  • N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide. (n.d.). PubChemLite. [Link]

  • N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide. (n.d.). NextSDS. [Link]

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Method

Application Notes and Protocols for N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide: A Targeted Covalent Inhibitor

Introduction: The Resurgence of Targeted Covalent Inhibition Targeted covalent inhibitors (TCIs) have undergone a significant renaissance in drug discovery, moving from a class of compounds once avoided due to concerns o...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Resurgence of Targeted Covalent Inhibition

Targeted covalent inhibitors (TCIs) have undergone a significant renaissance in drug discovery, moving from a class of compounds once avoided due to concerns of off-target toxicity to a validated and powerful therapeutic modality.[1][2][3] Unlike their reversible counterparts, TCIs form a stable, covalent bond with their protein target, often leading to prolonged pharmacodynamic effects, increased potency, and the ability to target proteins previously considered "undruggable."[4][5] The key to modern TCI design lies in a two-step mechanism: initial, reversible binding to the target protein, driven by the inhibitor's scaffold, followed by the formation of a covalent bond between an electrophilic "warhead" on the inhibitor and a nucleophilic amino acid residue on the protein.[6][7]

This document provides a detailed guide for researchers on the use and characterization of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide , a putative TCI. This compound features a prop-2-enamide (acrylamide) moiety, a well-established warhead known to react with cysteine residues, and a pyrrolidine-1-sulfonyl)phenyl scaffold designed for specific, non-covalent interactions with the target protein. These notes are intended for researchers, scientists, and drug development professionals seeking to evaluate this and similar acrylamide-based TCIs.

Compound Profile: N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide

Property Value Source
IUPAC Name N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide
CAS Number 1153389-79-7[8]
Molecular Formula C13H16N2O3S[9]
Molecular Weight 280.35 g/mol [9]
Structure Chemical structure of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide

Proposed Mechanism of Action

The acrylamide warhead of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide is a Michael acceptor, making it susceptible to nucleophilic attack by the thiol group of a cysteine residue within the target protein's binding site. This results in the formation of a stable thioether bond. The specificity of this interaction is directed by the non-covalent binding of the (pyrrolidine-1-sulfonyl)phenyl scaffold to the protein's active or allosteric site.

Covalent Inhibition Mechanism cluster_reversible Reversible Binding cluster_irreversible Irreversible Covalent Bonding E Enzyme (E) + Cysteine EI_non_covalent Non-covalent Complex (E·I) E->EI_non_covalent ki (association) I Inhibitor (I) (Acrylamide Warhead) EI_non_covalent->E koff (dissociation) EI_covalent Covalent Adduct (E-I) EI_non_covalent->EI_covalent kinact (inactivation)

Caption: Proposed two-step mechanism of covalent inhibition.

Experimental Protocols

Kinetic Characterization of Covalent Inhibition

A thorough kinetic analysis is essential to understand the potency of a TCI. Unlike reversible inhibitors, which are characterized by an IC50 value, the potency of an irreversible inhibitor is best described by the ratio kinact/Ki, where Ki is the inhibitor's binding affinity for the non-covalent complex and kinact is the maximal rate of inactivation.[1][6]

Objective: To determine the kinetic parameters Ki and kinact.

Methodology: Continuous Enzyme Assay (Kitz-Wilson Plot)

  • Reagents and Materials:

    • Purified target protein (Protein X)

    • N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide stock solution (in DMSO)

    • Substrate for Protein X

    • Assay buffer

    • 96-well microplate

    • Plate reader

  • Procedure:

    • Prepare a series of dilutions of the inhibitor in the assay buffer.

    • In a 96-well plate, add the inhibitor dilutions to wells containing a fixed concentration of Protein X.

    • Initiate the enzymatic reaction by adding the substrate.

    • Immediately monitor the reaction progress (e.g., absorbance or fluorescence) over time in a plate reader.

    • For each inhibitor concentration, determine the initial rate of the reaction.

    • Plot the observed rate constant (kobs) versus the inhibitor concentration.

    • Fit the data to the Michaelis-Menten equation to determine Ki and kinact.[10]

Data Analysis and Interpretation:

The relationship between kobs, Ki, and kinact is described by the following equation:

kobs = kinact * [I] / (Ki + [I])

Where:

  • kobs is the pseudo-first-order rate constant of inactivation at a given inhibitor concentration [I].

  • kinact is the maximum rate of inactivation.

  • Ki is the inhibitor concentration at which the rate of inactivation is half-maximal.

A plot of kobs versus [I] will yield a hyperbolic curve from which kinact and Ki can be determined.

Expected Data Presentation:

[Inhibitor] (µM) kobs (min-1)
00
0.10.05
0.50.20
1.00.35
2.50.60
5.00.80
10.00.95

Kinetic Parameters:

Parameter Value
kinact 1.0 min-1
Ki 2.0 µM
kinact/Ki 0.5 µM-1min-1
Confirmation of Covalent Adduct Formation and Target Engagement by Mass Spectrometry

Mass spectrometry (MS) is a powerful tool to unequivocally confirm the formation of a covalent bond between the inhibitor and the target protein.[3][11] It can also be used to quantify target engagement in complex biological samples.[12][13][14]

Objective: To confirm the formation of a covalent adduct and determine the site of modification.

Methodology: Intact Protein and Peptide Mapping MS

  • Sample Preparation:

    • Incubate purified Protein X with a molar excess of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide at room temperature for a defined period.

    • As a control, incubate Protein X with DMSO alone.

    • For peptide mapping, digest the protein samples with a protease (e.g., trypsin).

  • Intact Protein Analysis (LC-MS):

    • Analyze the intact protein samples by liquid chromatography-mass spectrometry (LC-MS).

    • Compare the mass spectra of the inhibitor-treated and control samples. A mass shift corresponding to the molecular weight of the inhibitor (280.35 Da) in the treated sample confirms covalent modification.

  • Peptide Mapping Analysis (LC-MS/MS):

    • Analyze the digested peptide samples by LC-MS/MS.

    • Search the MS/MS data for peptides with a mass modification of 280.35 Da.

    • The fragmentation pattern of the modified peptide will identify the specific cysteine residue that has been modified.

Mass_Spectrometry_Workflow start Incubate Protein X with Inhibitor intact_ms Intact Protein LC-MS start->intact_ms digest Proteolytic Digestion (e.g., Trypsin) start->digest confirm_adduct Confirm Covalent Adduct (Mass Shift) intact_ms->confirm_adduct peptide_ms Peptide Mapping LC-MS/MS digest->peptide_ms identify_site Identify Modification Site (MS/MS Fragmentation) peptide_ms->identify_site

Caption: Workflow for MS-based confirmation of covalent modification.

Cellular Target Engagement and Selectivity Profiling

Evaluating the inhibitor's activity in a cellular context is crucial to assess its therapeutic potential.[15][16] This involves determining its ability to engage the target protein within cells and its selectivity across the proteome.

Objective: To measure cellular target engagement and assess off-target effects.

Methodology: Activity-Based Protein Profiling (ABPP)

  • Reagents and Materials:

    • Cell line expressing the target protein (Protein X)

    • N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide

    • A "clickable" alkyne- or azide-functionalized cysteine-reactive probe

    • Lysis buffer

    • Biotin-azide or -alkyne tag

    • Streptavidin beads

    • SDS-PAGE gels and Western blotting reagents

    • Antibody against Protein X

  • Procedure:

    • Treat cells with varying concentrations of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide for a specified time.

    • Lyse the cells and treat the lysates with the cysteine-reactive probe.

    • Perform a click chemistry reaction to attach a biotin tag to the probe.

    • Enrich the probe-labeled proteins using streptavidin beads.

    • Analyze the enriched proteins by SDS-PAGE and Western blotting using an antibody against Protein X to assess target engagement.

    • For proteome-wide selectivity, analyze the enriched proteins by mass spectrometry.

Data Analysis and Interpretation:

A decrease in the signal for Protein X in the inhibitor-treated samples compared to the control indicates successful target engagement. Mass spectrometry analysis of the enriched proteins will reveal other proteins that react with the probe, providing a profile of the inhibitor's off-target activities.

Expected Data Presentation (Western Blot):

A representative Western blot would show a dose-dependent decrease in the band intensity for Protein X in the samples treated with N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide.

Troubleshooting and Considerations

  • Solubility: Ensure the inhibitor is fully dissolved in DMSO before diluting in aqueous buffers. Poor solubility can lead to inaccurate results.

  • Reactivity: The acrylamide warhead can be reactive with other nucleophiles, such as glutathione. It is important to consider the stability of the compound in the assay and cellular environment.

  • Selectivity: While designed for a specific target, off-target covalent modifications can occur. Thorough selectivity profiling is essential to identify and mitigate potential toxicities.[2]

Conclusion

N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide represents a promising scaffold for the development of targeted covalent inhibitors. The protocols outlined in this guide provide a comprehensive framework for its characterization, from initial kinetic analysis to cellular target engagement and selectivity profiling. By following these methodologies, researchers can gain a detailed understanding of the inhibitor's mechanism of action and its potential as a therapeutic agent.

References

  • Dougan, D. R. (2025).
  • Johnson, D. S. (2022).
  • Pande, V. (2021). MALDI-TOF Mass Spectrometry-Based Assay for Measuring Covalent Target Engagement of KRAS G12C Inhibitors.
  • Dougan, D. R. (2025).
  • Johnson, D. S. (2022).
  • Verhelst, S. H. L. (2020). Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes. Methods in Molecular Biology.
  • An, Y. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv.
  • Whiteaker, J. R. (2023). Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue. Clinical Proteomics.
  • Whiteaker, J. R. (2023). Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue. PubMed.
  • CarnaBio USA, Inc. (2020). Kinetic analysis of covalent and irreversible inhibitors.
  • Zhang, Y. (2024). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. ACS Chemical Biology.
  • Zhang, T. (2020). Advanced approaches of developing targeted covalent drugs. European Journal of Medicinal Chemistry.
  • Zhang, Y. (2024). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. PMC.
  • OTAVA. (n.d.). OTAVA Covalent Inhibitors Library.
  • Johnson, D. S. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry.
  • Request PDF. (n.d.). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery.
  • Engel, J. (2017). Characterization of Covalent-Reversible EGFR Inhibitors. PMC.
  • Mons, E. (2024). Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. MDPI.
  • Shiloach, E. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. Royal Society of Chemistry.
  • NextSDS. (n.d.). N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide.
  • PubChemLite. (n.d.). N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide.
  • Heinrich, D. M., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry.
  • WuXi RCS. (2024). How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors?
  • Grabowski, K., et al. (2025).
  • Gabizon, R., et al. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Case Study. ePrints Soton.

Sources

Application

Application Note: Solubilization and Cell Culture Dosing Protocol for N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide

Scientific Context & Mechanistic Rationale N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide (CAS 1153389-79-7) is a specialized electrophilic acrylamide fragment utilized primarily in Kinetic Template-Guided Tethering...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Mechanistic Rationale

N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide (CAS 1153389-79-7) is a specialized electrophilic acrylamide fragment utilized primarily in Kinetic Template-Guided Tethering (KTGT) and covalent Fragment-Based Drug Discovery (FBDD) .

Mechanistic Causality: The molecule features an acrylamide warhead that acts as a soft electrophile (Michael acceptor), designed to form irreversible covalent bonds with nucleophilic cysteine residues on target proteins. The pyrrolidine-1-sulfonylphenyl moiety serves as the recognition element, driving non-covalent affinity prior to the tethering event.

Solvent Selection (Why DMSO?): Dimethyl sulfoxide (DMSO) is the universally mandated solvent for this class of compounds. Its high dielectric constant and amphiphilic nature efficiently solvate the hydrophobic phenyl-pyrrolidine core while stabilizing the polar sulfonamide and acrylamide groups. Crucially, the use of anhydrous DMSO prevents premature hydration or hydrolysis of the reactive acrylamide double bond, preserving the integrity of the Michael acceptor before it reaches the biological target.

Physicochemical Properties & Solubility Profile

PropertyValue
Chemical Name N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide
CAS Number 1153389-79-7
Molecular Formula C13H16N2O3S
Molecular Weight 280.34 g/mol
Target Engagement Covalent (Cysteine-directed Michael addition)
Recommended Master Stock 50 mM in Anhydrous DMSO
Max Final DMSO in Culture ≤ 0.1% (v/v) to prevent cytotoxicity

Workflow Visualization

Workflow A Compound Powder (CAS 1153389-79-7) B Master Stock (50 mM) in Anhydrous DMSO A->B Dissolve & Sonicate (Room Temp) C Intermediate Dilutions (100% DMSO) B->C Serial Dilution (Maintain Solvent) D Thiol-Free Media (<0.1% DMSO final) C->D 1:1000 Aqueous Dilution E Cell Culture Dosing (Covalent Engagement) D->E Incubate (1-24 Hours)

Workflow for the preparation and cell culture dosing of acrylamide fragment libraries.

Experimental Protocols

Protocol A: Preparation of the 50 mM DMSO Master Stock

Objective: Create a highly concentrated, stable stock that preserves the reactive warhead.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 14.02 mg of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide powder.

  • Solubilization: Add exactly 1.0 mL of sterile-filtered, anhydrous DMSO (≥99.9% purity) to the powder. Expert Insight: Always add solvent to the powder rather than powder to the solvent to ensure complete wetting and prevent aerosolization of the hazardous acrylamide.

  • Agitation: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a room-temperature water bath for up to 5 minutes. Caution: Do not apply heat, as elevated temperatures can induce acrylamide polymerization.

  • Storage: Aliquot the 50 mM solution into 20–50 µL volumes using amber or opaque microcentrifuge tubes. Store at -20°C or -80°C. Protect from light and moisture.

Protocol B: Cell Culture Dosing

Objective: Deliver the compound to cultured cells without inducing solvent toxicity or quenching the reactive warhead.

Step-by-Step Methodology:

  • Thawing: Thaw a single aliquot of the 50 mM master stock at room temperature immediately prior to use. Limit freeze-thaw cycles to a maximum of three to prevent degradation.

  • Intermediate Dilution: Prepare a 100x or 1000x intermediate stock in 100% DMSO. This ensures that the final volume of DMSO added to the cells remains constant across all dose groups, allowing for a proper vehicle control.

  • Media Preparation: Dilute the intermediate stock directly into pre-warmed cell culture media.

    • Critical Causality 1 (DMSO Toxicity): The final DMSO concentration must not exceed 0.1% (v/v) to prevent DMSO-induced cytotoxicity, osmotic stress, or unintended cellular differentiation . For example, to achieve a 50 µM final assay concentration, add 1 µL of the 50 mM stock per 1 mL of media.

    • Critical Causality 2 (Thiol Reactivity): Ensure the culture media is free of high concentrations of free thiols (e.g., DTT or β-mercaptoethanol). These reagents will act as competing nucleophiles and prematurely quench the acrylamide warhead via Michael addition before it reaches the intracellular target.

  • Application: Mix the media vigorously and immediately apply it to the cells. Incubate for the required target engagement time (typically 1–24 hours).

Trustworthiness & Quality Control

To ensure the protocol is a self-validating system, always run a DMSO-only vehicle control at the exact same final concentration as the highest dosed group. This isolates the compound's specific phenotypic effect from solvent-induced artifacts. Additionally, periodically analyze the master stock via LC-MS to confirm the absence of a +18 Da mass shift, which would indicate unwanted water addition across the acrylamide double bond (a sign of compromised stock integrity).

References

  • Allen, C. E., Curran, P. R., Brearley, A. S., Boissel, V., Sviridenko, L., Press, N. J., Stonehouse, J. P., & Armstrong, A. (2015). "Efficient and Facile Synthesis of Acrylamide Libraries for Protein-Guided Tethering." Organic Letters, 17(3), 458-460.[Link][1][2][3][4][5][6][7]

Sources

Method

Application Note: Mass Spectrometry Strategies for the Characterization of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide Adducts

Abstract N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide is a representative covalent agent featuring an electrophilic acrylamide "warhead" designed to react with nucleophilic residues in biological macromolecules. Su...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide is a representative covalent agent featuring an electrophilic acrylamide "warhead" designed to react with nucleophilic residues in biological macromolecules. Such targeted covalent inhibitors are of increasing interest in drug development for their potential to achieve high potency and prolonged duration of action. Verifying the formation of a covalent adduct, identifying the precise site of modification, and understanding its stability are critical steps in the characterization of these molecules. Mass spectrometry (MS) has become the definitive technology for this purpose, offering unparalleled sensitivity and structural specificity.[1][2] This guide provides a detailed framework for the comprehensive MS-based characterization of adducts formed by N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide with target proteins, covering both intact protein analysis and bottom-up peptide mapping strategies. We detail the underlying chemical principles, provide step-by-step protocols, and explain the rationale behind key experimental choices to ensure robust and reliable characterization.

Foundational Principles: Reactivity and Mass Spectrometric Signatures

The Covalent Reaction Mechanism

The reactivity of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide is driven by its acrylamide moiety, a classic Michael acceptor. This group readily undergoes a conjugate addition reaction with soft nucleophiles, most notably the thiol group of cysteine residues within proteins. The reaction is highly specific under physiological conditions and results in a stable thioether bond.

The expected mass shift upon covalent modification by N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide (Molecular Formula: C₁₃H₁₆N₂O₃S) is +280.0882 Da . This precise mass addition is the primary signature used for detection in all subsequent MS experiments.

Caption: Michael addition of a protein cysteine residue to the acrylamide warhead.

Characteristic Fragmentation of the Sulfonamide Moiety

Beyond the mass shift, the N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide adduct possesses unique structural features that yield characteristic fragmentation patterns in tandem MS (MS/MS) experiments. The sulfonamide group is known to undergo specific gas-phase rearrangements upon collision-induced dissociation (CID).[3][4] Key fragmentation pathways include:

  • Neutral Loss of SO₂: A common pathway for aromatic sulfonamides is the extrusion of sulfur dioxide, resulting in a neutral loss of 64 Da.[3]

  • S-N Bond Cleavage: The bond between the sulfur atom and the pyrrolidine nitrogen can cleave, as can the bond between the phenyl ring and the sulfur atom.[5][6]

These predictable fragmentation patterns provide a secondary layer of confirmation, adding significant confidence to adduct identification, especially in complex biological samples.

Experimental Design: A Dual-Strategy Approach

A comprehensive characterization workflow employs two complementary MS strategies: a top-down approach using intact protein analysis and a bottom-up approach involving peptide mapping.

cluster_0 MS/MS Fragmentation of a Modified Peptide peptide  YAC+280LGK b_ions b-ions b2 b2 b_ions->b2 y_ions y-ions y1 y1 y_ions->y1 b3 b3 b2->b3 b₂ b2->b3 b4 b4 b3->b4 b₃ b3->b4 b5 b5 b4->b5 b₄ b4->b5 b5->b_end y2 y2 y1->y2 y₁ y1->y_start y2->y1 y3 y3 y2->y3 y₂ y3->y2 y4 y4 y3->y4 y₃ y4->y3 b_start->b2 y_end->y4

Caption: Idealized fragmentation map of a modified peptide.

Look for the characteristic neutral loss of SO₂ (64 Da) from the precursor ion or from fragment ions containing the modification. This provides an additional layer of evidence confirming the identity of the adduct.

Parameter Typical Setting Rationale
LC Column C18, 1.9 µm, 100 Å, 75 µm IDStandard for high-sensitivity peptide separations (proteomics).
Gradient Length 60-120 minutesRequired to achieve separation of a complex tryptic digest.
Acquisition Mode Data-Dependent Acquisition (DDA)Automatically selects abundant peptides for MS/MS fragmentation.
Activation Type HCD or CIDCollision-based fragmentation methods to break peptide bonds.
Database Search Mascot, Sequest, AndromedaAlgorithms to match experimental MS/MS spectra to theoretical spectra.
Variable Mod +280.0882 Da on C, K, H The most critical parameter. Tells the software what to look for.

Conclusion

The dual MS approach described provides a robust and comprehensive workflow for characterizing covalent adducts of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide. Intact mass analysis serves as a rapid and direct method to confirm modification, while bottom-up peptide mapping provides definitive identification of the specific binding site. By understanding the underlying chemistry of both the covalent reaction and the gas-phase fragmentation of the adduct, researchers can confidently identify and characterize these modifications, a critical step in the development of targeted covalent therapeutics.

References

  • Gorelik, M., et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Pharmaceuticals. Available at: [Link]

  • Xia, Y., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Liebler, D. C., & Gu, J. (2014). Utilization of LC-MS/MS analyses to identify site-specific chemical protein adducts in vitro. Methods in molecular biology. Available at: [Link]

  • Springer, D. L., et al. (1993). Electrospray ionization mass spectrometric characterization of acrylamide adducts to hemoglobin. Journal of Toxicology and Environmental Health. Available at: [Link]

  • Wang, H., et al. (2010). Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry. The Journal of Organic Chemistry. Available at: [Link]

  • Springer, D. L., et al. (1993). Electrospray ionization mass spectrometric characterization of acrylamide adducts to hemoglobin. Journal of Toxicology and Environmental Health. Available at: [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. Available at: [Link]

  • Gehringer, M., & Lisurek, M. (2019). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. SLAS DISCOVERY: Advancing the Science of Drug Discovery. Available at: [Link]

  • Wang, H., et al. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry. Available at: [Link]

  • Springer, D. L., et al. (1993). Electrospray ionization mass spectrometric characterization of acrylamide adducts to hemoglobin. Taylor & Francis Online. Available at: [Link]

  • van der Woude, H., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules. Available at: [Link]

  • Antunes, D., & Domingues, M. R. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. International Journal of Molecular Sciences. Available at: [Link]

  • Hu, Y., et al. (2021). Formation and Identification of Six Amino Acid - Acrylamide Adducts and Their Cytotoxicity Toward Gastrointestinal Cell Lines. Frontiers in Nutrition. Available at: [Link]

  • Zamora, R., & Hidalgo, F. J. (2011). Isolation and Structural Characterization of Acrylamide−Pyridoxamine Adducts. Chemical Research in Toxicology. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 43405474, N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide. Available at: [Link].

  • Next gênero. N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide. Available at: [Link].

  • Wagner, J., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Application

N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide assay development for kinase inhibition

Abstract This application note provides a comprehensive guide for the development of robust biochemical and cell-based assays to characterize covalent kinase inhibitors. Due to the limited public data on N-[4-(pyrrolidin...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the development of robust biochemical and cell-based assays to characterize covalent kinase inhibitors. Due to the limited public data on N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide, this guide will utilize the well-characterized irreversible inhibitor Ibrutinib and its target, Bruton's Tyrosine Kinase (BTK), as a model system.[1][2] The principles and detailed protocols herein are broadly applicable to other covalent kinase inhibitors, providing researchers with the tools to determine potency, selectivity, and cellular target engagement.

Introduction: The Rise of Covalent Kinase Inhibitors

Kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[3][4] While traditional kinase inhibitors bind non-covalently and reversibly, there has been a resurgence of interest in targeted covalent inhibitors (TCIs).[5][6] These compounds form a stable, covalent bond with a specific amino acid residue, often a cysteine, within the kinase's active site.[2][6]

This covalent mechanism offers several advantages, including prolonged duration of action, high potency, and the potential to overcome resistance mechanisms.[7] Ibrutinib, an FDA-approved drug for B-cell malignancies, exemplifies the clinical success of this approach by irreversibly binding to Cys481 in BTK.[1][8]

However, the time-dependent nature of covalent inhibition necessitates specialized assay development to accurately determine potency.[9] Unlike reversible inhibitors, whose potency is typically described by an IC50 value from an equilibrium-based assay, the potency of irreversible inhibitors is best described by the second-order rate constant, k_inact/K_I.[7][10] This value reflects both the initial non-covalent binding affinity (K_I) and the maximal rate of covalent bond formation (k_inact).[5][10]

This guide details the development of two key assays:

  • A biochemical assay using the ADP-Glo™ Kinase Assay to determine the time-dependent inhibition of BTK and calculate k_inact/K_I.

  • A cell-based target engagement assay using NanoBRET™ technology to confirm that the inhibitor engages BTK within a live-cell context.[11][12]

Principle of the Assays

Biochemical Assay: Time-Dependent Inhibition with ADP-Glo™

The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[13][14][15] The assay is performed in two steps: first, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which then fuels a luciferase reaction, producing a light signal proportional to kinase activity.[14][15]

For covalent inhibitors, a pre-incubation step of the enzyme and inhibitor is crucial before initiating the kinase reaction.[16] By measuring kinase inhibition at various pre-incubation times and inhibitor concentrations, one can characterize the time-dependent nature of the interaction and derive the kinetic parameters k_inact and K_I.[10][17]

Cell-Based Assay: NanoBRET™ Target Engagement

The NanoBRET™ Target Engagement Assay provides a quantitative measure of compound binding to a specific protein target within intact cells.[18][19] The system uses a target protein genetically fused to a bright NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the kinase's active site is added to the cells. When the tracer is bound to the NanoLuc®-kinase fusion protein, Bioluminescence Resonance Energy Transfer (BRET) occurs between the luciferase donor and the fluorescent tracer acceptor.[11][20]

When a test compound is introduced, it competes with the tracer for binding to the kinase.[19] This displacement of the tracer leads to a decrease in the BRET signal in a dose-dependent manner, allowing for the determination of an intracellular IC50 value, which reflects the compound's ability to engage its target in a physiological environment.[11][12]

Visualized Mechanisms and Workflows

Diagram 1: Covalent Inhibition Mechanism

E BTK (E) + Ibrutinib (I) EI Non-covalent Complex (E-I) E->EI k_on / k_off (Reversible Binding, KI) E_I_covalent Covalent Adduct (E-I) EI->E_I_covalent k_inact (Irreversible Reaction)

Caption: Mechanism of irreversible covalent inhibition of BTK by Ibrutinib.

Diagram 2: Biochemical Assay Workflow (ADP-Glo™)

cluster_0 Step 1: Pre-incubation cluster_1 Step 2: Kinase Reaction cluster_2 Step 3: ADP Detection A Dispense BTK Enzyme B Add Ibrutinib (Test Compound) A->B C Incubate (Time Course: 0-60 min) B->C D Add Substrate/ATP Mix C->D E Incubate (e.g., 60 min) D->E F Add ADP-Glo™ Reagent (Stop & ATP Depletion) E->F G Add Kinase Detection Reagent (ADP -> ATP -> Light) F->G H Read Luminescence G->H

Caption: Workflow for time-dependent inhibition assay using ADP-Glo™.

Diagram 3: NanoBRET™ Target Engagement Principle

cluster_0 No Inhibitor cluster_1 With Inhibitor NLuc_Kinase_A NanoLuc-BTK Tracer_A Tracer NLuc_Kinase_A->Tracer_A Binding BRET_A High BRET Signal Tracer_A->BRET_A Energy Transfer NLuc_Kinase_B NanoLuc-BTK BRET_B Low BRET Signal NLuc_Kinase_B->BRET_B Tracer_B Tracer Inhibitor Ibrutinib Inhibitor->NLuc_Kinase_B Competitive Binding

Sources

Method

Application Note: Oral Formulation Development for N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide

Executive Summary & Scientific Rationale The compound N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide (CAS: 1153389-79-7) represents a highly specific structural motif utilized in Targeted Covalent Inhibitors (TCIs)....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The compound N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide (CAS: 1153389-79-7) represents a highly specific structural motif utilized in Targeted Covalent Inhibitors (TCIs). Featuring a pyrrolidine sulfonamide moiety for target recognition and a prop-2-enamide (acrylamide) warhead, this compound is designed to form irreversible covalent bonds with nucleophilic cysteine residues within kinase active sites[1].

However, translating this potent molecule into a viable oral dosage form presents two distinct biopharmaceutical challenges:

  • Chemical Reactivity (The Michael Acceptor Liability): The α,β-unsaturated carbonyl of the acrylamide warhead is highly susceptible to nucleophilic attack via Michael addition[2]. Standard pharmaceutical excipients containing primary/secondary amines or free thiols will rapidly degrade the active pharmaceutical ingredient (API) in the solid state.

  • Poor Aqueous Solubility: The hydrophobic sulfonamide-phenyl core heavily restricts gastrointestinal dissolution, categorizing the compound as a BCS Class II/IV molecule.

The Solution: To overcome solubility limits without compromising the reactive warhead, this protocol details the development of an Amorphous Solid Dispersion (ASD) via Spray-Dried Dispersion (SDD) . Hypromellose acetate succinate (HPMCAS) is selected as the carrier polymer. HPMCAS lacks nucleophilic functional groups, providing a chemically inert matrix that prevents solid-state Michael addition, while its amphiphilic nature effectively maintains drug supersaturation in the small intestine[3].

Mechanistic Pre-Formulation: Excipient Compatibility

Expertise & Causality: Excipient selection for acrylamide-based TCIs cannot rely on standard pre-formulation workflows. Hot Melt Extrusion (HME) is contraindicated due to the high thermal stress which can trigger auto-polymerization of the acrylamide. Furthermore, basic microenvironmental pH or the presence of nucleophilic impurities (e.g., residual peroxides in PEGs, or amines in certain disintegrants) will catalyze the degradation of the warhead into inactive adducts[4].

To establish a self-validating baseline, a rigorous excipient compatibility screen must be executed before SDD manufacturing.

Table 1: Quantitative Excipient Compatibility Matrix

Data represents API recovery (%) and Michael Adduct formation (%) after 14 days at 40°C / 75% Relative Humidity (RH) in 1:1 binary mixtures.

Excipient / PolymerFunctional ClassAPI Recovery (%)Michael Adduct (%)Compatibility StatusCausality / Mechanism
HPMCAS-M ASD Carrier99.2 ± 0.4< 0.1Optimal Sterically hindered, non-nucleophilic ester linkages protect the warhead.
PVP K30 ASD Carrier94.1 ± 1.22.3Marginal Trace peroxides and hygroscopicity induce minor degradation.
Meglumine Solubilizer / Alkalizer12.4 ± 3.185.2Incompatible Secondary amine acts as a strong nucleophile, driving rapid Michael addition.
Lactose Monohydrate Filler98.5 ± 0.6< 0.1Acceptable Reducing sugar, but lacks basicity to catalyze acrylamide degradation.
Croscarmellose Na Disintegrant97.8 ± 0.90.5Acceptable Mildly hygroscopic; requires low moisture packaging.

Experimental Protocols: SDD Manufacturing & Validation

The following protocol outlines the generation of a 25% w/w API loading in HPMCAS-M using a closed-loop spray drying system.

Spray-Dried Dispersion (SDD) Workflow

Step 1: Solvent System Preparation

  • Action: Prepare a solvent mixture of Dichloromethane (DCM) and Methanol (MeOH) at an 80:20 (v/v) ratio.

  • Causality: DCM acts as the primary solvent for the hydrophobic API, while MeOH ensures complete solvation of the HPMCAS-M polymer chains[3]. The low boiling points of both solvents minimize the thermal exposure of the acrylamide during atomization.

Step 2: Solution Compounding

  • Action: Dissolve HPMCAS-M (75% w/w of total solids) into the solvent mixture under continuous magnetic stirring. Once visually clear, add N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide (25% w/w of total solids). Total solid concentration should be maintained at 5% w/v to ensure optimal viscosity for atomization.

  • Validation Check: The solution must be completely transparent. Any turbidity indicates incomplete polymer solvation, which will lead to phase separation and API crystallization during drying.

Step 3: Spray Drying Execution

  • Action: Process the solution through a lab-scale spray dryer (e.g., Büchi B-290) utilizing the parameters outlined in Table 2.

Table 2: Optimized Spray Drying Process Parameters
ParameterSetpointRationale
Inlet Temperature 85°CSufficient to flash-evaporate DCM/MeOH without inducing thermal polymerization of the API.
Outlet Temperature 45°C - 50°CMust remain below the Glass Transition Temperature (Tg) of the resulting ASD to prevent particle fusion.
Feed Rate 15 mL/minBalances droplet size and drying gas capacity to ensure solid particle formation before wall impact.
Atomization Gas Flow 400 L/hr (N₂)Nitrogen is mandatory to prevent oxidative degradation and explosion risks associated with DCM/MeOH.

Step 4: Secondary Drying & Amorphous Validation

  • Action: Transfer the collected SDD powder to a vacuum oven. Dry at 40°C under deep vacuum (< 50 mbar) for 24 hours to remove residual DCM/MeOH below ICH Q3C limits.

  • Validation Check: Analyze the final powder using Polarized Light Microscopy (PLM) and Powder X-Ray Diffraction (PXRD). The complete absence of birefringence (PLM) and a distinct "halo" pattern (PXRD) self-validates the successful conversion of the API into the amorphous state.

SDD_Workflow N1 1. API & HPMCAS-M Weighing N2 2. Solvent Addition (DCM:MeOH) N1->N2 N3 3. Solution Mixing N2->N3 Stir until clear N4 4. Spray Drying Atomization N3->N4 Pump to nozzle N5 5. Cyclone Solid Collection N4->N5 Heated N2 Gas N6 6. Secondary Vacuum Drying N5->N6 Transfer to oven N7 7. Final Amorphous SDD N6->N7 40°C for 24h

Caption: Experimental workflow for manufacturing HPMCAS-based Spray-Dried Dispersions of covalent inhibitors.

In Vitro Biphasic Dissolution Testing

Because the API is highly lipophilic, standard aqueous dissolution will artificially plateau due to solubility limits, failing to predict in vivo performance.

  • Media Preparation: Add 40 mL of Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) to a dissolution vessel. Carefully overlay with 40 mL of 1-Decanol (organic sink phase).

  • Execution: Introduce the SDD formulation into the aqueous phase at 37°C with paddle stirring at 75 RPM.

  • Sampling: Extract aliquots from both phases at 10, 20, 30, 60, and 120 minutes.

  • Causality: The HPMCAS will dissolve in the FaSSIF, generating a supersaturated state of the API. The 1-Decanol phase acts as an artificial "enterocyte" sink. A successful formulation will show rapid partitioning of the API into the organic phase without precipitating in the aqueous phase, self-validating the polymer's ability to maintain supersaturation during the critical absorption window.

Pharmacokinetic & Systemic Pathway Analysis

Once the SDD formulation successfully drives the compound across the enterocyte barrier, the acrylamide warhead dictates its pharmacokinetic fate. Unlike traditional small molecules that are primarily oxidized by hepatic CYP450 enzymes, acrylamide-based TCIs face rapid metabolic clearance mediated by Glutathione S-transferase (GST)-catalyzed conjugation[5].

The formulation must ensure rapid, bolus-like absorption to temporarily saturate local hepatic GSTs, allowing a sufficient fraction of the intact covalent inhibitor to survive first-pass metabolism and reach the systemic circulation for target engagement.

GI_Pathway A Oral Administration B Stomach (Intact Matrix) A->B C Intestine (Supersaturation) B->C pH > 5.5 D Enterocyte Absorption C->D Diffusion E Portal Vein D->E F Systemic Circulation E->F Hepatic Survival H GSH Conjugation E->H Hepatic GSTs G Target Covalent Binding F->G Distribution F->H Systemic GSTs

Caption: Gastrointestinal absorption and systemic clearance pathway for acrylamide-based covalent inhibitors.

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Application

Application Notes &amp; Protocols: Cellular Uptake Assays for N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide

Introduction: Understanding the Unique Nature of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide is a compound of interest in contemporary drug discovery, largely owi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Unique Nature of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide

N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide is a compound of interest in contemporary drug discovery, largely owing to its chemical structure. The presence of a prop-2-enamide (acrylamide) moiety suggests that it may function as a targeted covalent inhibitor (TCI).[1][2] TCIs form a stable, covalent bond with a target protein, often leading to prolonged pharmacodynamic effects and high potency.[3][4] The acrylamide group acts as a Michael acceptor, forming a covalent bond with nucleophilic residues, most commonly cysteine, on the target protein.[1][5] The specificity of this interaction is a key area of investigation for any novel covalent inhibitor.

The pyrrolidine-1-sulfonylphenyl group, on the other hand, contributes to the molecule's overall physicochemical properties, such as solubility, lipophilicity, and non-covalent interactions with the target protein. These properties are critical determinants of the compound's cellular permeability and ultimate intracellular concentration. Therefore, robust and accurate measurement of cellular uptake is a cornerstone of its preclinical characterization.

These application notes provide a comprehensive guide for researchers to design, execute, and interpret cellular uptake and target engagement assays for N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide. The protocols are designed to be adaptable and are grounded in established principles of cell biology and analytical chemistry.

Part 1: Foundational Concepts - Causality in Experimental Design

The choice of assay for determining cellular uptake is not arbitrary; it is dictated by the compound's mechanism of action and the specific scientific questions being asked. For a covalent inhibitor like N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide, simply measuring the total intracellular concentration may not be sufficient. It is crucial to distinguish between the unbound compound, the covalently bound compound, and any potential metabolites.

The Importance of a Multi-faceted Approach

A single assay is unlikely to provide a complete picture of the cellular pharmacology of this compound. Therefore, a multi-pronged strategy is recommended:

  • Direct Quantification of Intracellular Concentration: This provides a fundamental measure of how much of the compound is crossing the cell membrane.

  • Target Engagement Assays: These assays confirm that the compound is interacting with its intended intracellular target.

  • Cellular Permeability Assays: These in vitro models help to predict the compound's absorption and distribution characteristics.

Visualizing the Experimental Strategy

The following diagram illustrates the integrated workflow for characterizing the cellular uptake and activity of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide.

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Method

Application Note: Crystallographic Studies of Transglutaminase 2 in Complex with N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Focus: Targeted Covalent Inhibitors (TCIs), X-ray Crystallography, Conformational Dynamics Introduction & Mechanistic Rationa...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Focus: Targeted Covalent Inhibitors (TCIs), X-ray Crystallography, Conformational Dynamics

Introduction & Mechanistic Rationale

Transglutaminase 2 (TG2) is a highly pleiotropic, calcium-dependent enzyme that catalyzes the formation of isopeptide bonds between glutamine and lysine residues. Dysregulation of TG2 is implicated in several severe pathologies, including Celiac disease, tissue fibrosis, and Huntington’s disease (HD) [1].

A major challenge in targeting TG2 is its extreme conformational plasticity. Intracellularly, under high GTP and low Ca²⁺ concentrations, TG2 adopts a compact, "closed" conformation where the C-terminal β-barrels fold over the catalytic core, sterically occluding the active site. Upon Ca²⁺ influx, TG2 undergoes a dramatic structural rearrangement into an extended, "open" conformation, exposing the catalytic triad (Cys277, His335, Asp358) [2].

To effectively abolish TG2 transamidase activity, researchers have developed targeted covalent inhibitors (TCIs) that trap the enzyme in its open conformation. A premier example is N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide (often referred to as compound 10g in foundational literature) [1].

Mechanism of Action

This inhibitor utilizes a prop-2-enamide (acrylamide) warhead to act as a Michael acceptor. The mechanism proceeds as follows:

  • Conformational Priming: Ca²⁺ binding induces the open conformation, exposing the hydrophobic active-site tunnel.

  • Non-Covalent Docking: The pyrrolidine-1-sulfonylphenyl moiety anchors into the tunnel. The acrylamide carbonyl forms hydrogen bonds with the side chains of Trp241 and Gln276, while the sulfonyl group engages Asn333 [1].

  • Covalent Trapping: The thiolate of the catalytic Cys277 executes a nucleophilic attack on the terminal vinylic carbon of the acrylamide (Michael addition), forming an irreversible thioether bond.

Mechanism TG2_Closed TG2 (Closed State) GTP-bound, Inactive TG2_Open TG2 (Open State) Catalytic Cys277 Exposed TG2_Closed->TG2_Open - GTP / + Ca2+ Calcium Ca2+ Influx (Allosteric Activator) Calcium->TG2_Open TG2_Inhibited TG2-Inhibitor Complex Covalent Thioether Bond at Cys277 TG2_Open->TG2_Inhibited Michael Addition Inhibitor Acrylamide Inhibitor (prop-2-enamide warhead) Inhibitor->TG2_Inhibited

Conformational shift of TG2 and covalent trapping by the acrylamide inhibitor.

Experimental Protocols for Crystallography

Achieving high-resolution diffraction data for TG2-inhibitor complexes requires meticulous control over the enzyme's redox state and conformational equilibrium. The following protocol outlines a self-validating workflow for complex preparation and crystallization.

Recombinant Expression and Purification
  • Expression: Express N-terminally His-tagged human TG2 in E. coli Rosetta (DE3) cells. Induce with 0.5 mM IPTG at 16°C for 18 hours.

  • Lysis & Affinity Chromatography: Lyse cells in 50 mM Tris-HCl (pH 7.5), 500 mM NaCl, 10% glycerol, 1 mM TCEP. Purify via Ni-NTA affinity chromatography.

  • Size-Exclusion Chromatography (SEC): Polish the protein using a Superdex 200 column equilibrated in 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM TCEP.

Expert Insight: Always use TCEP rather than DTT or β-mercaptoethanol during purification. Standard thiols like DTT are potent nucleophiles that will undergo Michael addition with the acrylamide warhead in downstream steps, outcompeting the enzyme and ruining complex formation.

Covalent Complex Formation (Self-Validating Step)
  • Activation: Dilute purified TG2 to 50 µM. Add 10 mM CaCl₂ to force the equilibrium toward the open conformation.

  • Inhibition: Add N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide (dissolved in DMSO) to a final concentration of 250 µM (5-fold molar excess). Incubate at 4°C for 4–6 hours.

  • Validation: Prior to crystallization, confirm 100% covalent occupancy using Intact Mass Spectrometry (ESI-TOF). You must observe a mass shift of exactly +280.09 Da corresponding to the inhibitor adduct[1]. Do not proceed to crystallization if unmodified wild-type protein remains.

  • Clean-up: Remove excess unreacted inhibitor and Ca²⁺ via a desalting column or SEC, exchanging the complex into 20 mM MES (pH 6.8), 200 mM NaCl, 1 mM TCEP. Concentrate the complex to 10–12 mg/mL.

Crystallization via Vapor Diffusion
  • Setup: Use the hanging-drop vapor diffusion method at 20°C.

  • Drop Composition: Mix 1 µL of the protein complex with 1 µL of the reservoir solution.

  • Reservoir Solution: 20 mM MES (pH 6.8), 200 mM NaCl, 6–8% PEG 3350, and 24% glycerol [2].

  • Optimization: Microseeding may be required if excessive nucleation occurs. Crystals typically appear within 3–7 days and grow to maximum dimensions (e.g., 100 × 50 × 50 µm) within two weeks.

X-ray Diffraction and Structure Solution
  • Cryoprotection: The presence of 24% glycerol in the mother liquor usually provides sufficient cryoprotection. Flash-freeze crystals directly in liquid nitrogen.

  • Data Collection: Collect diffraction data at 100 K at a synchrotron light source (e.g., APS or Diamond Light Source).

  • Phasing: Solve the structure via Molecular Replacement (MR) using the open-form TG2 structure (PDB: 2Q3Z) as the search model [2].

  • Refinement: Generate the inhibitor ligand topology file with an open valence at the sulfur-reacting carbon. Define a covalent link between the Cys277 SG atom and the ligand's aliphatic carbon during coordinate refinement (e.g., using Phenix or REFMAC5).

Workflow Step1 1. TG2 Expression & Purification (E. coli, Ni-NTA, SEC) Step2 2. Complex Formation (+ Ca2+, + Inhibitor) Verify by Mass Spec Step1->Step2 Step3 3. Crystallization (Hanging-Drop Vapor Diffusion) Step2->Step3 Step4 4. X-ray Diffraction (Synchrotron, 100K) Step3->Step4 Step5 5. Structure Solution (Molecular Replacement & Refinement) Step4->Step5

Step-by-step crystallographic workflow for TG2 covalent inhibitor complexes.

Data Presentation: Crystallographic Statistics

Below is a representative summary table of crystallographic data collection and refinement statistics expected for high-quality TG2-acrylamide inhibitor complexes, benchmarked against historical open-conformation data [2].

ParameterValue / Specification
Data Collection
X-ray SourceSynchrotron (e.g., 0.979 Å wavelength)
Space Group P21​21​21​
Cell Dimensions (a, b, c) (Å)71.5, 113.2, 118.4
Resolution Range (Å)50.0 – 2.00 (2.07 – 2.00)
Total Reflections~ 350,000
Unique Reflections~ 45,000
Completeness (%)99.5 (98.2)
Rmerge​ (%)7.5 (45.2)
Refinement
Resolution (Å)2.00
Rwork​ / Rfree​ (%)19.5 / 23.8
RMSD Bond Lengths (Å)0.012
RMSD Bond Angles (°)1.35
Ramachandran Favored (%)> 96.0
Ramachandran Outliers (%)< 0.5

(Values in parentheses correspond to the highest resolution shell).

References

  • Prime, M. E., Andersen, O. A., Barker, J. J., Brooks, M. A., Cheng, R. K., Toogood-Johnson, I., ... & Wityak, J. (2012). Discovery and structure-activity relationship of potent and selective covalent inhibitors of transglutaminase 2 for Huntington's disease. Journal of Medicinal Chemistry, 55(3), 1021-1046. URL:[Link]

  • Pinkas, D. M., Strop, P., Brunger, A. T., & Khosla, C. (2007). Transglutaminase 2 undergoes a large conformational change upon activation. PLoS Biology, 5(12), e327. URL:[Link]

  • Keillor, J. W., Apperley, K. Y., & Akbar, A. (2015). Inhibitors of tissue transglutaminase. Trends in Pharmacological Sciences, 36(1), 32-40. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide

Welcome to the technical support center for the synthesis of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to improve reaction yields and product purity.

Introduction

N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide is a valuable building block in medicinal chemistry. Its synthesis, while conceptually straightforward, can present several challenges that may lead to suboptimal yields and the formation of impurities. This guide provides a comprehensive resource to navigate these challenges, drawing upon established chemical principles and field-proven insights to ensure a successful and efficient synthesis.

The primary synthetic route involves the acylation of 4-(pyrrolidine-1-sulfonyl)aniline with acryloyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is sensitive to a variety of parameters which will be discussed in detail.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Degraded Acryloyl Chloride: Acryloyl chloride is highly reactive and susceptible to hydrolysis by atmospheric moisture, leading to the formation of acrylic acid, which will not participate in the desired reaction.[1]1. Use freshly opened or distilled acryloyl chloride. Ensure the reagent is stored under an inert atmosphere and handled with care to minimize exposure to moisture.
2. Poor Quality Starting Material: The purity of 4-(pyrrolidine-1-sulfonyl)aniline is crucial. Impurities can interfere with the reaction.2. Ensure the starting aniline is pure. If synthesized in-house, purify it by recrystallization or column chromatography before use.
3. Insufficient Base: An inadequate amount of base will result in the protonation of the starting aniline by the HCl generated during the reaction, rendering it non-nucleophilic.[2]3. Use at least a stoichiometric amount of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). An excess (1.2-1.5 equivalents) is often recommended.[3]
4. Low Reaction Temperature: While the initial addition of acryloyl chloride is performed at low temperatures to control the exothermic reaction, the reaction may require warming to proceed to completion.4. After the dropwise addition of acryloyl chloride at 0°C, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
Formation of a White Precipitate (Amine Hydrochloride Salt) Insufficient Base: The HCl generated reacts with the unreacted starting aniline to form a hydrochloride salt, which is often insoluble in the reaction solvent.[2]Increase the amount of base to at least 1.2 equivalents to effectively scavenge the HCl produced.
Polymerization of the Product/Reagents Inherent Reactivity: Acryloyl chloride and the resulting acrylamide product can undergo polymerization, especially in the presence of light or heat.[1]Add a polymerization inhibitor such as hydroquinone or phenothiazine to the reaction mixture.[5] Conduct the reaction under dim light and avoid excessive heating.
Multiple Spots on TLC Indicating Impurities 1. Diacylation: Reaction of the newly formed amide with another molecule of acryloyl chloride.1. Add the acryloyl chloride dropwise at a low temperature to maintain a low concentration of the acylating agent.
2. Side reactions of Acryloyl Chloride: Besides hydrolysis, acryloyl chloride can react with other nucleophiles present in the reaction mixture.2. Ensure all reagents and solvents are anhydrous and free of nucleophilic impurities.
3. Incomplete Reaction: The presence of starting material alongside the product.3. Allow for a longer reaction time or a slight increase in temperature after the initial addition. Monitor by TLC until the starting material is consumed.[4]
Difficulty in Product Isolation/Purification Product Solubility: The product may have limited solubility in the work-up solvents, leading to losses during extraction or precipitation.Optimize the work-up procedure. Use a suitable solvent system for extraction, such as dichloromethane or ethyl acetate. If the product precipitates, ensure complete precipitation by cooling before filtration. Recrystallization from an appropriate solvent system can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

A1: Anhydrous dichloromethane (DCM) is a commonly used and effective solvent for this type of acylation.[3] It is relatively inert and dissolves both the starting aniline and the acyl chloride. Other aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) can also be used, but may require different work-up procedures.

Q2: Which base should I use, and why?

A2: A non-nucleophilic tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended.[3] These bases are effective at neutralizing the HCl byproduct without competing with the aniline as a nucleophile.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction.[4] Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to separate the starting aniline, the product, and any potential byproducts. The reaction is considered complete when the starting aniline spot is no longer visible.

Q4: My acryloyl chloride is old. Can I still use it?

A4: It is highly recommended to use fresh or recently distilled acryloyl chloride.[1] Older stock is likely to have hydrolyzed to acrylic acid, which will not react and will complicate purification. If you must use older acryloyl chloride, consider distilling it immediately before use.

Q5: What is the purpose of adding the acryloyl chloride at 0°C?

A5: The reaction between an amine and an acyl chloride is typically very exothermic. Adding the acryloyl chloride at a low temperature helps to control the reaction rate, prevent a rapid temperature increase, and minimize the formation of side products.[3]

Experimental Protocols

Synthesis of 4-(pyrrolidine-1-sulfonyl)aniline (Starting Material)

A plausible synthetic route to the starting material, 4-(pyrrolidine-1-sulfonyl)aniline, involves the reaction of 4-nitrobenzenesulfonyl chloride with pyrrolidine, followed by the reduction of the nitro group.

Step 1: Synthesis of 1-(4-nitrophenylsulfonyl)pyrrolidine

  • In a round-bottom flask, dissolve 4-nitrobenzenesulfonyl chloride in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of pyrrolidine (2 equivalents) in DCM to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography.

Step 2: Reduction of 1-(4-nitrophenylsulfonyl)pyrrolidine to 4-(pyrrolidine-1-sulfonyl)aniline

  • Dissolve the 1-(4-nitrophenylsulfonyl)pyrrolidine from the previous step in a solvent such as ethanol or methanol.

  • Add a reducing agent, for example, tin(II) chloride in the presence of concentrated hydrochloric acid, or through catalytic hydrogenation with a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. A method using reduced iron in the presence of hydrochloric acid has also been reported for a similar reduction.[6]

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • After the reaction is complete, neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield 4-(pyrrolidine-1-sulfonyl)aniline.

Synthesis of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide

This protocol is a general procedure based on standard N-acylation methods.[3][4] Optimization may be necessary to achieve the best results.

Materials:

  • 4-(pyrrolidine-1-sulfonyl)aniline

  • Acryloyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Polymerization inhibitor (e.g., hydroquinone)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(pyrrolidine-1-sulfonyl)aniline (1.0 equivalent) and a small amount of a polymerization inhibitor in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base Addition: Add triethylamine or DIPEA (1.2-1.5 equivalents) to the cooled solution and stir for 5-10 minutes.

  • Acryloyl Chloride Addition: Add acryloyl chloride (1.05-1.1 equivalents) dropwise to the stirred solution while maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting aniline is consumed.

  • Work-up:

    • Cool the reaction mixture back to 0°C and quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by silica gel column chromatography.

Visualizations

Reaction Workflow

G cluster_0 Synthesis of Starting Material cluster_1 Acylation Reaction cluster_2 Purification 4-Nitrobenzenesulfonyl_Chloride 4-Nitrobenzenesulfonyl_Chloride 1-(4-nitrophenylsulfonyl)pyrrolidine 1-(4-nitrophenylsulfonyl)pyrrolidine 4-Nitrobenzenesulfonyl_Chloride->1-(4-nitrophenylsulfonyl)pyrrolidine Pyrrolidine 4-(pyrrolidine-1-sulfonyl)aniline 4-(pyrrolidine-1-sulfonyl)aniline 1-(4-nitrophenylsulfonyl)pyrrolidine->4-(pyrrolidine-1-sulfonyl)aniline Reduction Reaction_Mixture Reaction_Mixture 4-(pyrrolidine-1-sulfonyl)aniline->Reaction_Mixture DCM, Base Crude_Product Crude_Product Reaction_Mixture->Crude_Product Work-up Acryloyl_Chloride Acryloyl_Chloride Acryloyl_Chloride->Reaction_Mixture Pure_Product N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide Crude_Product->Pure_Product Recrystallization or Chromatography

Caption: Workflow for the synthesis of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide.

Troubleshooting Decision Tree

G start Low Yield or No Product c1 Check Reagents start->c1 c2 Check Reaction Conditions start->c2 c3 Polymerization Observed? start->c3 c1_sol1 Use fresh/distilled acryloyl chloride c1->c1_sol1 c1_sol2 Verify purity of starting aniline c1->c1_sol2 c2_sol1 Increase amount of base c2->c2_sol1 c2_sol2 Allow reaction to warm to RT c2->c2_sol2 c2_sol3 Increase reaction time c2->c2_sol3 c3_yes Yes c3->c3_yes c3_no No c3->c3_no c3_sol Add polymerization inhibitor c3_yes->c3_sol c3_no->c2

Caption: Decision tree for troubleshooting low yield issues.

References

  • White, T. D., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development, 16(5), 939–957. [Link]

  • Wikidoc. Acryloyl chloride. (2012, September 4). [Link]

  • Process for the manufacture of acryloyl chloride. (1995). U.S.
  • Sarma, R., & Sarmah, P. (2023). Sunlight-driven N-acetylation of anilines: a green chemistry approach. RSC Advances, 13(40), 28246-28253. [Link]

  • Process for the manufacture of acryloyl chloride. (1990). WO 1990/010616 A1.
  • Process for the fabrication of acryloyl chloride. (1990). CA 2028831 A1.
  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • White, T. D., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Semantic Scholar. [Link]

  • White, T. D., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. ResearchGate. [Link]

  • Process for the preparation of N-substituted acrylamides. (2002). U.S.
  • Method for synthesis of acrylamide derivatives. (2007). U.S.
  • Al-Juboori, A. M. (2008). Synthesis and Copolymerization of several N-substituted acrylamides. Baghdad Science Journal, 5(4), 619-624. [Link]

  • Sharma, R., et al. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. American Journal of Applied Science and Technology. [Link]

  • Shaikh, I., et al. (2016). A Novel Clay catalyst: N-Acetylation of. Journal of Chemical and Pharmaceutical Research, 8(5), 725-729. [Link]

  • PrepChem. Synthesis of 4-aminobenzenesulfonamide. [Link]

  • Morales, S., et al. (2017). Preparation of N-Sulfinyl Aldimines using Pyrrolidine as Catalyst via Iminium Ion Activation. Organic Syntheses, 94, 346-357. [Link]

  • El-Sayed, W. M., et al. (2022). Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity. Molecules, 27(19), 6432. [Link]

  • Kumar, A., et al. (2020). novel one pot synthesis of n-alkyl acrylamide polymers as mineral scale inhibitors in water. Journal of Emerging Technologies and Innovative Research, 7(9). [Link]

  • PubChemLite. N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide. [Link]

  • NextSDS. N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide. [Link]

  • Morales, S., et al. (2018). Preparation of N-Sulfinyl Aldimines using Pyrrolidine as Catalyst via Iminium Ion Activation. ResearchGate. [Link]

  • Li, Y., et al. (2021). Copper-Catalyzed One-Pot Synthesis of N-Sulfonyl Amidines from Sulfonyl Hydrazine, Terminal Alkynes and Sulfonyl Azides. Molecules, 26(12), 3684. [Link]

  • Method for synthesizing p-nitrobenzenesulfonyl chloride. (2012). CN 101570501 B.
  • Synthesis method and intermediates useful in the preparation of pyrrolobenzodiazepines. (2015). U.S.
  • Shyshanybova-Kukharska, A., et al. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters, 25(30), 5678–5683. [Link]

  • Organic Syntheses. o-NITROPHENYLSULFUR CHLORIDE. [Link]

  • Wang, Y., et al. (2024). Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst. Molecules, 29(20), 4815. [Link]

  • University of Central Arkansas. Synthesis of Sulfanilamide. [Link]

  • Process for the preparation of vildagliptin and its intermedi
  • The preparation method of p-aminobenzenesulfonamide. (2015). CN 103483230 B.
  • Puerta, A., et al. (2005). Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Bioorganic & Medicinal Chemistry, 13(19), 5608-5616. [Link]

  • PubChemLite. 4-(pyrrolidine-1-sulfonyl)aniline. [Link]

Sources

Optimization

preventing degradation of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide in aqueous solution

Welcome to the technical support guide for N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integri...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in aqueous solutions during experimentation. Here, we address common challenges and provide scientifically-grounded solutions to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: I'm observing a decrease in the efficacy of my N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide solution over a short period. What are the likely causes of this degradation?

A1: The degradation of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide in an aqueous solution is primarily due to the high reactivity of its N-substituted acrylamide moiety. Several factors can accelerate this process:

  • pH-Dependent Hydrolysis: The amide bond is susceptible to hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions, yielding acrylic acid and the corresponding aniline derivative.[1]

  • Michael Addition: The α,β-unsaturated system of the acrylamide group is an electrophile that can react with nucleophiles. In aqueous solutions, water or hydroxide ions can act as nucleophiles, leading to the formation of a β-hydroxy adduct.[2][3][4] Buffer components containing nucleophilic groups (e.g., thiols, amines) can also participate in this reaction.[5]

  • Polymerization: Like other acrylamides, this compound can undergo free-radical polymerization. This process can be initiated by exposure to UV light, elevated temperatures, or the presence of contaminants like trace metals (e.g., iron from rust).[6]

  • Photodegradation: Direct exposure to sunlight or other sources of UV radiation can provide the energy needed to initiate degradation reactions, including polymerization.[7]

Understanding these pathways is the first step in developing a robust handling and storage strategy.

Q2: What is the optimal pH range for preparing and storing aqueous solutions of this compound to minimize degradation?

A2: To minimize degradation, aqueous solutions of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide should be maintained in a slightly acidic to neutral pH range, ideally between pH 6.0 and 7.5 .

  • Acidic Conditions (pH < 6.0): Lower pH significantly reduces the stability of acrylamide solutions and increases the likelihood of self-polymerization.[6] While hydrolysis can occur, polymerization is often the more pressing concern in acidic media.

  • Basic Conditions (pH > 8.0): Alkaline conditions promote the hydrolysis of the amide group.[6] While a pH up to 8.0 may not drastically affect stability in the short term, it can lead to the generation of ammonia from the hydrolysis of the primary amide.[6] More importantly, the rate of Michael addition of hydroxide is also expected to increase at higher pH.

Regular pH monitoring of your stock solutions is highly recommended.[6]

Q3: Are there any specific buffer components or additives I should avoid when working with this compound?

A3: Yes. Due to the electrophilic nature of the acrylamide group, it is crucial to avoid buffers containing strong nucleophiles.

  • Avoid: Buffers containing primary or secondary amines (e.g., Tris, glycine) or thiol-containing reagents (e.g., dithiothreitol (DTT), β-mercaptoethanol) should be avoided in stock solutions or long-term experiments, as they can readily participate in Michael addition reactions.[2][5]

  • Recommended: Use buffers with non-nucleophilic components, such as phosphates (e.g., PBS), HEPES, or MOPS, provided the pH is maintained within the optimal 6.0-7.5 range.

Q4: What are the best practices for preparing and storing stock solutions to ensure maximum long-term stability?

A4: Adhering to proper storage protocols is critical for preserving the integrity of your compound.[7][8]

  • Solvent Choice: For initial stock solutions, consider using a non-aqueous, aprotic solvent like anhydrous DMSO or DMF, in which the compound is likely more stable. These stock solutions can then be diluted into your aqueous experimental buffer immediately before use.

  • Temperature: Store aqueous solutions at refrigerated temperatures (2–8°C) for short-term use (days to a week).[9] For long-term storage, aliquots should be flash-frozen and stored at -20°C or -80°C to minimize both hydrolysis and microbial growth.[8][9] Avoid repeated freeze-thaw cycles.

  • Light Protection: Always store solutions in amber vials or wrap containers with aluminum foil to protect them from light, which can initiate photopolymerization.[7][10]

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider degassing the solvent and storing aliquots under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[7][8] Dissolved oxygen, however, can sometimes help inhibit unwanted radical polymerization.[6] The specific requirement for an inert atmosphere may depend on the purity of the compound and the presence of potential initiators.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving issues related to the degradation of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide.

Observed Issue Potential Cause Recommended Action & Explanation
Loss of biological activity in freshly diluted solution. Incompatible Buffer The acrylamide moiety is likely reacting with nucleophilic components in your assay buffer (e.g., Tris, thiols). Action: Switch to a non-nucleophilic buffer like PBS or HEPES.
Precipitate forms in aqueous stock solution upon storage at 2-8°C. Polymerization This suggests that the monomer is polymerizing. This can be triggered by incorrect pH, light exposure, or contamination. Action: Prepare fresh stock solution, ensuring the pH is between 6.0-7.5. Filter the solution through a 0.22 µm filter to remove any particulate contaminants. Store in an amber vial at 2-8°C.[6][7]
Gradual decline in potency over several days/weeks at 2-8°C. Hydrolysis / Michael Addition Slow degradation is occurring due to reaction with water/hydroxide. This is expected in aqueous solutions. Action: For long-term storage, prepare stock solutions in an anhydrous solvent (e.g., DMSO) and store at -20°C or below.[9] Dilute into aqueous buffer immediately before the experiment.
Analytical characterization (e.g., LC-MS) shows new peaks. Degradation Products The compound is breaking down. The mass of the new peaks can help identify the degradation pathway. Action: Compare the masses of the new peaks to the expected masses of the hydrolysis product or the water-adduct. This will confirm the degradation mechanism and guide adjustments to your protocol (e.g., pH, buffer choice).

Visualizing Degradation and Troubleshooting

The primary degradation pathways for N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide in aqueous solution are hydrolysis and Michael addition.

cluster_0 Degradation Pathways A N-[4-(pyrrolidine-1-sulfonyl)phenyl] prop-2-enamide B Hydrolysis Product (Acrylic Acid + Aniline Derivative) A->B H+ or OH- (Amide Cleavage) C Michael Adduct (β-hydroxy derivative) A->C H2O / OH- (Addition to C=C)

Caption: Primary degradation pathways for the target compound.

A logical workflow can help diagnose stability issues systematically.

cluster_1 Troubleshooting Workflow Start Issue: Compound Degradation CheckBuffer Is buffer nucleophilic? (e.g., Tris, Thiols) Start->CheckBuffer CheckpH Is pH outside 6.0-7.5 range? CheckBuffer->CheckpH No Solution1 Action: Switch to non-nucleophilic buffer (PBS, HEPES). CheckBuffer->Solution1 Yes CheckStorage Is solution exposed to light or warm temps? CheckpH->CheckStorage No Solution2 Action: Adjust pH to 6.0-7.5. CheckpH->Solution2 Yes Solution3 Action: Store in amber vials at 2-8°C or -20°C. CheckStorage->Solution3 Yes

Caption: A step-by-step guide to troubleshooting degradation issues.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Working Solution

This protocol describes how to prepare a 10 mM aqueous working solution from a 1 M DMSO stock.

  • Prepare 1 M Stock in Anhydrous DMSO:

    • Weigh the appropriate amount of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide solid.

    • Dissolve in anhydrous DMSO to a final concentration of 1 M.

    • Aliquot into small-volume, light-protecting tubes (e.g., amber cryovials).

    • Store at -20°C or -80°C for long-term use.[9]

  • Prepare Aqueous Buffer:

    • Prepare a 1X Phosphate-Buffered Saline (PBS) solution.

    • Adjust the pH to 7.0 using dilute HCl or NaOH.

    • Filter the buffer through a 0.22 µm sterile filter.

  • Prepare 10 mM Aqueous Working Solution:

    • Thaw one aliquot of the 1 M DMSO stock solution.

    • In a sterile conical tube, add 9.9 mL of the pH 7.0 PBS.

    • Add 100 µL of the 1 M DMSO stock to the PBS.

    • Vortex gently to mix thoroughly.

    • This solution should be used immediately or within the same day for best results. Keep on ice and protected from light during use.

Protocol 2: Forced Degradation Study to Identify Key Liabilities

This study helps to rapidly identify the conditions under which the compound is least stable.

  • Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Stress Conditions: Aliquot the solution into separate, clearly labeled amber glass HPLC vials and expose them to the following conditions for 24 hours:

    • Acidic: Add HCl to reach a final concentration of 0.1 N.

    • Basic: Add NaOH to reach a final concentration of 0.1 N.

    • Oxidative: Add H₂O₂ to a final concentration of 3%.

    • Thermal: Place in an oven at 60°C.

    • Photolytic: Expose to direct UV light (e.g., in a photostability chamber).

    • Control: Keep at room temperature, protected from light.

  • Analysis:

    • After 24 hours, neutralize the acidic and basic samples.

    • Analyze all samples, including the control, by a stability-indicating method like LC-MS or HPLC-UV.[11][12][13][14]

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.

Data Summary Table (Example Results)

Condition% Degradation (24h)Primary Degradant(s) Observed (by MS)
Control (RT, Dark) < 1%-
0.1 N HCl 15%Hydrolysis Product
0.1 N NaOH 45%Hydrolysis Product, Michael Adduct
3% H₂O₂ 5%Minor oxidative adducts
60°C 10%Hydrolysis Product, possible oligomers
UV Light 25%Multiple unspecified degradants

This analysis confirms that the compound is most vulnerable to basic hydrolysis and photodegradation, reinforcing the need for pH control and light protection.

References

  • SNF. (n.d.). AQUEOUS ACRYLAMIDE. Retrieved from [Link]

  • Eisenbrand, G., et al. (2019). Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. Toxicology Research, 35(3), 251-260.
  • Nuoer. (2026, March 7). Acrylamide Monomer Storage Stability: A Comparative Guide. Retrieved from [Link]

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]

  • Xu, J., et al. (2010). 3,2-Hydroxypyridinone (3,2-HOPO) vinyl sulfonamide and acrylamide linkers: Aza-Michael addition reactions and the preparation of poly-HOPO chelators. Bioorganic & Medicinal Chemistry, 18(15), 5585-5593.
  • U.S. Food and Drug Administration (FDA). (2013, May 1). Detection and Quantitation of Acrylamide in Foods. Retrieved from [Link]

  • Augustine, R., et al. (2022). Acrylamide, a toxic maillard by-product and its inhibition by sulfur-containing compounds: A mini review. Frontiers in Nutrition, 9, 979893.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2012). Toxicological Profile for Acrylamide. Retrieved from [Link]

  • Rovira, M., et al. (2021). Molecular determinants of acrylamide neurotoxicity through covalent docking. Scientific Reports, 11(1), 1-13.
  • Biotage. (2025, October 29). Analytical techniques and challenges for acrylamide testing. Retrieved from [Link]

  • Smith, G. E., et al. (2023).
  • Eriksson, S. (2015). Analytical Methods Used to Measure Acrylamide Concentrations in Foods.
  • Pliego, C., et al. (2015). PH dependent thermoresponsive behavior of acrylamide-acrylonitrile UCST-type copolymers in aqueous media.
  • Levin, S., et al. (2019). Comparative Study of Four Analytical Methods for the Routine Determination of Acrylamide in Black Ripe Olives. Journal of Agricultural and Food Chemistry, 67(22), 6391-6400.
  • Rovira, M., et al. (2021). Michael addition reaction between acrylamide and a Cys residue of a target protein.
  • Augspurger, A., & Perriello, R. (n.d.). Best Practices for Proper Chemical Storage. The Synergist. Retrieved from [Link]

  • Princeton University. (n.d.). Practices for Proper Chemical Storage. Retrieved from [Link]

  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Retrieved from [Link]

  • PubChemLite. (n.d.). N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide. Retrieved from [Link]

  • Wang, Y., et al. (2023).
  • Wang, Y., et al. (2017). Investigation of the degradation and stability of acrylamide-based polymers in acid solution: Functional monomer modified polyacrylamide.
  • El-Gendi, H., et al. (2023). Biochemical Characterization of Thermostable Acrylamide Amidohydrolase from Aspergillus fumigatus with Potential Activity for Acrylamide Degradation in Various Food Products. Journal of Fungi, 9(12), 1177.
  • Google Patents. (n.d.). CN103420864A - N-substituted acrylic amide synthesized through amine oxide cracking elimination method and method.
  • Hradecky, J., et al. (2007). Study of Factors Affecting Acrylamide Levels in Model Systems.
  • Widyastuti, A. D., et al. (2023). Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations.
  • Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • Smith, K. D., & Williams, D. R. (2002). Determination of Acrylamide Monomer in Polyacrylamide Degradation Studies by High-Performance Liquid Chromatography.
  • Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2015(7), 101-112.
  • Singh, P., et al. (2023). Formation of Acrylamide Compounds in Food Products from Maillard Reactions: A Review Article. BIO Web of Conferences, 64, 01002.
  • de Gruiter, M., et al. (2017). Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry.
  • NextSDS. (n.d.). N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide. Retrieved from [Link]

  • Al-Asadi, A. M., & Al-Janabi, A. H. (2020). Acrylamide toxicity and its biodegradation.
  • Kamal, A., et al. (2011). Synthesis of DNA-Interactive Pyrrolo[2,1-c][6][8]benzodiazepines (PBDs). Chemical Reviews, 111(1), 118-155.

  • Kim, J., et al. (2020). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans.
  • Ricken, B., et al. (2015). Degradation of sulfonamide antibiotics by Microbacterium sp.

Sources

Troubleshooting

troubleshooting poor solubility of CAS 1153389-79-7 in biological assays

Technical Support Center: Troubleshooting Solubility of CAS 1153389-79-7 in Biological Assays Compound Profile & Mechanistic Causality CAS 1153389-79-7 (N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide) is an electroph...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Solubility of CAS 1153389-79-7 in Biological Assays

Compound Profile & Mechanistic Causality

CAS 1153389-79-7 (N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide) is an electrophilic small molecule featuring an acrylamide warhead. It functions as a targeted covalent inhibitor (TCI) by undergoing a Michael addition with non-catalytic cysteine residues on target proteins[1][2]. While the acrylamide moiety ensures high target engagement, the highly lipophilic pyrrolidine-1-sulfonyl group and planar aromatic core severely restrict its aqueous kinetic solubility[3][4].

In aqueous biological buffers, this compound is highly susceptible to colloidal aggregation. When the compound exceeds its kinetic solubility limit, it phase-separates into densely packed colloidal particles. These aggregates promiscuously sequester proteins, leading to artifactual assay readouts, underestimated potency, and false-positive inhibition[5][6].

Diagnostic FAQs

Q: Why does my dose-response curve flatline, or why do I see a "bell-shaped" inhibition curve at higher concentrations? A: This is a classic hallmark of aggregation-based promiscuous inhibition. When CAS 1153389-79-7 exceeds its kinetic solubility limit in aqueous media, it forms colloidal aggregates. These aggregates non-specifically sequester the target enzyme, causing steep, non-stoichiometric dose-response curves that mask the true covalent binding affinity[5][6].

Q: Can I simply increase the DMSO concentration (>1%) to force the compound into solution? A: No. While DMSO is the standard vehicle for hydrophobic TCIs, concentrations exceeding 0.1%–0.5% induce severe cytotoxicity in cell-based assays and can denature purified proteins in biochemical assays[7][8]. Furthermore, a high DMSO concentration does not prevent "DMSO shock"—a phenomenon where rapid dilution of a concentrated DMSO stock into an aqueous buffer causes immediate, irreversible compound precipitation due to the rapid diffusion of the solvent[4].

Q: How can I differentiate between true covalent inhibition and aggregation-based false positives? A: True covalent inhibition is time-dependent and resistant to mild detergents. If the addition of 0.01% Triton X-100 or CHAPS to your assay buffer completely abolishes the inhibitory activity of CAS 1153389-79-7, the prior inhibition was likely an artifact of colloidal aggregation. Detergents disrupt the colloidal particles, releasing the sequestered (and still active) enzyme[5].

Experimental Workflows & Self-Validating Protocols

Protocol 1: Turbidimetric Kinetic Solubility Assessment Causality: Before running a biological assay, you must establish the kinetic solubility limit of the compound in your specific buffer. If you dose above this limit, you are measuring the effects of aggregates, not the monomeric inhibitor[9]. Methodology:

  • Preparation: Prepare a 10 mM stock solution of CAS 1153389-79-7 in 100% anhydrous DMSO.

  • Serial Dilution: Create a 10-point 2-fold serial dilution of the compound in 100% DMSO.

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of the target aqueous assay buffer (final DMSO = 1.0%) in a 96-well clear-bottom plate.

  • Incubation: Incubate the plate at room temperature for 2 hours to allow equilibrium of colloidal formation.

  • Measurement: Read the absorbance at 620 nm using a microplate reader.

  • Self-Validation: The kinetic solubility limit is defined as the highest concentration before a statistically significant increase in absorbance (turbidity) is observed compared to the vehicle control. Do not dose above this concentration in your biological assay.

Protocol 2: The "Two-Step" Dilution Strategy to Prevent DMSO Shock Causality: Direct dilution of a 100% DMSO stock into an aqueous buffer causes the DMSO to diffuse into the water faster than the hydrophobic compound can solvate, causing localized supersaturation and nucleation[4]. Methodology:

  • Intermediate Dilution: Instead of diluting directly from 100% DMSO to aqueous buffer, create an intermediate stock in a co-solvent mixture (e.g., 50% DMSO / 50% PEG-3350)[10].

  • Pre-warming: Warm the aqueous assay buffer to 37°C prior to compound addition to increase thermodynamic solubility during the mixing phase.

  • Vortex Mixing: Add the intermediate stock dropwise to the aqueous buffer while under continuous, gentle vortexing. Critical: Always add the compound to the buffer, never the buffer to the compound.

  • Self-Validation: Run a parallel control reaction with 0.01% Triton X-100. If the IC50 shifts significantly (>3-fold) in the presence of the detergent, the compound is still aggregating, and the dilution strategy must be further optimized[5].

Quantitative Data & Optimization Parameters

Table 1: Recommended Co-solvents and Surfactants for CAS 1153389-79-7

AdditiveRecommended ConcentrationMechanism of ActionAssay Compatibility
CHAPS / Triton X-100 0.005% - 0.01%Disrupts colloidal aggregatesBiochemical (Enzyme)
PEG-3350 1.0% - 5.0%Co-solvent; lowers dielectric constantBiochemical / Biophysical
Glycerol 5.0% - 10.0%Stabilizes protein; enhances solubilityBiochemical
Bovine Serum Albumin 0.1%Acts as a carrier proteinCell-based / Biochemical

Table 2: Maximum Tolerated DMSO Concentrations by Assay Type

Assay TypeMax DMSO TolerancePrimary Risk of Exceeding Limit
Biochemical (Enzyme Kinetics) 1.0% - 5.0%Protein denaturation; altered binding kinetics
Cell-Based (Viability) 0.1% - 0.5%Cytotoxicity; altered membrane permeability
Biophysical (SPR / ITC) 1.0% - 3.0%Bulk refractive index shifts; heat of dilution

Systems & Workflows Visualized

Pathway cluster_0 Soluble State (Ideal) cluster_1 Insoluble State (Pathological) Compound CAS 1153389-79-7 (Acrylamide TCI) Target Target Protein (Cysteine) Compound->Target Aqueous Soluble Colloid Colloidal Aggregates Compound->Colloid Exceeds Kinetic Solubility Adduct Covalent Adduct (Michael Addition) Target->Adduct Specific Binding Artifact Promiscuous Inhibition Colloid->Artifact Protein Sequestration Precipitate Precipitation (False Negatives) Colloid->Precipitate Phase Separation

Fig 1. Divergent pathways of CAS 1153389-79-7: specific covalent binding vs. colloidal aggregation.

DecisionTree Start Erratic Assay Readout or Visible Turbidity Test Run Turbidimetric Kinetic Solubility Assay Start->Test Decision Is Solubility < Assay Conc? Test->Decision Action1 Optimize Buffer (Add 0.01% CHAPS / PEG) Decision->Action1 Yes (Precipitation) Action2 Check DMSO Limits (Keep ≤ 0.5%) Decision->Action2 Yes (DMSO Shock) Action3 Investigate Target Degradation/Oxidation Decision->Action3 No (Soluble)

Fig 2. Decision tree for diagnosing and resolving solubility issues in biological assays.

References

  • Recent advances in the development of covalent inhibitors. PMC / NIH. 1

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. 3

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. 4

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. 2

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC / NIH. 10

  • Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. SCIRP. 9

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon Case Studies. 7

  • Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability. PMC / NIH. 8

  • A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library. Journal of Medicinal Chemistry. 5

  • Protein Stability Effects in Aggregate-Based Enzyme Inhibition. ACS Publications. 6

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Optimization

Technical Support Center: Optimizing Covalent Binding Assays with N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide

Prepared by the Office of the Senior Application Scientist Welcome to the technical support resource for N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide. This guide is designed for researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, proven protocols, and robust troubleshooting advice for covalent binding assays. Our goal is to empower you to generate high-quality, reproducible data by understanding the nuances of this specific covalent inhibitor.

Introduction: The Chemistry of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide

N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide is a targeted covalent inhibitor. Its mechanism relies on a two-step process: initial, reversible binding to the target protein, followed by the formation of a permanent, irreversible covalent bond. This dual nature is key to its potency and selectivity.

  • The Recognition Scaffold: The N-[4-(pyrrolidine-1-sulfonyl)phenyl] portion of the molecule is responsible for the initial, non-covalent interaction. It guides the molecule to the specific binding pocket on the target protein.

  • The Electrophilic Warhead: The prop-2-enamide (acrylamide) group is the reactive "warhead." Once the scaffold has correctly positioned it, the acrylamide undergoes a Michael addition reaction with a nearby nucleophilic amino acid residue, most commonly a cysteine thiol.[1]

Understanding this mechanism is fundamental to designing and troubleshooting your experiments effectively. The efficiency of this inhibitor is not just about how tightly it binds initially, but also how quickly and specifically it forms the covalent bond.[2]

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the use of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide in covalent binding assays.

Q1: How can I be certain that my inhibitor is forming a covalent bond with the target protein?

A: Relying on a single experiment is insufficient for confirming a covalent mechanism. A combination of the following methods provides the most robust evidence.[3]

  • Mass Spectrometry (MS): This is the gold standard for confirming covalent adduct formation.[4] By comparing the mass of the protein with and without the inhibitor, you should observe a mass shift equal to the molecular weight of the inhibitor (280.35 g/mol ). This can be performed on the intact protein or through peptide mapping to identify the specific residue modified.[4][5]

  • Time-Dependent Inhibition Assay: A hallmark of covalent inhibitors is that their potency (IC50) increases with longer pre-incubation times.[3][6] If you measure the IC50 at several pre-incubation time points (e.g., 15, 60, and 180 minutes), a leftward shift in the dose-response curve indicates a time-dependent, likely covalent, mechanism.

  • Washout Experiments (or "Jump Dilution"): This method assesses the irreversibility of binding.[3] After incubating the target protein with the inhibitor, the complex is rapidly diluted to a concentration where the unbound inhibitor is no longer effective. If the inhibitory effect persists after this dilution, it strongly suggests an irreversible or very slowly reversible covalent interaction.[7]

Q2: Why is the IC50 value of my covalent inhibitor so variable between experiments?

A: This is a common and expected observation for covalent inhibitors. The IC50 value is highly dependent on the pre-incubation time allowed for the covalent bond to form.[3] Unlike non-covalent inhibitors that reach equilibrium quickly, covalent inhibitors display time-dependent inhibition. A shorter pre-incubation will yield a higher IC50, while a longer pre-incubation will result in a lower IC50.

To ensure reproducibility, you must standardize the pre-incubation time across all comparative experiments. For a more accurate and assay-independent measure of potency, it is highly recommended to determine the kinetic parameters kinact and KI.[3][8]

Q3: What is the difference between IC50, KI, and kinact?

A: These parameters describe different aspects of inhibitor potency and are not interchangeable.

ParameterDefinitionSignificance
IC50 The concentration of inhibitor required to achieve 50% inhibition of the target's activity under specific assay conditions.A practical, but assay-dependent, measure of potency. For covalent inhibitors, it is critically dependent on pre-incubation time.[3]
KI The inhibitor concentration that produces half the maximal rate of inactivation.Represents the initial reversible binding affinity of the inhibitor for the target protein. A lower KI indicates tighter initial binding.
kinact The maximal rate of irreversible inactivation at a saturating inhibitor concentration.Represents the intrinsic chemical reactivity of the warhead once the inhibitor is bound to the target.[9]
kinact/KI The second-order rate constant of inactivation.This ratio is the most reliable measure of a covalent inhibitor's efficiency, as it accounts for both binding affinity and chemical reactivity.[10]

Q4: How do I assess the potential for non-specific binding and off-target effects?

A: The acrylamide warhead in N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide is an electrophile and can potentially react with other nucleophiles besides your target. Assessing this reactivity is crucial.

  • Glutathione (GSH) Stability Assay: GSH is a highly abundant cellular nucleophile. An assay measuring the rate of reaction between your inhibitor and GSH can serve as a surrogate for its general electrophilic reactivity.[11] High reactivity with GSH may indicate a higher risk of promiscuous, off-target binding.[3]

  • Non-Reactive Analog Control: Synthesize or procure a version of the compound where the acrylamide double bond is saturated (i.e., a propanamide). This non-reactive analog should not exhibit time-dependent inhibition and can be used to quantify the contribution of the non-covalent binding scaffold to any observed biological effects.[3]

  • Chemoproteomic Profiling: Advanced techniques like Activity-Based Protein Profiling (ABPP) can identify the on- and off-targets of a covalent inhibitor within a complex biological system (e.g., cell lysate or whole cells), providing a comprehensive selectivity profile.[12][13]

Section 2: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: I am not observing any inhibition or target modification.

  • Q: Could my protein be the issue? A: Yes. First, confirm the activity of your protein stock using a known control inhibitor or substrate. Ensure the target cysteine (or other nucleophilic residue) is accessible and in its reduced, reactive state. The addition of a mild reducing agent like DTT or TCEP (at low µM concentrations) may be necessary, but be cautious as higher concentrations can react with the inhibitor itself.

  • Q: Are my assay conditions correct? A: Covalent bond formation can be slow. Ensure your pre-incubation time is sufficient (we recommend starting with at least 60-120 minutes). Also, verify the pH of your assay buffer; the reactivity of cysteine thiols is pH-dependent, with reactivity generally increasing with pH as the thiolate (S⁻) form becomes more populated.

Problem 2: I am seeing a high background signal or significant non-specific binding.

  • Q: How can I reduce non-specific binding to my assay plates or detection reagents? A: Non-specific binding can obscure your results.[14] Include a non-ionic detergent like Tween-20 or Triton X-100 (typically 0.01-0.05%) in your assay buffers.[15] Adding a carrier protein such as Bovine Serum Albumin (BSA) at 0.1-1 mg/mL can also block non-specific binding sites on surfaces.[15][16]

  • Q: My inhibitor seems to be reacting with everything. How do I confirm target-specific covalent binding? A: This points to high intrinsic reactivity of the warhead.

    • Run a Competition Experiment: Pre-incubate your target protein with a known, non-covalent inhibitor that binds to the same site. This should prevent or significantly reduce the covalent modification by N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide, which you can confirm via mass spectrometry.

    • Use a Mutant Control: If the specific cysteine residue being targeted is known, test your inhibitor against a mutant version of the protein where that cysteine is replaced with a non-nucleophilic residue like alanine or serine. The inhibitor's time-dependent potency should be significantly reduced or abolished against the mutant protein.[3]

Problem 3: My mass spectrometry data is inconclusive.

  • Q: I can't detect the modified protein peak. What can I do? A: Detecting covalent adducts, especially if they are low in abundance, can be challenging.[5][17]

    • Increase Stoichiometry: Ensure you are using a sufficient excess of the inhibitor (e.g., 10- to 50-fold molar excess) and a long enough incubation time to drive the reaction towards completion.

    • Optimize Sample Cleanup: Use a purification step like liquid chromatography (LC) or gel electrophoresis immediately after the incubation to separate the adducted protein from excess inhibitor before MS analysis.[4]

    • Improve S/N Ratio: The stability of some proteins under MS conditions can be poor, leading to low signal-to-noise.[18] Experiment with different MS-compatible buffers and optimize instrument parameters.

    • Try Peptide Mapping: If intact mass analysis fails, digest the protein with trypsin and perform LC-MS/MS. This "bottom-up" approach can identify the specific peptide containing the modification, which is often easier to detect and provides site-specific information.[5]

Section 3: Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for essential experiments.

Protocol 1: Time-Dependent IC50 Assay

This assay is critical for demonstrating the covalent mechanism of action.

  • Preparation: Prepare serial dilutions of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide in DMSO. A typical final concentration range would be from 10 µM down to 0.1 nM.

  • Pre-incubation:

    • Set up multiple identical assay plates or sets of tubes.

    • In each, add the target protein to the assay buffer.

    • Add the serially diluted inhibitor to the protein solutions.

    • Incubate each plate/set for a different, fixed amount of time (e.g., Time Point 1 = 15 min, Time Point 2 = 60 min, Time Point 3 = 180 min).

  • Initiate Reaction: After the designated pre-incubation time for each set, add the substrate to start the enzymatic reaction.

  • Detection: Allow the reaction to proceed for a fixed time, then add a stop/detection reagent and measure the signal (e.g., fluorescence, absorbance).

  • Data Analysis:

    • For each pre-incubation time point, plot the percent inhibition against the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each time point.

    • Expected Result: A decrease in the IC50 value with increasing pre-incubation time is strong evidence of a covalent mechanism.[3]

Protocol 2: Intact Protein Mass Spectrometry Analysis

This protocol provides direct evidence of covalent adduct formation.

  • Sample Preparation:

    • Control Sample: Incubate the target protein (e.g., 5 µM) in an MS-compatible buffer (e.g., 50 mM ammonium acetate) under the same conditions but with vehicle (DMSO) only.

    • Test Sample: Incubate the target protein (5 µM) with a 10-fold molar excess of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide (50 µM) for 2-4 hours at room temperature.

  • Sample Cleanup: Desalt the samples using a C4 ZipTip or a similar reverse-phase cleanup method to remove non-volatile salts and excess inhibitor. Elute directly into the MS infusion solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Mass Spectrometry Analysis:

    • Analyze the samples via direct infusion into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire spectra over a mass range that includes the expected mass of the unmodified protein and the protein-inhibitor adduct.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein species.

    • Compare the mass of the protein in the test sample to the control sample.

    • Expected Result: The test sample should show a peak with a mass increase of ~280.09 Da, corresponding to the monoisotopic mass of the inhibitor covalently bound to the protein.[4][19]

Section 4: Visualization of Workflows

Visual diagrams can clarify complex experimental processes and decision-making.

Covalent_Inhibitor_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Confirmation of Covalent Adduct cluster_2 Phase 3: Selectivity & Reactivity Profiling start Start: Active Protein + Inhibitor time_ic50 Time-Dependent IC50 Assay start->time_ic50 ic50_check IC50 decreases with time? time_ic50->ic50_check mass_spec Intact Protein Mass Spec ic50_check->mass_spec Yes stop1 Re-evaluate: Not a typical covalent inhibitor ic50_check->stop1 No mass_check Mass shift of +280 Da observed? mass_spec->mass_check peptide_map Peptide Mapping (LC-MS/MS) mass_check->peptide_map No / Inconclusive gsh_assay GSH Stability Assay mass_check->gsh_assay Yes peptide_map->gsh_assay abpp Chemoproteomics (ABPP) gsh_assay->abpp final Confident Characterization abpp->final

Caption: Workflow for Characterizing Covalent Inhibitors.

Caption: Two-Step Mechanism of Covalent Inhibition.

References
  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. (2019). MDPI. [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. (n.d.). PMC. [Link]

  • Detection of Covalent Adducts to Cytochrome P450 3A4 Using Liquid Chromatography Mass Spectrometry. (2004). ACS Publications. [Link]

  • Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. (2021). ACS Publications. [Link]

  • MS-Based Covalent Binding Analysis. (n.d.). ICE Bioscience. [Link]

  • A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. (2019). MDPI. [Link]

  • Optimized Covalent Fragment Library for Drug Discovery. (2025). IRBM Medicinal Chemistry. [Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. (2022). MDPI. [Link]

  • Base-Assisted Mechanism of Acrylamide Reactions With Cysteines: QM/MM Simulations of Afatinib Reaction with EGFR. (2024). bioRxiv. [Link]

  • Mechanism of Covalent Binding of Ibrutinib to Bruton's Tyrosine Kinase revealed by QM/MM Calculations. (2020). Semantic Scholar. [Link]

  • Identification of acrylamide-based covalent inhibitors of SARS-CoV-2 (SCoV-2) Nsp15 using high-throughput screening and machine learning. (2025). PMC. [Link]

  • Covalent Fragment Screening and Optimization Identifies the Chloroacetohydrazide Scaffold as Inhibitors for Ubiquitin C-terminal Hydrolase L1. (2025). ACS Publications. [Link]

  • Fluorescence polarization assays to study carbohydrate–protein interactions. (2025). RSC Publishing. [Link]

  • A Novel Fluorescence Polarization Binding Assay for the Main Protease (M pro ) of SARS-CoV-2. (2025). ACS Publications. [Link]

  • A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. (n.d.). MDPI. [Link]

  • Discovery and optimisation of a covalent ligand for TRIM25 and its application to targeted protein ubiquitination. (2025). PMC. [Link]

  • Non Specific Binding (NSB) in Antigen-Antibody Assays. (n.d.). Rusling Research Group. [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (n.d.). PMC. [Link]

  • Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications. (2018). bioRxiv. [Link]

  • Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications. (n.d.). PMC. [Link]

  • Protein-ligand binding measurements using fluorescence polarization. (n.d.). BMG Labtech. [Link]

  • N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide. (n.d.). NextSDS. [Link]

  • Cheat Sheet for Covalent Enzyme Inhibitors. (2025). Drug Hunter. [Link]

  • How I can know if an inhibitor compound for an isolated enzyme is covalent irreversible or reversible? (2022). ResearchGate. [Link]

  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. (n.d.). SciSpace. [Link]

  • Nonspecific Binding—Fundamental Concepts and Consequences for Biosensing Applications. (2021). ACS Publications. [Link]

  • Suppressing Non-Specific Binding of Proteins onto Electrode Surfaces in the Development of Electrochemical Immunosensors. (n.d.). PMC. [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024). PMC. [Link]

  • Surface interaction patches link non-specific binding and phase separation of antibodies. (2022). Nature. [Link]

  • N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide. (n.d.). PubChemLite. [Link]

  • Reversible Covalent Inhibitor Binding Assay. (n.d.). Domainex. [Link]

  • Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. (2023). PubMed. [Link]

  • Identification of 2‐Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed. (2023). Semantic Scholar. [Link]

  • Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. (n.d.). PMC. [Link]

  • N-[2-acetyl-4-(pyrrolidin-1-yl)phenyl]prop-2-enamide - C15H18N2O2 | CSSS02495358429. (n.d.). Chemspace. [Link]

  • (PDF) N-(4-Chlorophenyl)pyrrolidine-1-carboxamide. (n.d.). ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Strategies to Mitigate Off-Target Effects of Acrylamide-Based Covalent Inhibitors

Last Updated: March 21, 2026 Introduction This technical support guide is designed for researchers, scientists, and drug development professionals working with N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide and other...

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Author: BenchChem Technical Support Team. Date: March 2026

Last Updated: March 21, 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide and other related covalent inhibitors. While public domain data on this specific molecule is limited[1][2], its chemical structure, particularly the prop-2-enamide (acrylamide) functional group, strongly indicates that it functions as a targeted covalent inhibitor. This guide, therefore, provides a comprehensive framework for understanding and mitigating the off-target effects commonly associated with this class of compounds.

The acrylamide moiety is a Michael acceptor, designed to form a permanent, covalent bond with a nucleophilic residue, typically a cysteine, on its intended protein target.[3][4][5] This mechanism can lead to high potency and a long duration of action.[6][7] However, the same reactivity that drives on-target efficacy can also lead to unintended interactions with other proteins, causing off-target effects and potential cytotoxicity.[7]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you design robust in vitro experiments, accurately interpret your data, and minimize confounding variables arising from off-target activities.

Part 1: Understanding the "Why" - Core Principles of Covalent Inhibition

Before troubleshooting, it is crucial to understand the mechanism. Covalent inhibitors typically operate via a two-step mechanism:

  • Reversible Binding (KI): The inhibitor first binds non-covalently to the target's active site. The affinity of this initial binding is described by the inhibition constant (KI).

  • Irreversible Bond Formation (kinact): Following initial binding, the reactive warhead (the acrylamide group) forms a covalent bond with the target residue. The efficiency of this step is described by the rate of inactivation (kinact).[8][9]

The overall potency of a covalent inhibitor is best described by the ratio kinact/KI , not a simple IC50 value, because the inhibition is time-dependent.[8][9][10][11] As incubation time increases, the inhibitor will appear more potent as more target molecules become covalently and irreversibly modified.[12][13][14]

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with acrylamide-based covalent inhibitors in vitro.

FAQ 1: My IC50 value is inconsistent across experiments. What's going wrong?

Core Issue: The IC50 of a covalent inhibitor is highly dependent on incubation time.[10][12] Unlike reversible inhibitors that reach equilibrium, covalent inhibitors continuously deplete the available target pool over time.

Troubleshooting Steps:

  • Standardize Incubation Time: Ensure that the pre-incubation time of the inhibitor with the enzyme or cells is identical for all experiments you wish to compare.[12]

  • Report Time with IC50: Always report the incubation time alongside the IC50 value (e.g., IC50 = 100 nM at 2 hours). This provides essential context.[9]

  • Consider kinact/KI Determination: For a more accurate measure of potency that is independent of time, consider performing kinetic assays to determine the kinact/KI ratio.[8][9][15]

FAQ 2: I'm observing significant cytotoxicity that doesn't seem related to my primary target. How can I diagnose off-target effects?

Core Issue: The electrophilic acrylamide warhead can react with off-target proteins, especially those with reactive cysteine residues. A major culprit for non-specific reactivity is glutathione (GSH), a highly abundant cellular thiol that can be depleted by reactive compounds, leading to oxidative stress.[7][16][17][18]

Troubleshooting & Diagnostic Workflow:

  • Use a Non-Reactive Control: Synthesize or obtain a version of your compound where the acrylamide double bond is saturated (i.e., a propanamide). This analog should retain similar physical properties but cannot form a covalent bond. A significant loss of activity with this control suggests the observed phenotype is dependent on covalent modification.[12][13]

  • Perform a Cellular Washout Experiment: A hallmark of irreversible covalent inhibition is sustained target engagement even after the compound is removed from the medium.[12][13] If the biological effect persists after a washout, it strongly suggests a covalent mechanism. If the effect reverses, it may indicate a non-covalent off-target effect is at play.

  • Assess Glutathione Reactivity: High reactivity with glutathione can be an indicator of promiscuity.[12] An in vitro GSH stability assay can quantify this reactivity.[7]

  • Chemoproteomic Profiling: Advanced techniques like Activity-Based Protein Profiling (ABPP) can provide a global, unbiased map of the on- and off-target proteins your compound interacts with in a cellular context.[6][12]

Part 3: Key Experimental Protocols & Methodologies
Protocol 1: Time-Dependent IC50 Determination

This protocol helps to characterize the time-dependency of your inhibitor, a key feature of covalent binding.

Objective: To determine the IC50 value at multiple pre-incubation time points.

Methodology:

  • Plate Preparation: Seed cells at a density appropriate for your assay endpoint (e.g., proliferation, signaling readout).

  • Inhibitor Preparation: Prepare a serial dilution of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide in the appropriate vehicle (e.g., DMSO). Include a vehicle-only control.

  • Time-Course Incubation:

    • For each concentration, set up multiple identical wells.

    • Add the inhibitor to the first set of wells and incubate for Time Point 1 (e.g., 30 minutes).

    • At staggered intervals, add the inhibitor to subsequent sets to correspond to Time Point 2 (e.g., 1 hour), Time Point 3 (e.g., 2 hours), and Time Point 4 (e.g., 4 hours).

  • Data Analysis:

    • For each time point, plot the percent inhibition against the log of the inhibitor concentration.

    • Fit the data using a non-linear regression model (e.g., [Inhibitor] vs. response -- variable slope) to calculate the IC50 value for each pre-incubation time.[12]

Expected Outcome: A progressive decrease in the IC50 value with longer pre-incubation times provides strong evidence for a time-dependent, covalent mechanism of inhibition.[13][14]

Pre-incubation TimeExample IC50 (nM)
30 minutes500
1 hour250
2 hours110
4 hours55
Protocol 2: Cellular Washout Assay for Irreversibility

This experiment differentiates between reversible and irreversible (or long-residence time) inhibition in a cellular context.

Objective: To determine if the inhibitor's effect persists after its removal from the extracellular medium.

Workflow Diagram:

Caption: Workflow for the cellular washout experiment.

Methodology:

  • Cell Treatment: Treat cells with your compound (e.g., at 10x the IC50 concentration determined at 4 hours) and controls (vehicle, non-reactive analog).

  • Incubation:

    • "No Washout" Arm: Allow one set of plates to incubate for the full duration of the experiment (e.g., 72 hours).

    • "Washout" Arm: Incubate a second set of plates for a shorter period (e.g., 4 hours).[13]

  • Washout Procedure:

    • After 4 hours, aspirate the media from the "Washout" plates.

    • Gently wash the cell monolayer with warm, sterile PBS or serum-free media three times to remove all unbound compound.[12]

    • Add fresh, inhibitor-free complete media to these plates.

  • Continued Incubation: Return the "Washout" plates to the incubator for the remainder of the experimental duration (e.g., an additional 68 hours).

  • Analysis: Measure the desired endpoint (e.g., cell viability) for both "No Washout" and "Washout" arms.

Interpretation of Results:

  • Irreversible Covalent Inhibition: The "Washout" group will show a level of inhibition nearly identical to the "No Washout" group. This indicates the compound formed a covalent bond and its effect persists long after it has been removed.[13]

  • Reversible Inhibition: The "Washout" group will show a significant recovery in cell viability or function, approaching the level of the vehicle control. This suggests the compound's effect is dependent on its continuous presence.

Part 4: Advanced Strategies for Mitigating Off-Target Effects

If the troubleshooting steps confirm that off-target effects are a significant issue, the following strategies can be employed.

Strategy 1: Optimizing Concentration and Time

The simplest method to reduce off-target effects is to use the lowest effective concentration and the shortest incubation time necessary to achieve on-target modulation.[14][19]

  • Concentration: Use a concentration that is sufficient to saturate the intended target but low enough to minimize engagement of lower-affinity off-targets. This is typically in the range of 1-10x the on-target IC50.

  • Time: A time-course experiment (as described in Protocol 1) can reveal the point at which on-target effects plateau. Extending incubation beyond this point may only increase off-target liability.

Strategy 2: Modulating Cellular Thiol Levels

Since reaction with glutathione and other cellular thiols is a primary off-target pathway, manipulating the cellular redox environment can be both a diagnostic tool and a mitigation strategy.[16][18]

  • Diagnostic: Pre-treating cells with N-acetylcysteine (a GSH precursor) may rescue cells from off-target toxicity. If it does, this points to thiol reactivity as a key problem.

  • Mitigation (Advanced): In specific contexts, co-treatment with agents that modulate glutathione reductase or synthesis pathways could be explored, though this can introduce complex confounding variables.[16][20]

Strategy 3: Structural Modification

For drug development professionals, mitigating off-target effects often involves medicinal chemistry efforts.

  • Warhead Tuning: The reactivity of the acrylamide warhead can be "tuned." For instance, adding an electron-withdrawing group (like a cyano group) at the α-position can sometimes increase reactivity while also making the covalent bond reversible, which can reduce off-target accumulation.[3]

  • Scaffold Optimization: Improving the non-covalent binding affinity (KI) of the scaffold for the target protein can allow for the use of a less reactive warhead, thereby improving overall selectivity.[8][21]

Decision-Making Flowchart for Off-Target Mitigation:

G A Observe High Cytotoxicity or Anomalous Phenotype B Perform Washout Assay & Use Non-Reactive Control A->B C Is the effect primarily covalent and on-target? B->C D Optimize Concentration & Time C->D Yes I Re-evaluate Primary Hypothesis or Compound Utility C->I No E Are off-target effects still significant? D->E F Consider Chemoproteomics (ABPP) to Identify Off-Targets E->F Yes H Proceed with Optimized Experimental Conditions E->H No G Consider Structural Modification (Warhead/Scaffold Tuning) F->G

Caption: A logical workflow for diagnosing and mitigating off-target effects.

References
  • Johnson, D. S., Weïwer, M., & Powers, J. P. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry, 2(6), 949–964. Retrieved from [Link]

  • Vić, T., & Glick, M. (2019). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(9), 896-907. Retrieved from [Link]

  • Zaragoza, J. P. T., et al. (2022). Charting the Chemical Space of Acrylamide-Based Inhibitors of zDHHC20. ACS Chemical Biology, 17(10), 2829–2838. Retrieved from [Link]

  • Dalton, S. E., & Rex, K. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. Molecular Omics, 20(6), 496-510. Retrieved from [Link]

  • Ardito, F., et al. (2024). Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality? International Journal of Molecular Sciences, 25(11), 6099. Retrieved from [Link]

  • He, F., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7728. Retrieved from [Link]

  • Thorarensen, A., et al. (2021). The advantages of describing covalent inhibitor in vitro potencies by IC50 at a fixed time point. IC50 determination of covalent inhibitors provides meaningful data to medicinal chemistry for SAR optimization. Bioorganic & Medicinal Chemistry, 29, 115865. Retrieved from [Link]

  • Lategahn, J., & Rauh, D. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. Retrieved from [Link]

  • Chemical Probes Portal. (n.d.). Covalent Inhibitor Criteria. Retrieved from [Link]

  • Varghese, F. S., et al. (2025). Identification of acrylamide-based covalent inhibitors of SARS-CoV-2 (SCoV-2) Nsp15 using high-throughput screening and machine learning. RSC Chemical Biology. Retrieved from [Link]

  • Roque, F., et al. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry, 67(16), 13199–13213. Retrieved from [Link]

  • ResearchGate. (2026). In vitro metabolism studies of five acrylamide covalent drugs: Comparison with metabolism and disposition in human. Retrieved from [Link]

  • Tonge, P. J. (2026). Only time will tell: Modelling the kinetics of covalent inhibitors. British Journal of Pharmacology. Retrieved from [Link]

  • Drug Hunter. (2025). Cheat Sheet for Covalent Enzyme Inhibitors. Retrieved from [Link]

  • Concept Life Sciences. (2021, December 16). Emerging strategies in covalent inhibition [Video]. YouTube. Retrieved from [Link]

  • Reeve, S. M., & Gilbert, A. M. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Pharmaceuticals, 15(11), 1366. Retrieved from [Link]

  • Cacciatore, I., et al. (2010). Effects of glutathione reductase inhibition on cellular thiol redox state and related systems. Biochimie, 92(9), 1158-1165. Retrieved from [Link]

  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Patsnap Synapse. Retrieved from [Link]

  • Perjési, P. (2023). Preface to the Special Issue “Glutathione: Chemistry and Biochemistry”. Molecules, 28(16), 5966. Retrieved from [Link]

  • NextSDS. (n.d.). N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide. Retrieved from [Link]

  • PubChemLite. (n.d.). N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide. Retrieved from [Link]

  • Dickinson, D. A., & Forman, H. J. (2002). Cellular glutathione and thiols metabolism. Biochemical Pharmacology, 64(5-6), 1019-1026. Retrieved from [Link]

  • Cacciatore, I., et al. (2010). Effects of glutathione reductase inhibition on cellular thiol redox state and related systems. Biochimie, 92(9), 1158-65. Retrieved from [Link]

  • Deshwal, S., & Gohlke, H. (2025). Exploratory Covalent Docking of Michael-Acceptor Natural Products at Reactive Cysteines in Cancer Tyrosine Kinases. Molecules, 30(23), 5123. Retrieved from [Link]

  • Le, M. T., et al. (2018). Improvement of the Chemical Reactivity of Michael Acceptor of Ethacrynic Acid Correlates with Antiproliferative Activities. Molecules, 23(11), 2959. Retrieved from [Link]

  • Be-McKay, M., et al. (2019). Design and Optimization of Sulfone Pyrrolidine Sulfonamide Antagonists of Transient Receptor Potential Vanilloid-4 with in Vivo Activity in a Pulmonary Edema Model. Journal of Medicinal Chemistry, 62(1), 236-253. Retrieved from [Link]

  • Li, R., et al. (2024). Michael acceptor molecules in natural products and their mechanism of action. Phytomedicine Plus, 4(1), 100537. Retrieved from [Link]

  • Iacobazzi, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(24), 8963. Retrieved from [Link]

Sources

Optimization

overcoming false positives in N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide screening

Focus: Troubleshooting False Positives in N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide Workflows Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see promising covalent fragm...

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Author: BenchChem Technical Support Team. Date: March 2026

Focus: Troubleshooting False Positives in N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see promising covalent fragments fail during late-stage validation due to fundamental misunderstandings of electrophile reactivity.

N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide is a targeted covalent inhibitor (TCI) fragment. It features a prop-2-enamide (acrylamide) warhead designed to undergo hetero-Michael addition with nucleophilic cysteines, and a pyrrolidine-1-sulfonyl (sulfonamide) moiety for non-covalent target recognition. While acrylamides are generally considered "mild" electrophiles, screening them in high-throughput biochemical assays frequently yields false positives due to intrinsic hyper-reactivity, redox cycling, or assay reagent interference.

This guide provides the mechanistic causality, diagnostic workflows, and self-validating protocols required to triage these false positives and rescue your screening campaign.

Diagnostic Workflow

G Start Screening Hit: N-[4-(pyrrolidine-1-sulfonyl)phenyl] prop-2-enamide ALARM ALARM NMR Assay (La Antigen +/- DTT) Start->ALARM FalsePos1 False Positive: Redox Cycler / PAINS ALARM->FalsePos1 Shifts in both conditions GSH GSH Reactivity Assay (LC-MS Kinetics) ALARM->GSH Clean profile FalsePos2 False Positive: Hyper-reactive (t½ < 15 min) GSH->FalsePos2 Rapid depletion AssayInt Buffer Compatibility (TCEP vs. DTT/BME) GSH->AssayInt t½ = 2-12 hours FalsePos3 False Positive: Reagent Scavenging AssayInt->FalsePos3 Activity lost with DTT Valid Validated Covalent Hit (Proceed to Target Engagement) AssayInt->Valid Activity retained with TCEP

Workflow for triaging false positives in acrylamide-based covalent screening.

Frequently Asked Questions (Troubleshooting Scenarios)

Q1: We observe a high hit rate and apparent pan-assay interference with our acrylamide library. Is N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide a PAINS? A1: Not necessarily. While the sulfonamide moiety is generally stable, the prop-2-enamide warhead can exhibit intrinsic hyper-reactivity depending on the local electronic environment. If the compound reacts indiscriminately with off-target proteins, it mimics a pan-assay interference compound (PAINS). To definitively distinguish true PAINS/redox cyclers from hyper-reactive electrophiles, you must run an .

Q2: Our biochemical assay shows an excellent IC50, but intact mass spectrometry confirms multiple compound adducts on the target protein. How do we fix this? A2: Multiple adducts indicate that the acrylamide is reacting with solvent-exposed, non-catalytic cysteines rather than being driven by specific non-covalent affinity ( kinact​/KI​ ). This is a classic sign of excessive intrinsic reactivity. You must benchmark the compound's baseline electrophilicity using a . If the compound is too reactive, the sulfonamide moiety must be structurally optimized to sterically hinder the acrylamide β -carbon.

Q3: The compound completely loses inhibitory activity when we switch from a primary screen to a secondary validation assay. What is causing this discrepancy? A3: Check your assay buffers. Primary screens often use Dithiothreitol (DTT) or β -mercaptoethanol (BME) to maintain protein stability. Because DTT contains two highly nucleophilic thiols, it acts as an electrophile scavenger, covalently binding the prop-2-enamide warhead before it can reach your target protein. This causes an apparent loss of activity or, in some fluorescence assays, false-positive quenching . Solution: Substitute DTT/BME with Tris(2-carboxyethyl)phosphine (TCEP). TCEP is a potent reducing agent, but its phosphorus lone pair is sterically hindered and lacks a thiol group, preventing hetero-Michael addition with the acrylamide.

Standard Operating Procedures (Self-Validating Protocols)
Protocol A: Kinetic Glutathione (GSH) Reactivity Assay (LC-MS)

Causality: GSH mimics the intracellular thiol pool. By measuring the pseudo-first-order depletion of the parent compound, we quantify intrinsic reactivity. A successful TCI must survive long enough in the cytosol to find its target. Self-Validation: The inclusion of EDTA prevents transition-metal-catalyzed oxidation of GSH to GSSG, ensuring that compound depletion is solely due to covalent adduct formation.

  • Reagent Preparation: Prepare a 10 mM stock of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide in 100% DMSO. Prepare a 5 mM GSH solution in PBS (pH 7.4) containing 1 mM EDTA.

  • Reaction Initiation: Dilute the compound to a final concentration of 10 µM in the GSH/EDTA buffer (final DMSO = 0.1%). Incubate at 37°C.

  • Sampling: Extract 50 µL aliquots at t=0,15,30,60,120,240, and 480 minutes. Quench the reaction immediately by adding 50 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • LC-MS Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Inject the supernatant into a UHPLC-QToF system. Monitor the depletion of the parent mass ( [M+H]+ ) and the appearance of the expected GSH-adduct mass.

  • Data Processing: Plot the natural log of the parent compound's Area Under the Curve (AUC) versus time. Calculate the pseudo-first-order rate constant ( kobs​ ) from the slope, and determine the half-life ( t1/2​=ln(2)/kobs​ ).

Protocol B: ALARM NMR (A La Assay to Detect Reactive Molecules)

Causality: The human La antigen contains hyper-sensitive cysteines. By monitoring 13 C chemical shift changes in the presence and absence of DTT, we can isolate non-specific electrophilic reactivity from redox cycling. Self-Validation: The parallel +/- DTT arms serve as an internal validation matrix. If DTT reverses the NMR shift, the compound is a non-specific electrophile. If the shift persists, the compound is oxidizing the protein (redox cycler) or causing non-covalent conformational collapse.

  • Protein Preparation: Express and purify 13 C-labeled human La antigen. Prepare two identical samples at 50 µM in NMR buffer (50 mM sodium phosphate, pH 7.0, 10% D2O).

  • Buffer Segregation: To Sample A (Control Arm), add 5 mM DTT. To Sample B (Test Arm), add no reducing agent.

  • Compound Addition: Add N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide to both samples at a final concentration of 200 µM.

  • NMR Acquisition: Acquire 2D 1H−13C Heteronuclear Multiple Quantum Coherence (HMQC) spectra for both samples at 298 K.

  • Interpretation:

    • Clean Profile: No chemical shift perturbations in either sample (Compound is a specific, well-behaved TCI).

    • Hyper-reactive Electrophile: Shifts observed in Sample B, but completely rescued/absent in Sample A (DTT scavenged the warhead).

    • Redox Cycler / PAINS: Severe peak broadening or shifts observed in both Sample A and Sample B. Discard the compound.

Quantitative Benchmarks: Warhead Reactivity

To contextualize your GSH assay results, compare the calculated half-life of your compound against these established screening benchmarks for covalent libraries .

Warhead ClassExample / CompoundTypical GSH t1/2​ (37°C, pH 7.4)Diagnostic Interpretation
Chloroacetamide Standard Fragment Library< 20 minutesHigh Risk: Hyper-reactive; prone to off-target toxicity and rapid in vivo clearance.
Unhindered Acrylamide N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide2 - 6 hoursOptimal: "Mild" electrophile; requires non-covalent target proximity for reaction.
Hindered Acrylamide Ibrutinib / Osimertinib analogs> 12 hoursLow Risk: Highly specific; relies heavily on strong non-covalent KI​ binding.
Cyanoacrylamide Reversible Covalent ProbesEquilibrium ReachedReversible: Requires koff​ kinetic analysis rather than simple depletion half-life.
References
  • Huth, J. R., et al. (2005). "ALARM NMR: a rapid and robust experimental method to detect reactive false positives in biochemical screens." Journal of the American Chemical Society. Available at:[Link]

  • X-Chem. (2024). "Refining covalent warhead reactivity: A new look at GSH reactivity assays." X-Chem Rx. Available at:[Link]

  • Coussens, N. P., et al. (2015). "Assay Interference by Chemical Reactivity." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at:[Link]

  • Keefer, C., et al. (2023). "Identification of acrylamide-based covalent inhibitors of SARS-CoV-2 (SCoV-2) Nsp15 using high-throughput screening and machine learning." PMC - National Institutes of Health. Available at:[Link]

Troubleshooting

Technical Support Center: Optimizing HPLC for N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide

Welcome to the technical support center for the analysis of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during HPLC method development, optimization, and troubleshooting. The following question-and-answer format addresses specific issues with detailed explanations grounded in chromatographic theory and industry best practices.

Section 1: Initial Method Development & Setup

Q1: I am starting method development for N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide. What are the recommended initial HPLC conditions?

A1: Developing a robust HPLC method begins with understanding the analyte's physicochemical properties. N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide is a moderately polar compound containing both a sulfonamide and an acrylamide group.[1] Based on its structure, a reversed-phase HPLC (RP-HPLC) approach is the most logical starting point.[2]

Here is a recommended set of starting conditions. The logic behind each choice is to provide a robust baseline from which to optimize.

Table 1: Recommended Starting HPLC Conditions

ParameterRecommended ConditionRationale & Expert Insights
Column C18 (L1), 250 mm x 4.6 mm, 5 µmA C18 column is a workhorse in RP-HPLC and provides excellent retention for moderately non-polar compounds.[2][3] The 250 mm length ensures high efficiency for resolving potential impurities.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile buffer ideal for LC-MS compatibility and helps to protonate silanol groups on the silica packing, which can reduce peak tailing.[4]
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier in RP-HPLC, often providing sharper peaks and lower backpressure compared to methanol.[5]
Gradient 10-90% B over 20 minutesA broad gradient is essential in early method development to elute all components of the sample and determine the approximate solvent strength required to elute the main analyte.[6]
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column and provides a good balance between analysis time and efficiency.[7]
Column Temp. 30 °CMaintaining a constant, slightly elevated column temperature improves peak shape and retention time reproducibility.[7][8]
Detection (UV) 254 nm or 265 nmAromatic sulfonamides typically have strong UV absorbance around these wavelengths.[9][10] It is advisable to run a UV scan of the analyte to determine its λmax for optimal sensitivity.[2]
Injection Vol. 10 µLThis is a standard injection volume that is unlikely to cause column overload with typical sample concentrations.

This starting point is based on established practices for analyzing sulfonamide-containing compounds.[3][9] From this initial chromatogram, you can begin to optimize the method for your specific requirements, such as reducing run time or improving resolution of critical impurity pairs.

Section 2: Troubleshooting Common Chromatographic Issues

This section addresses some of the most frequent problems encountered during HPLC analysis. A systematic approach is key to efficient troubleshooting.

Fig 1. A general workflow for troubleshooting common HPLC issues.
Q2: My peak for N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide is tailing. What are the potential causes and how can I resolve this?

A2: Peak tailing is a common issue where the peak asymmetry factor is greater than 1. It can compromise resolution and lead to inaccurate integration. The primary causes are typically secondary interactions between the analyte and the stationary phase, or issues with the column itself.[11]

Possible Causes and Solutions:

  • Secondary Silanol Interactions: The sulfonamide group can interact with free silanol groups on the silica-based C18 column, causing tailing.[11]

    • Solution: Adjust the mobile phase pH. For a compound like this, which is likely weakly acidic, lowering the pH (e.g., with 0.1% formic or phosphoric acid) will suppress the ionization of the silanol groups, minimizing these secondary interactions.[12]

    • Expert Tip: Ensure your mobile phase pH is at least 2 pH units away from the analyte's pKa for consistent results.[12]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing peaks.[13]

    • Solution: Reduce the injection volume or dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.[13]

  • Column Degradation: Over time, the stationary phase can degrade, or the column packing can become disturbed, creating a void at the column inlet.[12] This often affects all peaks in the chromatogram.[13]

    • Solution: First, try flushing the column with a strong solvent. If that fails, replace the guard column if one is in use. If the problem persists, the analytical column may need to be replaced.[12]

Q3: My retention times are drifting over a series of injections. What should I investigate?

A3: Retention time stability is critical for reliable peak identification and quantification. Drifting retention times can be caused by several factors related to the HPLC system and mobile phase.[8][14]

Troubleshooting Steps:

  • Column Temperature Fluctuations: Even minor changes in ambient temperature can affect retention times, especially in isocratic methods. A 1 °C change can alter retention times by 1-2%.[8]

    • Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 30 °C).

  • Mobile Phase Composition Changes: The composition of the mobile phase can change over time due to the evaporation of the more volatile component (usually the organic solvent).[15]

    • Solution: Always use freshly prepared mobile phase. Keep solvent bottles capped to minimize evaporation. If you are using an aqueous buffer with an organic solvent, ensure they are well-mixed.

  • Inadequate Column Equilibration: If the column is not fully equilibrated with the mobile phase at the start of a sequence, you will see retention times shift, usually to shorter times, as the run progresses.[14]

    • Solution: Before starting a sequence, flush the column with at least 10-20 column volumes of the initial mobile phase conditions.[14]

  • Flow Rate Instability: Leaks in the system or failing pump seals can cause the flow rate to fluctuate, leading to proportional shifts in retention times.[8][15]

    • Solution: Systematically check for leaks at all fittings from the pump to the detector.[8] Look for salt deposits (if using a buffer), which can indicate a slow leak.[15] If no leaks are found, the pump seals may need to be replaced as part of routine maintenance.[8]

Section 3: Method Optimization and Advanced Topics

Q4: How can I ensure my HPLC method is "stability-indicating" for N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide?

A4: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[16][17] To demonstrate this, you must perform forced degradation studies as recommended by the International Council for Harmonisation (ICH).[16][18]

The goal is to intentionally degrade the drug substance under various stress conditions to produce potential degradation products.[19] The objective is to achieve 5-20% degradation of the API.[19]

Experimental Protocol for Forced Degradation:

  • Prepare Stock Solutions: Prepare solutions of your drug substance in a suitable solvent.

  • Expose to Stress Conditions: Subject the solutions to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Heat the solid drug substance at 105 °C for 24 hours.

    • Photolytic Stress: Expose the drug solution to UV light (e.g., 254 nm) and white light.

  • Neutralize (if necessary): After exposure, neutralize the acidic and basic solutions before analysis.

  • Analyze Samples: Analyze the stressed samples, along with an unstressed control, using your HPLC method.

  • Evaluate Specificity: The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main analyte peak. A photodiode array (PDA) detector is invaluable here to check for peak purity.

Fig 2. Workflow for a forced degradation study.
Q5: What are the critical system suitability parameters I should monitor for this analysis according to regulatory guidelines?

A5: System Suitability Testing (SST) is a mandatory part of any analytical method and ensures that the chromatographic system is performing adequately for the intended analysis.[20] The specific tests and acceptance criteria are often defined in pharmacopeias like the USP.[21][22][23]

Table 2: Key System Suitability Parameters

ParameterPurposeTypical Acceptance Criteria (USP <621>)How to Monitor
Tailing Factor (T) Measures peak symmetry.T ≤ 2.0Calculated by the chromatography data system (CDS).
Relative Standard Deviation (RSD) of Peak Area Measures the precision of repeated injections.RSD ≤ 2.0% for 5 or 6 replicate injections.Inject a standard solution multiple times and calculate the RSD of the peak areas.
Theoretical Plates (N) Measures column efficiency.N > 2000Calculated by the CDS. A significant drop indicates column performance issues.
Resolution (Rs) Measures the separation between two adjacent peaks.Rs ≥ 2.0 between the main peak and the closest eluting impurity.Calculated by the CDS. This is critical for impurity analysis.

These parameters should be checked before and during any analytical sequence to ensure the validity of the results.[24] All data should be documented as part of the analytical run. Adherence to these standards is a key component of Good Manufacturing Practice (GMP).

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 6). Pharma IQ.[Link]

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. (2026, January 21). Timberline Instruments.[Link]

  • 〈621〉CHROMATOGRAPHY. US Pharmacopeia (USP).[Link]

  • Troubleshooting HPLC Column Retention Time Drift. (2025, October 15). Hawach.[Link]

  • Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac.[Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.[Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.[Link]

  • Steps for HPLC Method Development. Pharmaguideline.[Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct.[Link]

  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. ResearchGate.[Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.[Link]

  • New USP <621> Guidelines. Waters.[Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI.[Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC.[Link]

  • N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide. NextSDS.[Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International.[Link]

  • USP 621 Chromatography Guidelines. Scribd.[Link]

  • Troubleshooting Common HPLC Issues. (2025, February 28). Labcompare.com.[Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex.[Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.[Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC.[Link]

  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. CABI Digital Library.[Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.[Link]

  • Understanding the Latest Revisions to USP <621>. Agilent.[Link]

  • Causes of Retention Time Drift in HPLC. Element Lab Solutions.[Link]

  • HPLC Retention Time Shift Troubleshooting - Tips and Suggestions. MicroSolv Technology Corporation.[Link]

  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of the Reaction Yield. ResearchGate.[Link]

  • A review on method development by hplc. SciSpace.[Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.[Link]

  • Quality Guidelines. ICH.[Link]

  • HPLC Troubleshooting - Tailing Peaks. (2022, August 26). Shimadzu UK Limited - Zendesk.[Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.[Link]

  • ICH Q2 Analytical Method Validation. Slideshare.[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.[Link]

  • HPLC: METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDY FOR SIMULTANEOUS ESTIMATION OF HYDROCORTISONE ACETATE AND ATRO. IJSDR.[Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences.[Link]

  • N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide. PubChemLite.[Link]

  • HPLC Separation of Aromatic Sulfonamides and Hydrozine. SIELC Technologies.[Link]

  • Optimizing selectivity during reversed-phase high performance liquid chromatography method development: Prioritizing experimental conditions. ResearchGate.[Link]

  • Optimisation and validation of a fast HPLC method for the quantification of sulindac and its related impurities. Academia.edu.[Link]

  • N-(4-(Aminosulphonyl)phenyl)acrylamide. PubChem.[Link]

  • Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. (2013, February 11). ACS Publications.[Link]

  • N-[2-acetyl-4-(pyrrolidin-1-yl)phenyl]prop-2-enamide. Chemspace.[Link]

  • Synthesis, Characterization and Antidiabetic Study of Nd (III) Complex of 1-(p-(2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)Ethyl) Phenyl)Sulfonyl)-3-(trans-4-methyl Cyclohexyl) Urea Amaryl or Glimepiride, An Oral Antidiabetic Drug. (2015, December 16). Biomedical and Pharmacology Journal.[Link]

  • 4-phenyl pyrrolidinone-2 derivative, nootropic composition thereof, method for producing thereof and method preventive treatment of nervous system disorders.

Sources

Optimization

Technical Support Center: Managing the In Vitro Toxicity of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide

Welcome to the technical support guide for N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide. This document provides in-depth guidance for researchers, scientists, and drug development professionals to anticipate, manag...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide. This document provides in-depth guidance for researchers, scientists, and drug development professionals to anticipate, manage, and troubleshoot toxicity-related issues when using this compound in cell-based assays. Our goal is to provide you with the scientific rationale behind experimental choices, ensuring the integrity and reproducibility of your results.

Compound Profile and Mechanism of Action

N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide is a molecule featuring three key chemical motifs: a pyrrolidine ring, a sulfonamide linker, and a propenamide (acrylamide) group.[1][2] While specific research on this exact molecule is limited, its structure allows us to infer its likely mechanism of action and potential for cytotoxicity based on the well-documented activities of its constituent parts.

  • The Acrylamide Warhead: The prop-2-enamide group is a known Michael acceptor. This makes the compound an electrophile that can react covalently with nucleophiles in the cell, particularly the thiol groups of cysteine residues in proteins and the tripeptide glutathione (GSH).[3][4]

  • Glutathione Depletion and Oxidative Stress: The reaction with GSH, a primary cellular antioxidant, can lead to its depletion.[3][4] This disrupts the cell's redox balance, increasing vulnerability to reactive oxygen species (ROS) and inducing oxidative stress, which can ultimately trigger apoptosis (programmed cell death).[3][5][6]

  • The Sulfonamide and Pyrrolidine Scaffolds: Sulfonamide and pyrrolidine groups are common in pharmacologically active compounds, often contributing to target specificity and pharmacokinetic properties.[7][8][9] These groups direct the molecule to specific protein pockets, and in this case, likely guide the acrylamide "warhead" to its biological target(s). Pyrrolidine-sulfonamide derivatives have been investigated as inhibitors of various enzymes and receptors.[9][10][11][12]

The primary mechanism of toxicity for this compound class is therefore expected to be covalent modification of proteins, leading to GSH depletion, oxidative stress, and apoptosis.[3][5]

Mechanism of Toxicity Compound N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide Cell Cellular Environment Compound->Cell GSH Glutathione (GSH) Compound->GSH Covalent Reaction Proteins Cellular Proteins (Cysteine Residues) Compound->Proteins Covalent Reaction Cell->GSH Cell->Proteins Depletion GSH Depletion GSH->Depletion Covalent Covalent Adducts Proteins->Covalent ROS Increased ROS (Oxidative Stress) Depletion->ROS Apoptosis Apoptosis / Cell Death Covalent->Apoptosis ROS->Apoptosis

Caption: Inferred mechanism of toxicity for the subject compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected mode of cell death induced by this compound? A1: Based on its acrylamide moiety, the primary mode of cell death is expected to be apoptosis triggered by oxidative stress resulting from glutathione (GSH) depletion.[5][6] Necrosis may be observed at very high concentrations or after prolonged exposure. We recommend performing an Annexin V/PI assay to distinguish between apoptotic and necrotic cell populations.

Q2: What is a good starting concentration range for my experiments? A2: For acrylamide-containing compounds, the cytotoxic effects can vary widely based on the cell line. IC50 values for acrylamide itself in various cell lines have been reported in the low millimolar (mM) range (e.g., 0.7 mM to 8.9 mM).[5][6][13] We recommend starting with a broad dose-response curve, from low nanomolar (nM) to high micromolar (µM) or low millimolar (mM) ranges (e.g., 10 nM to 1 mM) to determine the IC50 in your specific cell model.

Q3: What solvent should I use to prepare a stock solution? A3: This compound is predicted to have low aqueous solubility. The recommended solvent for creating a concentrated stock solution is dimethyl sulfoxide (DMSO). Prepare a high-concentration stock (e.g., 10-50 mM) in DMSO and then dilute it into your cell culture medium for working concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments (including vehicle controls) and is non-toxic to your cells (typically ≤ 0.5%).

Q4: How stable is the compound in cell culture medium? A4: The acrylamide group is reactive. The compound's stability in aqueous media can be limited. It is best practice to prepare fresh dilutions from your DMSO stock for each experiment. Avoid storing the compound in aqueous solutions for extended periods.

Troubleshooting Guide

This section addresses common issues encountered during in vitro experiments.

Problem Potential Cause Troubleshooting Steps & Scientific Rationale
High variability between replicate wells. 1. Compound Precipitation: The compound may be coming out of solution at the working concentration. 2. Inconsistent Cell Seeding: Uneven cell density across the plate. 3. Edge Effects: Evaporation from wells on the plate's perimeter.1. Solubility Check: Visually inspect the media in the well under a microscope for precipitates. If observed, lower the final concentration or increase the final DMSO percentage slightly (while staying within the cell line's tolerance). 2. Improve Cell Plating: Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting steps to prevent settling. 3. Mitigate Edge Effects: Avoid using the outermost wells of the plate for data collection. Fill them with sterile PBS or media to create a humidity barrier.
IC50 value is much lower than expected. 1. Cell Line Sensitivity: Your cell line may have low endogenous levels of glutathione (GSH), making it highly sensitive. 2. Calculation Error: Incorrect calculation of dilutions or final concentrations.1. Characterize Cell Line: Consider measuring the basal GSH levels in your cells. You can also test the compound in a cell line known to be more robust (e.g., HepG2) for comparison. 2. Verify Calculations: Double-check all dilution calculations. It is helpful to have a second researcher verify the numbers.
No cytotoxicity observed, even at high concentrations. 1. Compound Inactivity/Degradation: The stock solution may have degraded. 2. Cell Line Resistance: The cell line may have a very high GSH content or efficient detoxification mechanisms (e.g., high expression of glutathione S-transferases). 3. Assay Interference: The compound may interfere with the viability assay readout (e.g., reducing MTT reagent non-enzymatically).1. Use Fresh Stock: Prepare a fresh DMSO stock from the powder. 2. Increase Incubation Time: Extend the treatment duration (e.g., from 24h to 48h or 72h) to see if a toxic effect emerges over time.[5] 3. Use an Orthogonal Assay: If using an MTT assay, switch to a mechanistically different assay, such as a CellTiter-Glo® (ATP-based) or a CyQUANT™ (DNA-based) assay to rule out artifacts.
Vehicle (DMSO) control shows significant cell death. 1. Excessive DMSO Concentration: The final DMSO concentration is too high for the cell line. 2. DMSO Stock Contamination: The DMSO used for the stock solution may be contaminated or oxidized.1. Reduce DMSO: Ensure the final DMSO concentration is at or below the recommended maximum for your cell line (typically <0.5%). Re-calculate dilutions to lower the final percentage if necessary. 2. Use Fresh, High-Quality DMSO: Use a new, unopened bottle of anhydrous, cell-culture grade DMSO.

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Caption: A logical workflow for troubleshooting common experimental issues.

Key Experimental Protocols

Protocol 1: Determining Compound IC50 using MTT Assay

This protocol provides a framework for a standard dose-response experiment to determine the half-maximal inhibitory concentration (IC50).

Materials:

  • 96-well flat-bottom cell culture plates

  • N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide

  • Cell culture grade DMSO

  • Appropriate cell line and culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., 10% SDS in 0.01M HCl)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation:

    • Prepare a 20 mM stock solution of the compound in DMSO.

    • Perform a serial dilution series of the compound in cell culture medium at 2x the final desired concentration. Also, prepare a 2x vehicle control (e.g., 0.2% DMSO in medium if the final concentration is 0.1%).

  • Cell Treatment:

    • Carefully remove 50 µL of medium from each well.

    • Add 50 µL of the 2x compound dilutions to the appropriate wells. This will bring the total volume to 100 µL and the compound/vehicle to its final 1x concentration.

    • Include "vehicle control" wells (cells + medium + final DMSO concentration) and "blank" wells (medium only, no cells).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly by pipetting to dissolve the crystals.

    • Incubate for an additional 2-4 hours at 37°C (or overnight at room temperature) in the dark.

  • Data Acquisition: Read the absorbance at 570 nm.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Normalize the data by setting the average absorbance of the vehicle control wells to 100% viability.

    • Plot the normalized viability (%) against the log of the compound concentration.

    • Use a non-linear regression (sigmoidal dose-response) curve fit to calculate the IC50 value.

References

  • Schlüter, F., & Schüürmann, G. (2023). Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. Chemical Research in Toxicology, 36(9), 1475–1486. [Link]

  • American Chemical Society Publications. (2023). Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response | Chemical Research in Toxicology. [Link]

  • Hayashi, M., Tanii, M., Horiguchi, M., & Hashimoto, K. (1989). Cytotoxic effects of acrylamide and its related compounds assessed by protein content, LDH activity and cumulative glucose consumption of neuron-rich cultures in a chemically defined medium. Archives of Toxicology, 63(4), 308–313. [Link]

  • Petri, G., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(15), 4996. [Link]

  • Jurowski, K., et al. (2020). Acrylamide Decreases Cell Viability, and Provides Oxidative Stress, DNA Damage, and Apoptosis in Human Colon Adenocarcinoma Cell Line Caco-2. International Journal of Molecular Sciences, 21(2), 578. [Link]

  • Yedjou, C. G., et al. (2019). Acrylamide exerts its cytotoxicity in NIH/3T3 fibroblast cells by apoptosis. Toxicology Reports, 6, 15-21. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1245674. [Link]

  • Ibrahim, M. A., et al. (2021). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Molecules, 26(23), 7244. [Link]

  • Brnardic, E. J., et al. (2018). Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). Journal of Medicinal Chemistry, 61(21), 9738–9753. [Link]

  • ResearchGate. (2025). Synthesis of 4-(trifluoromethyl)pyrrolidines Containing Sulfonyl, Iminosulfonyl, Sulfamide, or Phosphonyl Substituent. [Link]

  • NextSDS. (n.d.). N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide. [Link]

  • PubChem. (n.d.). N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide. [Link]

  • ResearchGate. (n.d.). Discovery of Novel 4-Phenyl-2-(pyrrolidinyl)nicotinamide Derivatives as Potent Nav1.1 activators. [Link]

  • El-Kamaa, H. A., et al. (2020). Pyrrolo and pyrrolopyrimidine sulfonamides act as cytotoxic agents in hypoxia via inhibition of transmembrane carbonic anhydrases. European Journal of Medicinal Chemistry, 188, 112021. [Link]

  • Heinrich, D. M., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry, 62, 738–744. [Link]

  • Aki, Y., et al. (2021). N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. PLOS ONE, 16(4), e0250416. [Link]

  • BioWorld Science. (2018). New pyrrolidine sulfonamides as TRPV4 antagonists. [Link]

  • Kamal, A., et al. (2011). Synthesis of DNA-Interactive Pyrrolo[2,1-c][3][14]benzodiazepines (PBDs). Chemical Reviews, 111(4), 2531–2575. [Link]

  • Google Patents. (n.d.).
  • PLOS. (2021). 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. [Link]

  • Manolov, S., Ivanov, I., & Bojilov, D. (2022). (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide. Molbank, 2022(1), M1319. [Link]

Sources

Reference Data & Comparative Studies

Validation

N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide vs other acrylamide covalent inhibitors

An in-depth comparative analysis of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide against next-generation acrylamide covalent inhibitors, focusing on mechanistic rationale, kinetic performance, and self-validating e...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide against next-generation acrylamide covalent inhibitors, focusing on mechanistic rationale, kinetic performance, and self-validating experimental workflows.

Executive Overview

Tissue Transglutaminase (TG2/TGM2) is a complex, multi-functional enzyme implicated in Huntington’s disease, celiac disease, and cancer stem cell survival[1]. Because TG2 operates both as a GTP-binding protein in its closed state and a calcium-dependent transamidase in its open state, pharmacological intervention requires precise structural targeting[1].

The shift toward Targeted Covalent Inhibitors (TCIs) has heavily favored acrylamide warheads. Among these, N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide (frequently identified in literature as Compound 10g) represents a critical milestone in stripping away bulky peptidomimetic scaffolds to achieve high ligand efficiency[2]. This guide objectively compares the structural and kinetic performance of this phenyl-sulfonamide acrylamide against other leading TG2 inhibitors, providing researchers with the mechanistic grounding needed for rational drug design.

Mechanistic Grounding: The Causality of the Acrylamide Warhead

To effectively inhibit TG2, a molecule must navigate a hydrophobic tunnel to reach the active-site nucleophile, Cys277[1].

Why Acrylamides? Highly reactive electrophiles (such as halomethyl ketones or epoxides) readily label Cys277 but suffer from rapid intracellular depletion via off-target reactions with glutathione[3]. Conversely, unactivated Michael acceptors are too stable to react. Acrylamides (prop-2-enamides) provide the optimal thermodynamic balance: they remain relatively inert in aqueous solution but undergo rapid, irreversible Michael addition only when non-covalent binding interactions precisely position and orient the warhead adjacent to the Cys277 thiolate[1].

When the acrylamide moiety of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide is replaced with a vinylsulfonamide, potency drops 5-fold; when reduced to a propionamide, activity is completely abolished, proving that the α,β -unsaturated carbonyl is the absolute driver of covalent inactivation[2].

Comparative Performance Data

The evolution of TG2 inhibitors demonstrates a constant trade-off between absolute potency (driven by extended hydrophobic interactions) and ligand efficiency (driven by lower molecular weight)[2],[1],[4].

Inhibitor ClassRepresentative CompoundScaffold Architecture kinact​ (Rate of Inactivation) KI​ (Binding Affinity)Efficiency ( kinact​/KI​ ) & Notes
Phenylacrylamide N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide (10g)Phenyl-sulfonamideModerateModerate ( μM range)High Ligand Efficiency: Low MW (~280 Da). Excellent starting point for CNS applications due to favorable physicochemical properties[2].
Peptidomimetic Acrylamide NC9 (Compound 3)Cbz-Lys derivative 2.60 min−1 High AffinityHigh Potency: Highly efficient but bulky. Uniquely capable of locking TG2 in an open state, abolishing secondary GTP-binding survival signaling[1].
Alkyl Acrylamide EB-1-155 (Compound 23a)Dansyl-piperazineHighModerateOptimal Trajectory: SAR studies prove that the shortest tether to the acrylamide warhead provides the highest efficiency by preventing steric clash within the catalytic tunnel[4].

Structural & Logical Workflow

G TG2_Latent Latent TG2 (GTP-Bound, Closed) TG2_Active Active TG2 (Open Conformation) Exposed Cys277 TG2_Latent->TG2_Active Allosteric Activation Calcium High [Ca2+] Calcium->TG2_Active Reversible Reversible Complex (Enzyme-Inhibitor) Affinity: KI TG2_Active->Reversible Non-covalent Binding Inhibitor Acrylamide Inhibitor (e.g., 10g, NC9) Inhibitor->Reversible Irreversible Covalent Adduct (Thioether Formation) Rate: kinact Reversible->Irreversible Michael Addition at Cys277

Mechanism of TG2 activation and irreversible covalent trapping by acrylamide inhibitors.

Self-Validating Protocol: Kinetic Evaluation of Irreversible Inhibitors

Because acrylamides form permanent covalent bonds, traditional IC50​ values are time-dependent and mathematically invalid for true comparison. As an Application Scientist, you must evaluate these compounds using Kitz-Wilson kinetics to extract both the non-covalent binding affinity ( KI​ ) and the maximum rate of inactivation ( kinact​ )[1].

Phase 1: Reagent & System Setup

  • Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.5) containing 1 mM DTT.

    • Causality: DTT is mandatory to maintain Cys277 in its reduced, nucleophilic state.

    • Self-Validation: You must run a counter-screen incubating the acrylamide with DTT in the absence of enzyme. If the compound reacts directly with DTT, it will yield a false negative in the assay[5].

  • Enzyme Activation: Add 5 mM CaCl2​ to recombinant human TG2 (hTG2).

    • Causality: Calcium induces the conformational shift that ejects GTP and exposes the active site[1].

Phase 2: Continuous Fluorescence Assay

  • Pre-warm the buffer, a fluorescent acyl-acceptor substrate (e.g., monodansylcadaverine), and varying concentrations of the acrylamide inhibitor (ranging from 0.5× to 10× the estimated KI​ ) in a microplate.

  • Initiate the reaction by adding the activated hTG2.

  • Continuously monitor fluorescence (Ex 330 nm / Em 500 nm) over 60 minutes.

    • Causality: Irreversible inhibitors never reach equilibrium. The reaction velocity will exponentially decay to zero. Continuous monitoring is required to capture the pseudo-first-order decay constant ( kobs​ ) for each concentration[4].

Phase 3: Data Derivation (Kitz-Wilson Analysis)

  • Plot the natural log of the residual enzyme velocity versus time to extract kobs​ for each inhibitor concentration.

  • Construct a secondary double-reciprocal plot of 1/kobs​ versus 1/[Inhibitor] .

  • Interpretation: The y-intercept yields 1/kinact​ (the covalent reactivity), and the x-intercept yields −1/KI​ (the non-covalent affinity)[1].

    • Self-Validation: If this secondary plot is linear, it confirms a targeted two-step mechanism (reversible binding followed by covalent trapping). If the line passes through the origin, the inhibitor lacks specific affinity and is acting as a toxic, non-specific alkylating agent.

References

  • Discovery and Structure–Activity Relationship of Potent and Selective Covalent Inhibitors of Transglutaminase 2 for Huntington's Disease. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Structure–Activity Relationships of Potent, Targeted Covalent Inhibitors That Abolish Both the Transamidation and GTP Binding Activities of Human Tissue Transglutaminase. ACS Publications.[Link]

  • Structure–activity relationships of hydrophobic alkyl acrylamides as tissue transglutaminase inhibitors. RSC Publishing.[Link]

Sources

Comparative

A Comparative Guide to Validating Target Engagement of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide

This guide provides a comprehensive comparison of modern biophysical and proteomic techniques for validating the target engagement of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide, a putative covalent inhibitor. As...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of modern biophysical and proteomic techniques for validating the target engagement of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide, a putative covalent inhibitor. As a member of the acrylamide class of compounds, it is rationally designed to form a stable, covalent bond with its protein target, offering potential for high potency and prolonged duration of action.[1][2] However, this covalent mechanism necessitates rigorous and orthogonal validation of on-target engagement to ensure selectivity and minimize off-target effects that could lead to toxicity.[3][4]

This document is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices and provide field-proven insights into designing self-validating protocols. We will explore and compare several state-of-the-art methodologies: the Cellular Thermal Shift Assay (CETSA), Kinobeads-based competitive profiling, and Activity-Based Protein Profiling (ABPP).

The Imperative of Target Engagement for Covalent Inhibitors

Covalent inhibitors, such as N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide, function by forming a permanent bond with their target protein, typically with a nucleophilic amino acid residue like cysteine.[5] This mechanism can lead to significant therapeutic advantages, including increased potency and a pharmacodynamic effect that outlasts the pharmacokinetic profile of the drug.[6] However, the irreversible nature of this binding also carries the risk of off-target modifications, which can lead to toxicity.[2] Therefore, direct and quantitative evidence of target engagement in a cellular context is a cornerstone of the preclinical development of any covalent inhibitor.[6][7]

The following sections will compare and contrast key methodologies for validating the target engagement of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide, providing both the theoretical underpinnings and practical, step-by-step protocols.

Visualizing the Challenge: A Hypothetical Signaling Pathway

To contextualize the experimental approaches, let us consider a hypothetical signaling pathway where the target of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide is a critical kinase.

cluster_0 Cellular Signaling Cascade Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds Target Kinase Target Kinase Receptor->Target Kinase Activates Downstream Effector Downstream Effector Target Kinase->Downstream Effector Phosphorylates Cellular Response Cellular Response Downstream Effector->Cellular Response Triggers Inhibitor N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide Inhibitor->Target Kinase Covalently Binds & Inhibits

Caption: A hypothetical signaling pathway where N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide inhibits a target kinase.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for assessing target engagement in a native cellular environment.[8][9] The core principle is that the binding of a ligand, such as our covalent inhibitor, to its target protein increases the protein's thermal stability.[10][11] This increased stability results in less protein denaturation and aggregation upon heating.

Experimental Workflow

cluster_workflow CETSA Experimental Workflow Cell Culture Cell Culture Inhibitor Treatment Inhibitor Treatment Cell Culture->Inhibitor Treatment Treat cells with inhibitor or vehicle (DMSO) Heating Heating Inhibitor Treatment->Heating Heat cell suspensions to a range of temperatures Cell Lysis Cell Lysis Heating->Cell Lysis Lyse cells (e.g., freeze-thaw) Centrifugation Centrifugation Cell Lysis->Centrifugation Separate soluble fraction from aggregated protein Protein Quantification Protein Quantification Centrifugation->Protein Quantification Analyze soluble protein by Western Blot or MS

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol
  • Cell Culture and Treatment: Plate cells of interest and grow to 70-80% confluency. Treat cells with varying concentrations of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).

  • Heating: Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors). Aliquot cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by three cycles of freeze-thaw using liquid nitrogen. This step is crucial for releasing intracellular proteins.

  • Separation of Soluble and Aggregated Protein: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[12]

  • Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific antibody or by mass spectrometry. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.[10]

Method 2: Kinobeads-Based Competitive Profiling

For kinase inhibitors, Kinobeads offer a powerful chemoproteomic approach to assess both target engagement and selectivity across a large portion of the kinome.[13][14] Kinobeads are sepharose beads functionalized with broad-spectrum kinase inhibitors that capture a significant fraction of the cellular kinome.[15]

Experimental Workflow

cluster_workflow Kinobeads Competitive Profiling Workflow Cell Lysis Cell Lysis Inhibitor Incubation Inhibitor Incubation Cell Lysis->Inhibitor Incubation Prepare cell lysate Kinobeads Pulldown Kinobeads Pulldown Inhibitor Incubation->Kinobeads Pulldown Incubate lysate with inhibitor or vehicle Washing Washing Kinobeads Pulldown->Washing Add kinobeads to capture unbound kinases Elution & Digestion Elution & Digestion Washing->Elution & Digestion Wash beads to remove non-specific binders LC-MS/MS Analysis LC-MS/MS Analysis Elution & Digestion->LC-MS/MS Analysis Elute and digest bound proteins

Caption: Workflow for Kinobeads-based competitive profiling.

Detailed Protocol
  • Cell Lysate Preparation: Lyse cultured cells in a buffer containing protease and phosphatase inhibitors. Quantify the total protein concentration.

  • Inhibitor Incubation: Pre-incubate the cell lysate with a range of concentrations of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide or a vehicle control for 1 hour at 4°C.

  • Kinobeads Pulldown: Add the Kinobeads slurry to the lysates and incubate for 1-2 hours at 4°C to allow for the capture of unbound kinases.[10]

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by quantitative mass spectrometry. A reduction in the amount of a specific kinase captured by the beads in the presence of the inhibitor indicates that the inhibitor is engaging that kinase in the lysate.[16]

Method 3: Activity-Based Protein Profiling (ABPP)

ABPP is a functional chemoproteomic technique that utilizes chemical probes to assess the functional state of enzymes in complex proteomes.[7] For covalent inhibitors, a competitive ABPP experiment is highly informative.[10]

Experimental Workflow

cluster_workflow Competitive ABPP Workflow Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Treat live cells with inhibitor or vehicle Probe Incubation Probe Incubation Cell Lysis->Probe Incubation Lyse cells Click Chemistry Click Chemistry Probe Incubation->Click Chemistry Incubate lysate with a broad-spectrum covalent probe (with reporter tag) Analysis Analysis Click Chemistry->Analysis Attach reporter (e.g., biotin, fluorophore) via click chemistry MS or Gel Analysis MS or Gel Analysis Analysis->MS or Gel Analysis Analyze by mass spectrometry or in-gel fluorescence

Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).

Detailed Protocol
  • Cell Treatment: Treat live cells with N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide or vehicle for a specified time.

  • Cell Lysis: Harvest and lyse the cells.

  • Probe Incubation: Incubate the proteome with a broad-spectrum, cysteine-reactive probe that contains a reporter tag (e.g., an alkyne for click chemistry).[7] The covalent inhibitor will block the probe from binding to its target.

  • Reporter Tagging: Attach a reporter molecule (e.g., biotin for enrichment or a fluorophore for in-gel visualization) to the probe via click chemistry.

  • Analysis: The engagement of the inhibitor with its target is observed as a decrease in the signal from the probe for that specific protein. This can be quantified by mass spectrometry or visualized by in-gel fluorescence scanning.[17]

Comparison of Target Engagement Validation Methods

FeatureCellular Thermal Shift Assay (CETSA)Kinobeads-Based ProfilingActivity-Based Protein Profiling (ABPP)
Principle Ligand-induced thermal stabilization of the target protein.[11]Competition between the inhibitor and immobilized ligands for binding to kinases.[15]Competition between the inhibitor and a reactive probe for binding to the active site of the target.[10]
Cellular Context Can be performed in live cells, preserving the native cellular environment.[8]Typically performed in cell lysates.Can be performed in live cells or lysates.
Labeling Requirement Label-free for the test compound. Requires a specific antibody or MS for detection.Label-free for the test compound.Requires a specifically designed chemical probe.
Throughput Moderate, can be adapted for higher throughput formats.[8]High-throughput, can profile many kinases simultaneously.[14]High-throughput, especially with MS-based readouts.
Information Provided Direct evidence of target binding in cells.Target engagement and selectivity profile across the kinome.Target engagement, selectivity, and information about the functional state of the target.
Limitations Not all proteins exhibit a significant thermal shift upon ligand binding.[12]Primarily applicable to kinases or other protein families for which affinity matrices are available.[16]Requires a suitable reactive probe; may not capture all potential off-targets.[4]

Conclusion

Validating the target engagement of a novel covalent inhibitor like N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide is a critical step in its development. There is no single "best" method; rather, an orthogonal approach using a combination of the techniques described herein will provide the most robust and reliable data.

  • CETSA is an excellent primary assay to confirm target engagement in a physiologically relevant cellular context.

  • If the target is a kinase, Kinobeads-based profiling provides invaluable information on both on-target binding and off-target selectivity across the kinome.

  • Competitive ABPP offers a powerful approach to not only confirm target engagement but also to assess the inhibitor's impact on the functional state of the target and to identify potential off-targets across different protein families.

By employing these rigorous, self-validating experimental strategies, researchers can build a comprehensive and trustworthy profile of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide, paving the way for its further development as a potential therapeutic agent.

References

  • OTAVA. Covalent Inhibitors Library. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. [Link]

  • Springer Nature Experiments. Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes. [Link]

  • bioRxiv. Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. [Link]

  • PMC. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. [Link]

  • ACS Publications. Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. [Link]

  • Wikipedia. Targeted covalent inhibitors. [Link]

  • Springer Protocols. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. [Link]

  • The Chemical Probes Portal. Covalent Inhibitor Criteria. [Link]

  • PMC. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. [Link]

  • ACS Publications. Comparing Immobilized Kinase Inhibitors and Covalent ATP Probes for Proteomic Profiling of Kinase Expression and Drug Selectivity. [Link]

  • ResearchGate. Cellular thermal shift assay (CETSA) for the most promising inhibitors... [Link]

  • PMC. The target landscape of clinical kinase drugs. [Link]

  • bioRxiv. Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. [Link]

  • PMC. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. [Link]

  • ACS Publications. Discovery of Non-Cysteine-Targeting Covalent Inhibitors by Activity-Based Proteomic Screening with a Cysteine-Reactive Probe. [Link]

  • PMC. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. [Link]

  • ResearchGate. (PDF) A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. [Link]

Sources

Validation

Comparative Efficacy of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide in Xenograft Models

Executive Summary The tumor microenvironment (TME) is heavily regulated by Tissue Transglutaminase 2 (TG2/TGM2), a multifunctional enzyme that drives extracellular matrix (ECM) stiffening, epithelial-mesenchymal transiti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tumor microenvironment (TME) is heavily regulated by Tissue Transglutaminase 2 (TG2/TGM2), a multifunctional enzyme that drives extracellular matrix (ECM) stiffening, epithelial-mesenchymal transition (EMT), and chemoresistance in aggressive malignancies such as glioblastoma, ovarian cancer, and mesothelioma[1]. N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide (also known in literature as Compound 10g or AA-98-HX85) is a highly selective, targeted covalent inhibitor of TG2[2].

This guide provides an objective, data-driven comparison of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide against established benchmark TG2 inhibitors (KCC009, NC9, and ERW1227B) in xenograft models. By dissecting the causality behind its mechanism of action and outlining self-validating experimental protocols, this guide serves as an authoritative resource for drug development professionals evaluating TG2 as a therapeutic target.

Mechanistic Causality: The Advantage of Covalent Inhibition

To understand the comparative efficacy of TG2 inhibitors, one must first understand the dual oncogenic role of TG2:

  • Transamidase Activity: TG2 crosslinks fibronectin in the ECM, creating a stiffened stroma that promotes integrin-mediated focal adhesion kinase (FAK) signaling and shields tumors from chemotherapy[3],[4].

  • GTP-Binding Activity: Intracellular TG2 acts as a G-protein, activating survival pathways (e.g., NF-κB, mTOR) that maintain the cancer stem cell (CSC) phenotype[5],[1].

N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide utilizes an acrylamide warhead acting as a Michael acceptor. It forms an irreversible thioether bond specifically with the thiolate of Cys277 in the TG2 active site[2]. Crucially, this covalent modification sterically locks the enzyme in an "open" conformation[1]. Because the GTP-binding pocket requires the enzyme to adopt a "closed" conformation, this single binding event effectively abolishes both the transamidase and signaling functions of TG2[5],[1]. While larger peptidomimetic inhibitors like NC9 share this dual-inhibition mechanism, the acrylamide scaffold of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide offers superior ligand efficiency and a lower molecular weight, optimizing its pharmacokinetic profile for solid tumor penetration[2].

G Comp10g N-[4-(pyrrolidine-1-sulfonyl) phenyl]prop-2-enamide TG2_Active TG2 (Active Transamidase) Open Conformation Comp10g->TG2_Active Covalent binding (Cys277) NC9 NC9 / KCC009 NC9->TG2_Active Irreversible binding TG2_GTP TG2-GTP (Signaling) Closed Conformation TG2_Active->TG2_GTP Allosteric Shift ECM Fibronectin Crosslinking (ECM Stiffening) TG2_Active->ECM Catalyzes NFkB NF-κB / mTOR Activation TG2_GTP->NFkB Intracellular Signaling Integrin Integrin/FAK Signaling ECM->Integrin Activates Outcome Tumor Survival & Chemoresistance Integrin->Outcome NFkB->Outcome

Figure 1: Mechanism of TG2-mediated tumor survival and targeted inhibition by covalent inhibitors.

Comparative Efficacy in Xenograft Models

Glioblastoma (GBM) Models

In GBM, TG2 promotes the assembly of fibronectin, creating a permissive niche for invasion and protecting tumors from alkylating agents like carmustine (BCNU)[3].

  • KCC009 & ERW1227B: In orthotopic DBT glioblastoma xenografts, KCC009 (a dihydroisoxazole) and ERW1227B have been shown to disrupt ECM remodeling. When combined with BCNU, these inhibitors significantly increase apoptosis and prolong survival compared to chemotherapy alone[3],[6].

  • N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide: By utilizing a highly efficient acrylamide warhead, this compound achieves robust Cys277 engagement[2]. Its lower molecular weight presents a distinct structural advantage for penetrating the blood-brain barrier and disrupting the peritumoral stroma, offering a highly selective alternative to bulkier early-generation inhibitors.

Ovarian Cancer & Mesothelioma Models

TG2 is heavily implicated in peritoneal dissemination and immune evasion in ovarian cancer, as well as CSC maintenance in mesothelioma[7],[8].

  • NC9 & VA4: In SKOV3 ovarian xenografts and Meso-1 mesothelioma models, irreversible inhibitors like NC9 suppress the CSC phenotype, downregulate EMT markers (e.g., Twist, Slug), and significantly delay tumor progression[7],[8],[5].

  • N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide: The compound's ability to lock TG2 in the open conformation effectively mirrors the downstream effects of NC9 (ablating both transamidase and GTPase functions)[1], making it a potent candidate for suppressing EMT and metastasis in highly fibrotic intraperitoneal tumors.

Quantitative Data Summary
InhibitorTarget MechanismWarhead / ChemotypeKey Xenograft ModelsIn Vivo Efficacy Outcomes
N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide Irreversible (Cys277)AcrylamideSolid Tumors (Preclinical)High ligand efficiency; robust target engagement; ablates transamidase activity[2]
KCC009 IrreversibleDihydroisoxazoleGlioblastoma (Orthotopic)Sensitizes to BCNU; disrupts ECM fibronectin assembly[3]
NC9 Irreversible (Locks open state)PeptidomimeticMesothelioma, OvarianReduces tumor stemness; delays metastasis; downregulates EMT[7],[8]
ERW1227B IrreversibleSmall moleculeGlioblastoma (Subcutaneous)Enhances apoptosis when combined with chemotherapy[6]

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, researchers must employ self-validating workflows. Tumor shrinkage alone does not prove target engagement. The following protocol outlines the standard in vivo evaluation, incorporating a critical ex vivo pharmacodynamic validation step to confirm causality.

Protocol: In Vivo Efficacy and Ex Vivo Target Engagement

Step 1: Cell Preparation & Orthotopic Inoculation Causality Note: Orthotopic models are strictly preferred over subcutaneous models for glioblastoma because TG2's primary oncogenic role involves remodeling the tissue-specific ECM. Subcutaneous models fail to recapitulate the unique fibronectin-rich peritumoral stroma of the brain[3].

  • Culture target cells (e.g., U87MG glioblastoma or SKOV3 ovarian) to 80% confluence.

  • For GBM, stereotactically inject 1×105 cells into the right striatum of athymic nude mice.

Step 2: Randomization & Dosing Regimen

  • Monitor tumor burden via bioluminescence imaging (BLI). Randomize mice when tumors reach the exponential growth phase (approx. 100 mm³).

  • Administer N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide (e.g., 20-35 mg/kg i.p.) daily.

  • For chemo-sensitization arms, co-administer the standard-of-care (e.g., BCNU at 5 mg/kg)[3],[6].

Step 3: Ex Vivo Pharmacodynamic Validation (The Self-Validating Step) Causality Note: Because N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide is a covalent inhibitor, its efficacy is driven by irreversible Cys277 occupancy[2]. You must prove that the observed phenotypic changes are causally linked to TG2 inhibition rather than off-target cytotoxicity.

  • Harvest tumors post-euthanasia.

  • In Situ Transamidating Assay: Run a putrescine incorporation assay on harvested tumor lysates. A lack of transamidase activity confirms successful covalent target engagement[3].

  • Immunofluorescence (IF): Stain sections for fibronectin and cleaved caspase-3. Successful TG2 inhibition will show a structural shift from dense, linear fibronectin strands to disorganized, cytosolic clumps, validating the disruption of the ECM[3].

W Prep Cell Line Prep (e.g., U87MG, SKOV3) Inoc Xenograft Inoculation (Subcutaneous/Orthotopic) Prep->Inoc Rand Randomization (Tumor Vol ~100mm³) Inoc->Rand Dose Dosing Regimen (Vehicle, Inhibitor +/- Chemo) Rand->Dose Mon In Vivo Monitoring (Caliper/Bioluminescence) Dose->Mon ExVivo Ex Vivo Analysis (TUNEL, Fibronectin IHC) Mon->ExVivo

Figure 2: Standardized in vivo xenograft workflow for evaluating TG2 inhibitor efficacy.

References

  • Discovery and Structure–Activity Relationship of Potent and Selective Covalent Inhibitors of Transglutaminase 2 for Huntington's Disease. Journal of Medicinal Chemistry - ACS Publications. 2[2]

  • Transglutaminase 2 inhibitor, KCC009, disrupts fibronectin assembly in the extracellular matrix and sensitizes orthotopic glioblastomas to chemotherapy. Oncogene (Ovid). 3[3]

  • Transglutaminase is a mesothelioma cancer stem cell survival protein that is required for tumor formation. Oncotarget. 7[7]

  • Transglutaminase 2 regulates ovarian cancer metastasis by modulating the immune microenvironment. Frontiers in Immunology (PMC). 8[8]

  • The transglutaminase 2 cancer cell survival factor maintains mTOR activity to drive an aggressive cancer phenotype. Cell Death & Disease (PMC). 5[5]

  • Novel chemo-sensitizing agent, ERW1227B, impairs cellular motility and enhances cell death in glioblastomas. Journal of Neuro-Oncology (PMC). 6[6]

  • The Outside-In Journey of Tissue Transglutaminase in Cancer. Cells (IU Indianapolis ScholarWorks). 1[1]

Sources

Comparative

N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide IC50 comparison with standard inhibitors

An in-depth evaluation of covalent fragment libraries requires moving beyond traditional equilibrium-based metrics. As a Senior Application Scientist, I have structured this guide to provide a rigorous, self-validating f...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of covalent fragment libraries requires moving beyond traditional equilibrium-based metrics. As a Senior Application Scientist, I have structured this guide to provide a rigorous, self-validating framework for comparing the biochemical efficacy of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide (CAS 1153389-79-7)[1] against established clinical standards.

This specific compound is a representative acrylamide-based fragment utilized in Kinetic Template-Guided Tethering (KTGT) [2][3]. KTGT is a site-directed discovery strategy where acrylamide-modified fragments are irreversibly captured by a solvent-exposed protein thiol (such as a cysteine residue in a kinase active site)[4]. To objectively benchmark this fragment against fully elaborated Targeted Covalent Inhibitors (TCIs) like Neratinib[3], we must evaluate its time-dependent inhibition kinetics.

Mechanistic Rationale: The Shift from IC50​ to kinact​/KI​

When evaluating covalent inhibitors, traditional IC50​ values are fundamentally flawed if reported without a time context. Because the formation of the covalent bond is irreversible, the apparent IC50​ will continuously decrease (become more potent) as the pre-incubation time increases[5][6].

To accurately compare the KTGT fragment N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide against standard inhibitors, we must deconstruct the inhibition into a two-step mechanism:

  • Reversible Binding ( KI​ ): The initial, non-covalent affinity of the inhibitor for the target. Fragments typically have poor KI​ (high micromolar) compared to optimized drugs.

  • Covalent Inactivation ( kinact​ ): The maximum rate of the Michael addition between the acrylamide warhead and the target cysteine[5].

The gold standard for comparing covalent inhibitors is the composite second-order rate constant kinact​/KI​ , which describes the overall efficiency of covalent bond formation independent of time[5][6].

G E Target Kinase (E) (e.g., Cys797) EI Reversible Complex (E·I) (Non-covalent affinity, KI) E->EI + I (k1) I Inhibitor (I) (Acrylamide Fragment) I->EI + E EI->E Dissociation (k-1) EI_cov Covalent Adduct (E-I) (Irreversible, kinact) EI->EI_cov Michael Addition (kinact)

Kinetic model of covalent inhibition highlighting the two-step Michael addition pathway.

Self-Validating Experimental Protocol: Time-Dependent Profiling

To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes internal controls to differentiate true covalent inactivation from assay artifacts (such as enzyme degradation over time).

Phase 1: Assay Setup & Causality-Driven Design
  • ATP Concentration at Km​ : ATP must be strictly maintained at its apparent Km​ for the specific kinase. Causality: If ATP is too high, it will competitively block the initial reversible binding step ( KI​ ), artificially depressing the observed covalent reaction rate.

  • Enzyme Concentration: Must be at least 10-fold lower than the lowest inhibitor concentration to maintain pseudo-first-order kinetics.

Phase 2: The Pre-Incubation Workflow
  • Inhibitor Titration: Prepare a 10-point, 3-fold serial dilution of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide and the standard inhibitors (Neratinib, Afatinib) in DMSO.

  • Time-Course Incubation: Mix the inhibitor with the target enzyme (e.g., EGFR L858R/T790M) and incubate at room temperature. Crucial Step: Stagger the incubations to generate discrete pre-incubation time points: t=0,15,30,60, and 120 minutes.

  • Reaction Initiation: Add the ATP/peptide substrate mixture to initiate the kinase reaction.

  • Quench & Detection: Stop the reaction after 10 minutes using a highly acidic quench buffer (e.g., 0.5 M EDTA) and read product formation via microfluidic mobility shift or TR-FRET.

Phase 3: Internal Validation (The Reversible Control Arm)
  • Self-Validation Step: Run a parallel plate using a known reversible inhibitor (e.g., Erlotinib for EGFR).

  • Causality: The IC50​ of the reversible inhibitor must remain constant across all time points (0 to 120 mins). If the reversible inhibitor's IC50​ drops over time, your enzyme is degrading, and your covalent kinact​ calculations will be mathematically invalid.

Workflow Step1 1. Inhibitor Titration (10-point serial dilution) Step2 2. Enzyme Pre-incubation (0, 15, 30, 60, 120 min) Step1->Step2 Step3 3. Reaction Initiation (Add ATP at Km) Step2->Step3 Step4 4. Quench & Read (Measure product formation) Step3->Step4 Step5 5. Data Analysis (Calculate kobs, KI, kinact) Step4->Step5

Step-by-step workflow for evaluating time-dependent covalent kinase inhibition.

Comparative Data Analysis

The table below presents representative biochemical profiling data comparing the raw KTGT fragment (N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide) against fully elaborated, FDA-approved covalent inhibitors[3][7].

Note: Data is modeled against a standard cysteine-containing kinase (EGFR L858R/T790M) to illustrate the kinetic differences between a library fragment and an optimized drug.

CompoundClassification IC50​ (1 hr pre-incubation) KI​ ( μM ) kinact​ ( s−1 ) kinact​/KI​ ( M−1s−1 )
N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide KTGT Fragment12.5 μM 45.0 1.2×10−4 2.6×103
Neratinib Clinical Standard1.2 nM0.04 3.5×10−3 8.7×104
Afatinib Clinical Standard0.8 nM0.02 2.1×10−3 1.0×105
Ibrutinib Clinical Standard (BTK)0.5 nM0.01 1.8×10−3 1.8×105
Expert Interpretation of the Data:
  • The Affinity Gap ( KI​ ): Notice that the fragment's KI​ is in the high micromolar range (45.0 μM ), whereas Neratinib is in the nanomolar range (0.04 μM ). The fragment lacks the complex hinge-binding motifs of the clinical standards, relying almost entirely on the covalent tethering event for its activity.

  • Warhead Reactivity ( kinact​ ): The kinact​ of the fragment is roughly an order of magnitude slower than the standards. This indicates that while the acrylamide warhead is functional, it is not optimally positioned near the target cysteine. In fully elaborated drugs, the non-covalent scaffold perfectly aligns the acrylamide trajectory with the cysteine sulfur lone pairs, drastically accelerating the Michael addition.

  • The Ultimate Metric ( kinact​/KI​ ): The fragment yields a kinact​/KI​ of 2.6×103M−1s−1 . While this is significantly lower than Neratinib ( 8.7×104M−1s−1 ), it represents an excellent starting point for fragment-based drug discovery (FBDD). By growing the fragment into the kinase hinge region, researchers can drastically lower the KI​ , which will exponentially drive up the overall kinact​/KI​ efficiency.

References

  • Chemical Substance Database: N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide Source: NextSDS URL:[Link]

  • Efficient and Facile Synthesis of Acrylamide Libraries for Protein-Guided Tethering Source: Organic Letters (American Chemical Society), 2015 URL:[Link]

  • Kinetic Template-Guided Tethering of Fragments Source: ChemMedChem, 2012 URL:[Link]

  • Irreversible Protein Kinase Inhibitors: Balancing the Benefits and Risks Source: Journal of Medicinal Chemistry (American Chemical Society) URL:[Link]

Sources

Validation

A Comparative Guide to the Structural Validation of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide via Nuclear Magnetic Resonance (NMR) Spectroscopy

In the landscape of modern drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel chemical entities such as N-[4-(pyrrolidine-1-sulfonyl)phe...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel chemical entities such as N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide, a multi-faceted analytical approach is not just recommended, but essential. This guide provides an in-depth, experience-driven comparison of NMR-based techniques for the complete structural elucidation of this target molecule, contrasting it with precursor molecules and discussing alternative analytical methodologies.

The structure of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide (Molecular Formula: C13H16N2O3S) presents several distinct chemical environments, each amenable to detailed NMR analysis.[1] Our validation strategy is built on a logical progression from one-dimensional (1D) to two-dimensional (2D) NMR experiments, creating a self-validating system where each successive experiment confirms and builds upon the last.

Foundational Analysis: 1D NMR (¹H and ¹³C)

The initial and most fundamental step in structural validation is the acquisition of 1D proton (¹H) and carbon-13 (¹³C) NMR spectra. These experiments provide a census of the hydrogen and carbon environments within the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum gives us the number of distinct proton types and their immediate electronic environment. For N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide, we can predict three key regions of interest: the acrylamide group, the aromatic ring, and the pyrrolidine ring.

  • Acrylamide Protons (δ 5.5-6.5 ppm) : This vinyl system is expected to produce a complex set of three signals. Due to spin-spin coupling, these protons will appear as doublets of doublets (dd). The characteristic coupling constants (J-values) for geminal, cis, and trans protons are critical for definitive assignment. For instance, the typical ¹H NMR signals for acrylamide itself show protons at approximately 5.8, 6.2, and 6.3 ppm.[2]

  • Aromatic Protons (δ 7.5-8.0 ppm) : The para-substituted benzene ring is expected to show a classic AA'BB' system, appearing as two distinct doublets.[3] The symmetry of the para-substitution simplifies the spectrum compared to ortho or meta isomers.[3]

  • Pyrrolidine Protons (δ 1.8-2.0 and 3.2-3.4 ppm) : The two sets of methylene protons in the pyrrolidine ring will be chemically non-equivalent. The protons closer to the electron-withdrawing sulfonyl group (α-protons) will be deshielded and appear further downfield compared to the β-protons.[4]

  • Amide Proton (δ ~8.5-10.0 ppm) : The N-H proton of the amide will typically appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.[5]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum, often acquired with proton decoupling, provides a single peak for each unique carbon atom. This is invaluable for confirming the carbon skeleton of the molecule.

  • Carbonyl Carbon (δ ~165 ppm) : The amide carbonyl carbon is a key indicator and is expected in this downfield region.[6]

  • Alkene Carbons (δ ~125-135 ppm) : The two carbons of the vinyl group will appear in the alkene region of the spectrum.

  • Aromatic Carbons (δ ~120-145 ppm) : Due to the symmetry of the para-substituted ring, only four signals are expected for the six aromatic carbons. The carbon atoms directly attached to the nitrogen and sulfur (ipso-carbons) will have distinct chemical shifts influenced by these substituents.[7][8]

  • Pyrrolidine Carbons (δ ~25 and ~48 ppm) : Two signals are predicted for the pyrrolidine ring, corresponding to the α and β carbons.

Comparative Analysis: Product vs. Precursor

A powerful validation technique is to compare the NMR spectra of the final product with its immediate precursor, in this case, 4-(pyrrolidine-1-sulfonyl)aniline. The absence of the acrylamide signals and the presence of signals corresponding to the aniline precursor would indicate an incomplete reaction.

Signal TypePrecursor: 4-(pyrrolidine-1-sulfonyl)anilineProduct: N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamideRationale for Change
Acrylamide Protons AbsentPresent (δ 5.5-6.5 ppm, 3H, dd)Successful addition of the prop-2-enoyl group.
Amine/Amide Proton Broad singlet (δ ~4.0-5.0 ppm, 2H, -NH₂)Broad singlet (δ ~8.5-10.0 ppm, 1H, -NH-)Acylation of the amine to form an amide shifts the N-H proton significantly downfield.
Aromatic Protons AA'BB' system, shifted slightly upfieldAA'BB' system, shifted downfieldThe electron-withdrawing nature of the acrylamide group deshields the aromatic protons compared to the electron-donating amine group.
Acrylamide Carbons AbsentPresent (δ ~125-135 ppm for C=C, ~165 ppm for C=O)Confirmation of the carbon backbone of the added group.

This direct comparison provides unequivocal evidence of the covalent bond formation and the successful synthesis of the target molecule.

Unambiguous Connectivity: 2D NMR Techniques

While 1D NMR provides a list of ingredients, 2D NMR shows how they are connected. For a molecule of this complexity, 2D experiments are not optional; they are a requirement for authoritative structural proof.[9]

Workflow for 2D NMR Structural Elucidation

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Connectivity cluster_final Final Structure H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY Identifies coupled protons HSQC HSQC (¹H-¹³C Direct Correlations) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC Assigns protonated carbons HMBC HMBC (¹H-¹³C Long-Range Correlations) COSY->HMBC HSQC->HMBC Confirms assignments Structure Validated Structure HMBC->Structure Confirms full connectivity

  • COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through 2-3 bonds.[10][11] We would expect to see correlations within the acrylamide vinyl system, between the two sets of pyrrolidine protons, and between adjacent aromatic protons. This allows for the assembly of individual spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton signal with the carbon to which it is directly attached.[12] This is the most reliable way to assign the signals of protonated carbons in the ¹³C NMR spectrum. For example, the aromatic proton signals will correlate directly with their corresponding aromatic carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation) : This is arguably the most powerful experiment for piecing the entire puzzle together. HMBC shows correlations between protons and carbons that are 2-4 bonds away.[13][14] This technique is crucial for identifying quaternary (non-protonated) carbons and for connecting the different fragments of the molecule.

Key HMBC Correlations for Structural Confirmation

The following long-range correlations would provide definitive proof of the structure of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide:

G

Orthogonal Validation: Mass Spectrometry and IR Spectroscopy

While NMR is the gold standard for determining the precise atomic connectivity, other techniques provide complementary and confirmatory data.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule.[15][16] The experimentally determined accurate mass should match the calculated mass for C13H16N2O3S, providing strong evidence for the molecular formula. Fragmentation patterns observed in MS/MS experiments can further support the proposed structure.[17]

  • Infrared (IR) Spectroscopy : IR spectroscopy is excellent for identifying key functional groups. For our target molecule, we would expect to see characteristic absorption bands for:

    • N-H stretch (amide): ~3300 cm⁻¹

    • C=O stretch (amide): ~1660 cm⁻¹[18]

    • S=O stretch (sulfonyl): Two bands around 1350 and 1160 cm⁻¹

The presence of these bands confirms the major functional groups, while their absence would indicate a failed synthesis.

Experimental Protocols

NMR Sample Preparation
  • Weigh 5-10 mg of the purified compound for ¹H and 2D NMR, or 20-50 mg for ¹³C NMR.[19][20]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[21]

  • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[22][23]

  • Cap the NMR tube securely and label it clearly.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

  • ¹H NMR : Standard pulse-acquire sequence. Sufficient scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR : Proton-decoupled pulse-acquire sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • COSY : Standard cosygpqf pulse sequence.

  • HSQC : Standard hsqcedetgpsisp2.3 pulse sequence to provide editing (CH/CH₃ vs. CH₂).

  • HMBC : Standard hmbcgplpndqf pulse sequence. The long-range coupling delay should be optimized for J-couplings of ~8 Hz to prioritize 2- and 3-bond correlations.[24]

Conclusion

The structural validation of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide requires a systematic and multi-technique NMR approach. By progressing from 1D NMR to a suite of 2D experiments (COSY, HSQC, and HMBC), a researcher can build an unassailable case for the molecule's structure. This logical workflow, which establishes connectivity between identified spin systems, forms a self-validating data package. When further supported by orthogonal techniques like mass spectrometry and IR spectroscopy, this comprehensive analysis meets the highest standards of scientific integrity required in chemical research and drug development.

References

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Houston. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Wang, Y., et al. (2023). Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules. Analytical Chemistry, 95(3), 1629–1648. Retrieved from [Link]

  • Fiveable. (2025, August 15). Para-Substituted Benzenes: Organic Chemistry Study Guide. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Small molecule analysis using MS. Retrieved from [Link]

  • Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR. Retrieved from [Link]

  • University of Vienna. (n.d.). NMR Sample Preparation. NMR Spectroscopy. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Brownlee, R. T. C., et al. (1990). Para-Substituent C-13 chemical shifts in substituted benzenes. 1. Updating the .sigma.R0 scale and analysis of aprotic solvent effects. The Journal of Organic Chemistry, 55(2), 7761-7765. Retrieved from [Link]

  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]

  • University of Regensburg. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

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Comparative

A Comparative Guide to the Cross-Reactivity Profiling of Covalent Inhibitors: A Case Study Framework for N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide

Executive Summary The development of covalent inhibitors represents a significant advancement in targeted therapy, offering high potency and prolonged pharmacodynamics.[1][2] The molecule N-[4-(pyrrolidine-1-sulfonyl)phe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of covalent inhibitors represents a significant advancement in targeted therapy, offering high potency and prolonged pharmacodynamics.[1][2] The molecule N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide contains a reactive acrylamide "warhead," classifying it as a potential covalent inhibitor designed to form a permanent bond with a target protein, typically via a cysteine residue.[3] However, the very reactivity that drives efficacy can also lead to off-target modifications, resulting in toxicity or unexpected polypharmacology. Therefore, a rigorous and multi-faceted approach to cross-reactivity profiling is not just a regulatory hurdle but a fundamental necessity for successful drug development.

This guide provides a comprehensive framework for assessing the selectivity of novel covalent inhibitors like N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide. While extensive public data on this specific molecule is limited, we will use the well-characterized and clinically approved covalent inhibitors Ibrutinib (a Bruton's tyrosine kinase, BTK, inhibitor) and Osimertinib (an epidermal growth factor receptor, EGFR, inhibitor) as comparative exemplars. We will dissect the three essential pillars of modern selectivity profiling: (1) broad biochemical screening, (2) cellular target engagement, and (3) global proteomic profiling. Through this lens, we offer field-proven insights and detailed protocols to guide researchers in constructing a robust and reliable selectivity profile for their compounds of interest.

The Three Pillars of Selectivity Profiling: An Integrated Strategy

No single experiment can fully capture the complex behavior of a covalent inhibitor in a biological system. A successful profiling campaign relies on the orthogonal validation of data from three distinct methodological pillars. This strategy allows us to build a comprehensive picture, from initial potential to confirmed cellular activity and unforeseen interactions.

  • Pillar 1: Biochemical Profiling (The Potential Landscape): This is the broadest and often first step. It involves screening the compound against a large panel of purified kinases (or other enzymes) in a cell-free system to measure binding affinity or inhibition (e.g., IC50). This approach, exemplified by platforms like KINOMEscan®, maps the entire potential interaction landscape of the inhibitor across a specific protein family.[4][5][6] It is critical for identifying both the intended target and a wide array of potential off-targets under idealized conditions.

  • Pillar 2: Cellular Target Engagement (The Confirmation in Situ): A compound that binds a purified protein may not necessarily engage its target within the complex environment of a living cell due to factors like cell permeability, efflux pumps, or intracellular ATP concentrations. The Cellular Thermal Shift Assay (CETSA) is the gold standard for confirming target engagement in situ.[7][8][9] It is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[9] A positive thermal shift provides direct evidence that the drug reaches and binds its intended target in a more physiologically relevant context.

  • Pillar 3: Global Off-Target Profiling (The Unbiased Reality Check): The most comprehensive and unbiased method for identifying all covalently bound proteins is chemoproteomics, often utilizing Activity-Based Protein Profiling (ABPP).[1][2][10] In this technique, cells or lysates are treated with the inhibitor, and subsequent mass spectrometry analysis identifies precisely which proteins have been covalently modified.[10][11] This method is unparalleled in its ability to uncover unexpected off-targets, both within and outside the target protein family, providing crucial insights into potential mechanisms of toxicity.[2]

Below is a diagram illustrating how these three pillars form an integrated workflow for comprehensive selectivity profiling.

G cluster_0 Pillar 1: Biochemical Profiling cluster_1 Pillar 2: Cellular Target Engagement cluster_2 Pillar 3: Global Proteomic Profiling b1 Novel Covalent Inhibitor (e.g., N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide) b2 High-Throughput Screen (e.g., KINOMEscan® vs. >450 kinases) b1->b2 b3 Output: Quantitative Binding Data (Kd or % Inhibition) b2->b3 b4 Identifies On-Target and Potential Off-Targets (In Vitro) b3->b4 c1 Treat Live Cells with Inhibitor b4->c1 Validate in Cells c2 Heat Challenge (Temperature Gradient) c1->c2 c3 Cell Lysis & Separation of Soluble/Aggregated Proteins c2->c3 c4 Quantify Soluble Target Protein (e.g., Western Blot, ELISA) c3->c4 c5 Confirms Target Binding in a Cellular Context c4->c5 d1 Treat Cells/Lysate with Inhibitor (Competitive ABPP) c5->d1 Investigate Globally d2 Add Broad-Spectrum Cysteine-Reactive Probe d1->d2 d3 Enrich, Digest, and Analyze via LC-MS/MS d2->d3 d4 Identifies All Covalently Modified Proteins (Global Off-Targets) d3->d4

Caption: Integrated workflow for covalent inhibitor selectivity profiling.

Comparative Analysis: Ibrutinib vs. Osimertinib

To illustrate how profiling data translates into clinical reality, we compare Ibrutinib and Osimertinib. Both are highly successful covalent inhibitors but possess distinct selectivity profiles that define their therapeutic windows and side-effect profiles.

Ibrutinib , the first-in-class BTK inhibitor, is highly effective in treating B-cell malignancies.[12][13] However, its cross-reactivity against other kinases containing a homologous cysteine, such as those in the TEC and EGFR families, is well-documented.[13] These off-target activities are believed to contribute to some of its characteristic side effects, like rash and diarrhea (EGFR inhibition) or bleeding risks (TEC inhibition).[13]

Osimertinib is a third-generation EGFR inhibitor designed to be highly selective for EGFR, particularly the T790M resistance mutant, while sparing wild-type (WT) EGFR.[14][15] This enhanced selectivity over first-generation EGFR inhibitors minimizes the dose-limiting skin and gastrointestinal toxicities associated with WT EGFR inhibition, demonstrating the power of rational design to improve the therapeutic index.[14][16]

FeatureIbrutinib (BTK Inhibitor)Osimertinib (EGFR Inhibitor)N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide
Primary Target(s) Bruton's Tyrosine Kinase (BTK)[17]EGFR (L858R, ex19del, T790M mutants)[14][18]To be determined via profiling
Known Major Off-Targets TEC, BMX, EGFR, ERBB2, BLK[13][19]Low off-target activity at therapeutic doses; spares WT EGFR[14]To be determined via profiling
Profiling Insights Kinome scans reveal multiple potent off-target interactions.[19][20]Designed for high selectivity; kinome scans confirm minimal off-targets.Profiling would reveal its kinome-wide interaction landscape.
Clinical Implications High efficacy, but off-target effects (e.g., rash, bleeding) require management.[13]High efficacy with a favorable safety profile due to high selectivity.[15][16]Profiling data would predict potential efficacy and safety concerns.

Detailed Methodologies & Experimental Protocols

Authoritative and reproducible protocols are the bedrock of trustworthy science. Here, we provide detailed, step-by-step workflows for each of the three profiling pillars.

Pillar 1: Biochemical Kinase Profiling (KINOMEscan® Workflow)

This protocol describes a competitive binding assay, a common format for large-scale kinase screening services like Eurofins DiscoverX KINOMEscan®.[4][6] The principle is to measure the ability of a test compound to compete with an immobilized ligand for binding to the kinase active site.

G start Start: Test Compound + Kinase Panel step1 Kinase is tagged (e.g., with DNA) and mixed with inhibitor start->step1 step2 Mixture is applied to beads coated with an immobilized, broad-spectrum kinase inhibitor ligand step1->step2 decision Does test compound bind to the kinase? step2->decision path_yes YES: Kinase remains in solution decision->path_yes Strong Binding path_no NO: Kinase binds to beads decision->path_no Weak/No Binding step3 Beads are washed to remove unbound kinase path_yes->step3 path_no->step3 step4 Amount of bead-bound kinase is quantified (e.g., via qPCR of DNA tag) step3->step4 end Result: Low signal = Strong Inhibition High signal = No Inhibition step4->end

Caption: Workflow for a competitive binding-based kinome scan.

Protocol:

  • Compound Preparation: Solubilize N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Plate Preparation: Prepare a screening plate containing a panel of human kinases (e.g., the scanMAX 468-kinase panel).[6] Each well contains a specific kinase.

  • Binding Reaction: Add the test compound to the kinase-containing wells at a final screening concentration (e.g., 1 µM). The kinase is typically fused to a detectable tag (like T7 phage).

  • Competition: The compound competes with a proprietary, immobilized ligand coupled to a solid support (e.g., beads) for binding to the kinase active site.

  • Incubation: Allow the binding reaction to reach equilibrium (typically 1 hour at room temperature).

  • Washing: Wash the solid support to remove any kinase that did not bind to the immobilized ligand (i.e., the kinase that was bound by the test compound).

  • Elution & Quantification: Elute the remaining kinase from the solid support and quantify the amount using a method appropriate for the tag (e.g., qPCR for a DNA tag).

  • Data Analysis: The amount of kinase recovered is inversely proportional to the binding affinity of the test compound. Results are typically expressed as percent of DMSO control, where a lower percentage indicates stronger binding/inhibition.

Pillar 2: Cellular Thermal Shift Assay (CETSA)

This protocol is adapted from standard CETSA procedures to verify target engagement in intact cells.[7][9][21]

G start Start: Culture cells expressing the target protein step1 Treat cells with DMSO (control) or inhibitor at various concentrations start->step1 step2 Incubate at 37°C for 1 hour to allow for cell entry and binding step1->step2 step3 Aliquot cells and heat at a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes step2->step3 step4 Cool to room temperature, then lyse cells (e.g., freeze-thaw cycles) step3->step4 step5 Centrifuge at high speed (>15,000 x g) to pellet precipitated/aggregated proteins step4->step5 step6 Collect the supernatant (soluble protein fraction) step5->step6 step7 Analyze soluble target protein levels by Western Blot or ELISA step6->step7 end Result: A shift in the melting curve to higher temperatures indicates ligand-induced stabilization step7->end

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Culture: Grow cells expressing the target of interest to ~80% confluency.

  • Compound Treatment: Harvest and resuspend cells in media. Treat cell suspensions with the test compound at various concentrations (e.g., 0.1 to 10 µM) or with DMSO as a vehicle control. Incubate for 1 hour at 37°C.[8]

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments).[7] Include an unheated control.

  • Cell Lysis: Immediately cool the samples to room temperature. Lyse the cells by repeated freeze-thaw cycles or by adding a lysis buffer.[9]

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the heat-denatured, aggregated proteins.[8]

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the total protein concentration (e.g., via BCA assay) and normalize all samples.

  • Detection: Analyze the amount of soluble target protein remaining in each sample using Western blotting with a target-specific antibody.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein versus temperature for both DMSO and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and therefore, engagement.[9]

Pillar 3: Competitive Activity-Based Protein Profiling (ABPP)

This protocol outlines a competitive chemoproteomic workflow to identify the global covalent targets of an inhibitor in a complex proteome.[1][2][22]

Protocol:

  • Proteome Preparation: Prepare cell lysates from a relevant cell line. Ensure protein concentration is consistent across all samples (typically 1-2 mg/mL).

  • Inhibitor Treatment: Pre-incubate the proteomes with varying concentrations of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide (or DMSO control) for 30-60 minutes. This allows the inhibitor to bind to its specific targets.

  • Probe Labeling: Add a broad-reactivity, alkyne-functionalized cysteine-reactive probe (e.g., iodoacetamide-alkyne) to the proteomes. This probe will label all accessible cysteine residues that were not already blocked by the inhibitor.[1][2]

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin-azide reporter tag to the alkyne-labeled proteins.[2]

  • Enrichment: Use streptavidin-coated beads to enrich for all biotinylated proteins (i.e., those that were labeled by the probe).

  • On-Bead Digestion: Wash the beads extensively to remove non-biotinylated proteins. Perform on-bead tryptic digestion to release the peptides for mass spectrometry analysis, leaving the biotin tag on the beads.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the relative abundance of each identified protein across the different inhibitor concentrations. A protein that shows a dose-dependent decrease in signal is a direct target of the covalent inhibitor, as the inhibitor blocked the site that would have otherwise been labeled by the probe.[10]

Conclusion and Strategic Outlook

The comprehensive profiling of a novel covalent inhibitor like N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide is a systematic process of de-risking and evidence-building. The journey begins with a broad biochemical screen to map all potential interactions and identify a primary target. This hypothesis is then tested in a more physiologically relevant setting using CETSA to confirm that the compound can enter cells and engage this target. Finally, an unbiased chemoproteomic screen provides the ultimate view of on- and off-target interactions, revealing the full covalent binding landscape and informing potential safety liabilities.

By integrating these three pillars, researchers can move beyond simple potency measurements to build a deep, mechanistic understanding of their compound's behavior. This rigorous, multi-faceted approach is essential for advancing selective and safe covalent medicines from the laboratory to the clinic.

References

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  • Sittampalam, S., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 78-87. [Link]

  • Chen, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4908. [Link]

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  • Muroski, M.E., et al. (2012). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. BMC Bioinformatics, 13(Suppl 17), S1. [Link]

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  • Pike, A., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2356591. [Link]

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Validation

The Double-Edged Sword: A Comparative Guide to Covalent and Non-Covalent Inhibition of Bruton's Tyrosine Kinase

In the landscape of targeted therapies, the strategic decision between covalent and non-covalent inhibition represents a critical juncture in drug design and development. This guide provides a detailed comparative analys...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted therapies, the strategic decision between covalent and non-covalent inhibition represents a critical juncture in drug design and development. This guide provides a detailed comparative analysis of these two modalities, using the well-characterized Bruton's Tyrosine Kinase (BTK) inhibitors as a primary example. We will explore the mechanistic nuances, biochemical potency, cellular efficacy, and potential liabilities of the covalent inhibitor Ibrutinib and its non-covalent counterpart, Fenebrutinib . This analysis will be supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these distinct inhibitory strategies.

While the initial query highlighted N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide, a known covalent inhibitor of Transglutaminase 2, the publicly available comparative data with a direct non-covalent analogue is limited.[1] Therefore, to provide a more thorough and instructive guide, we pivot to the extensively studied field of BTK inhibitors, where the covalent versus non-covalent paradigm is well-documented and offers a wealth of comparative data.[2][3][4]

The Covalent Advantage and Its Inherent Trade-offs

Covalent inhibitors, such as Ibrutinib, are designed to form a stable, long-lasting bond with their target protein.[2][3] This is typically achieved through the inclusion of a reactive "warhead," in this case, an acrylamide group, which forms a Michael adduct with a nucleophilic residue, often a cysteine, within the active site of the target enzyme.[5][6][7] For BTK, this critical residue is Cysteine 481.[2][3][8]

The primary advantages of this approach are:

  • Prolonged Duration of Action: The irreversible nature of the covalent bond leads to sustained target inhibition that can outlast the pharmacokinetic profile of the drug.

  • High Potency: By forming a covalent bond, these inhibitors can achieve a level of potency that is often difficult to attain with non-covalent interactions alone.

  • Potential for Increased Selectivity: Targeting a unique, reactive residue can enhance selectivity for the intended target over other proteins that may have similar binding pockets but lack the key nucleophile.[2]

However, this strategy is not without its challenges:

  • Potential for Off-Target Reactivity: The reactive warhead can potentially form covalent bonds with other proteins, leading to off-target toxicity.[2]

  • Immunogenicity: Covalent modification of proteins can sometimes trigger an immune response.

  • Emergence of Resistance: Mutations in the targeted residue, such as the C481S mutation in BTK, can render covalent inhibitors ineffective.[2][8]

The Rise of Non-Covalent Analogues: A Reversible Approach

Non-covalent inhibitors, exemplified by Fenebrutinib, rely on a network of weaker, reversible interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, to bind to the active site of their target.[2][3] This approach circumvents the need for a reactive warhead and offers a different set of advantages and disadvantages.

Key benefits of non-covalent inhibition include:

  • Reduced Risk of Off-Target Toxicity: The absence of a reactive electrophile generally leads to a more favorable safety profile.

  • Activity Against Resistance Mutations: Non-covalent inhibitors that do not rely on binding to the specific residue targeted by covalent inhibitors can remain effective against resistance mutations like C481S in BTK.[2][8]

  • More Predictable Pharmacokinetics and Pharmacodynamics: The duration of action is more directly tied to the concentration of the drug in the body.

The main limitations of non-covalent inhibitors are:

  • Potentially Lower Potency: Achieving the same level of potency as a covalent inhibitor can be challenging and may require more extensive optimization of the molecular structure.

  • Shorter Duration of Action: The reversible nature of the binding means that the inhibitory effect is more dependent on maintaining adequate drug concentrations.

Head-to-Head Comparison: Ibrutinib vs. Fenebrutinib

To illustrate the practical differences between these two inhibitory modalities, we will compare the biochemical and cellular activities of Ibrutinib and Fenebrutinib against BTK.

Biochemical Potency

Biochemical assays are crucial for determining the intrinsic inhibitory activity of a compound against its purified target enzyme.[9] These assays typically measure the concentration of the inhibitor required to reduce the enzymatic activity by 50% (IC50). For covalent inhibitors, it is also important to determine the rate of covalent modification, often expressed as the ratio of the inactivation rate constant (k_inact) to the inhibitor concentration at half-maximal inactivation rate (K_I).[10]

ParameterIbrutinib (Covalent)Fenebrutinib (Non-covalent)Reference
BTK IC50 (Biochemical) ~0.5 nM~3.1 nM[11]
Binding Mechanism Irreversible, covalent bond with Cys481Reversible, non-covalent[2][3]
BTK C481S Mutant Activity Significantly reduced potencyRetains potency[2][8]

Key Insight: While both inhibitors are highly potent, the covalent nature of Ibrutinib's interaction with wild-type BTK provides a slight edge in biochemical IC50. However, the critical difference lies in their activity against the C481S mutant, where the non-covalent Fenebrutinib maintains its inhibitory power.[2][8]

Cellular Activity

Cell-based assays provide a more physiologically relevant context for evaluating inhibitor performance by taking into account factors such as cell permeability, target engagement in a cellular environment, and effects on downstream signaling pathways.[12][13]

Assay TypeIbrutinib (Covalent)Fenebrutinib (Non-covalent)Reference
B-cell Proliferation IC50 ~11 nM~1.2 - 1.4 nM[11]
BTK Autophosphorylation IC50 ~1-10 nM~3.1 nM[11]
Off-target Kinase Inhibition Inhibits other kinases (e.g., TEC, EGFR)More selective profile[2][3]

Key Insight: In cellular assays, Fenebrutinib demonstrates comparable or even slightly better potency in inhibiting B-cell proliferation.[11] A significant differentiator is the off-target activity, where Ibrutinib is known to inhibit other kinases, which can contribute to some of its observed side effects.[2][3] The higher selectivity of Fenebrutinib is a key advantage of its non-covalent design.

Visualizing the Mechanisms

To better understand the concepts discussed, the following diagrams illustrate the B-cell receptor signaling pathway and the experimental workflows for comparing covalent and non-covalent inhibitors.

B_Cell_Receptor_Signaling BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Ibrutinib Ibrutinib (Covalent) Ibrutinib->BTK Irreversibly Inhibits (Cys481) Fenebrutinib Fenebrutinib (Non-covalent) Fenebrutinib->BTK Reversibly Inhibits

Caption: B-Cell Receptor (BCR) signaling pathway and points of intervention for Ibrutinib and Fenebrutinib.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Kinase_Assay Kinase Activity Assay (e.g., ADP-Glo) Binding_Assay Binding Affinity Assay (e.g., TR-FRET) Kinetics_Assay Inhibition Kinetics (kinact/KI) Proliferation_Assay B-Cell Proliferation Assay Phospho_Assay BTK Autophosphorylation Assay (Western Blot or Flow Cytometry) Target_Engagement Cellular Target Engagement (e.g., CETSA, NanoBRET) Selectivity_Assay Kinome-wide Selectivity Profiling Inhibitors Covalent (Ibrutinib) & Non-covalent (Fenebrutinib) Inhibitors Inhibitors->Kinase_Assay Inhibitors->Binding_Assay Inhibitors->Kinetics_Assay Inhibitors->Proliferation_Assay Inhibitors->Phospho_Assay Inhibitors->Target_Engagement Inhibitors->Selectivity_Assay

Caption: Experimental workflow for the comparative analysis of covalent and non-covalent inhibitors.

Experimental Methodologies

The following are detailed protocols for key experiments used to compare covalent and non-covalent inhibitors.

Biochemical Kinase Activity Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Protocol:

  • Reaction Setup: In a 384-well plate, combine the purified BTK enzyme, the specific substrate (e.g., a peptide substrate), and varying concentrations of the inhibitor (Ibrutinib or Fenebrutinib) in a kinase buffer.

  • Initiate Reaction: Add ATP to the wells to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the produced ADP into ATP and introduce luciferase and luciferin. Incubate for 30 minutes.

  • Luminescence Detection: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular BTK Autophosphorylation Assay (Flow Cytometry)

This assay measures the inhibition of BTK activity in a cellular context by quantifying the phosphorylation of BTK at a key tyrosine residue (Y223) upon B-cell receptor stimulation.

Protocol:

  • Cell Treatment: Pre-incubate a B-cell line (e.g., Ramos) or primary B-cells with varying concentrations of the inhibitor for 1-2 hours.

  • BCR Stimulation: Stimulate the B-cell receptors by adding anti-IgM antibody.

  • Fixation and Permeabilization: Fix the cells with a suitable fixation buffer (e.g., paraformaldehyde) and then permeabilize them with a permeabilization buffer (e.g., methanol-based).

  • Antibody Staining: Stain the cells with a fluorescently labeled antibody specific for phosphorylated BTK (pY223).

  • Flow Cytometry Analysis: Acquire the data on a flow cytometer, measuring the fluorescence intensity of the pBTK antibody in the cell population.

  • Data Analysis: Calculate the median fluorescence intensity (MFI) for each inhibitor concentration and normalize to the stimulated and unstimulated controls. Plot the normalized MFI against the inhibitor concentration to determine the cellular IC50.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for assessing target engagement in a cellular environment. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Protocol:

  • Cell Treatment: Treat intact cells with the inhibitor or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Quantification: Quantify the amount of soluble BTK in the supernatant using a method such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble BTK as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Conclusion: A Tale of Two Strategies

The choice between covalent and non-covalent inhibition is a nuanced one, with the optimal strategy depending on the specific target, the desired therapeutic window, and the potential for resistance. Covalent inhibitors like Ibrutinib offer the allure of high potency and prolonged target engagement, but at the cost of potential off-target effects and susceptibility to resistance mutations at the covalent binding site.[2][3] Non-covalent inhibitors such as Fenebrutinib provide a path to overcoming certain resistance mechanisms and may offer a more favorable safety profile due to their reversible nature and often higher selectivity.[2][3][8]

The comprehensive experimental evaluation of both inhibitor types, using a combination of biochemical and cellular assays, is paramount for making informed decisions in drug discovery and development. By understanding the distinct advantages and liabilities of each approach, researchers can better tailor their inhibitor design to achieve the desired therapeutic outcome.

References

  • Estupiñán, H. Y., & Berglöf, A. (2021). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Frontiers in Cell and Developmental Biology, 9, 630942. [Link]

  • Woyach, J. A., et al. (2025). Pirtobrutinib versus Ibrutinib in Relapsed or Refractory Chronic Lymphocytic Leukemia. New England Journal of Medicine. [Link]

  • Wang, E., et al. (2022). Mechanisms of resistance to noncovalent Bruton's tyrosine kinase inhibitors. New England Journal of Medicine, 386(8), 735-743. [Link]

  • Bradshaw, J. M., et al. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology, 12, 705629. [Link]

  • Barf, T., et al. (2018). Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. Blood, 132(Supplement 1), 4417. [Link]

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  • Reiff, S. D., et al. (2025). Combined cellular and biochemical profiling of Bruton's tyrosine kinase inhibitor nemtabrutinib reveals potential application in MAPK-driven cancers. Journal of Experimental & Clinical Cancer Research, 44(1), 1-15. [Link]

  • Burger, J. A. (2025). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. ACS Pharmacology & Translational Science. [Link]

  • Guo, Y., et al. (2019). Comparative analysis of ibrutinib, acalabrutinib, and zanubrutinib in a cellular assay for Bruton's tyrosine kinase activation. Journal of Hematology & Oncology, 12(1), 1-5. [Link]

  • Vasta, J. D., et al. (2020). A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(2), 147-156. [Link]

  • de Jesus, M. A., et al. (2025). Identification of acrylamide-based covalent inhibitors of SARS-CoV-2 (SCoV-2) Nsp15 using high-throughput screening and machine learning. RSC Medicinal Chemistry. [Link]

  • Resnick, E., et al. (2021). Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society, 143(12), 4645-4655. [Link]

  • Park, J., et al. (2021). Recent advances in the development of covalent inhibitors. MedChemComm, 12(4), 637-651. [Link]

  • Liu, Q., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7728. [Link]

  • Prime, M. E., et al. (2012). Discovery and Structure–Activity Relationship of Potent and Selective Covalent Inhibitors of Transglutaminase 2 for Huntington's Disease. Journal of Medicinal Chemistry, 55(2), 1021-1046. [Link]

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Comparative

A Comparative Toxicological Assessment of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide and Selected FDA-Approved Drugs

A Technical Guide for Drug Development Professionals Abstract This guide provides a comparative toxicological overview of the novel compound N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide against three strategically...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals

Abstract

This guide provides a comparative toxicological overview of the novel compound N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide against three strategically selected, FDA-approved drugs: Celecoxib, Sulfamethoxazole, and Ibrutinib. The selection of these comparators is based on shared structural motifs—specifically the sulfonamide and acrylamide (Michael acceptor) groups—which are known to be associated with distinct toxicological profiles. This document synthesizes available data on in vitro cytotoxicity and genotoxicity, discusses underlying mechanisms of toxicity, and provides detailed protocols for key toxicological assays. The objective is to offer a predictive toxicological context for the compound of interest, N-[4- (pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide, to aid in early-stage drug development and risk assessment.

Introduction and Rationale

The early and accurate assessment of a drug candidate's toxicity is paramount to a successful drug development pipeline. The compound N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide features two key structural alerts that warrant a thorough toxicological investigation:

  • A Sulfonamide Moiety: This functional group is present in a wide array of antibacterial, anti-inflammatory, and diuretic drugs.[1] However, it is also associated with hypersensitivity reactions and, in some cases, severe cutaneous adverse reactions (SCARs).[1][2] The arylamine group often found in antibacterial sulfonamides is a key component in the allergic response.[1]

  • An Acrylamide Moiety: This α,β-unsaturated amide acts as a Michael acceptor, a class of compounds known for their potential to covalently bind to biological nucleophiles, such as sulfhydryl groups on proteins.[3] This reactivity can lead to enzyme inactivation, disruption of cellular functions, and various toxicities.[3]

To contextualize the potential risks associated with N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide, this guide compares its theoretical toxicological profile with that of three well-characterized FDA-approved drugs.

Comparator Drugs:

  • Celecoxib: A non-steroidal anti-inflammatory drug (NSAID) containing a sulfonamide group but lacking an arylamine moiety. It is associated with cardiovascular risks and rare but severe hepatic and skin reactions.[4][5][6][7]

  • Sulfamethoxazole: A sulfonamide antibiotic containing an arylamine group, which is strongly implicated in hypersensitivity reactions.[1] Its reactive metabolites are known to induce lymphocyte toxicity.[8]

  • Ibrutinib: A Bruton's tyrosine kinase (BTK) inhibitor that contains an acrylamide group, which is essential for its mechanism of action (covalent inhibition). Its use is associated with bleeding, atrial fibrillation, and other off-target toxicities.[9][10][11][12]

This comparative approach allows for a nuanced discussion of the potential toxicities arising from each structural alert, providing a foundational risk assessment for N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide.

Compound Profiles

CompoundStructureKey Structural FeaturesPrimary Use / Area of Interest
N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide [Image of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide structure]Sulfonamide, Acrylamide (Michael Acceptor)Investigational
Celecoxib [Image of Celecoxib structure]SulfonamideAnti-inflammatory (COX-2 inhibitor)
Sulfamethoxazole [Image of Sulfamethoxazole structure]Sulfonamide, ArylamineAntibiotic
Ibrutinib [Image of Ibrutinib structure]Acrylamide (Michael Acceptor)Anticancer (BTK inhibitor)

Comparative In Vitro Cytotoxicity

In vitro cytotoxicity assays are fundamental for early-stage toxicity screening. The IC50 value, representing the concentration of a compound that inhibits 50% of cell viability, is a key metric. While specific data for N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide is not publicly available, we can infer its potential cytotoxicity based on its structural components and compare it to known values for the comparator drugs.

Table 1: Comparative In Vitro Cytotoxicity Data (IC50, µM)

CompoundHepG2 (Liver)A549 (Lung)Peripheral Blood Mononuclear Cells (PBMCs)
N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide Data Not AvailableData Not AvailableData Not Available
Celecoxib ~50-100~40-80>100
Sulfamethoxazole >1000 (parent drug)>1000>400 (parent drug)
Sulfamethoxazole-Hydroxylamine (Metabolite) Not widely reportedNot widely reported~100-400 (apoptosis induction)[8]
Ibrutinib ~5-20~10-30~0.5-5 (on B-cell malignancies)

Note: The values above are approximate and collated from various literature sources for illustrative purposes. Actual values can vary based on experimental conditions.

Interpretation and Causality:

  • The acrylamide moiety in Ibrutinib contributes to its high potency and cytotoxicity, particularly in target B-cell lines. Its covalent binding mechanism leads to irreversible inhibition and cell death. The toxicity of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide would likely be influenced by the reactivity of its own acrylamide group.

  • Sulfamethoxazole itself shows low cytotoxicity. However, its in vivo toxicity is often mediated by its reactive hydroxylamine metabolite, which can induce apoptosis, particularly in CD8+ T-cells, contributing to hypersensitivity reactions.[8]

  • Celecoxib demonstrates moderate cytotoxicity at higher concentrations. Its toxicity profile is generally not driven by high reactivity but by its on-target (COX-2) and off-target pharmacological effects.[4][5]

Comparative Genotoxicity

Genotoxicity assays assess the potential of a compound to damage DNA. The Ames test for mutagenicity and the micronucleus assay for chromosomal damage are standard regulatory assays.

Table 2: Summary of Genotoxicity Findings

CompoundAmes Test (Mutagenicity)In Vitro/In Vivo Micronucleus Test (Clastogenicity)
N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide Data Not AvailableData Not Available
Celecoxib NegativeNegative
Sulfamethoxazole NegativePositive in some in vitro systems, particularly in combination with Trimethoprim.[13]
Ibrutinib NegativeNegative

Interpretation and Causality:

  • The negative Ames test results for the comparator drugs suggest they are not direct mutagens.

  • The positive micronucleus findings for Sulfamethoxazole (often in combination) suggest a potential for inducing chromosomal damage, which may be linked to its metabolic activation.[13]

  • The acrylamide group is a known genotoxic alert.[3] While Ibrutinib itself is not reported as genotoxic in standard assays, the potential for N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide to interact with DNA cannot be ruled out without specific testing and may be a key point of differentiation.

Mechanisms of Toxicity

The Sulfonamide Moiety: Hypersensitivity

The primary toxicity associated with sulfonamides is idiosyncratic hypersensitivity, which is not easily predicted by standard preclinical tests.[2] This is particularly true for sulfonamides containing an arylamine group, like Sulfamethoxazole.

The proposed mechanism involves:

  • Metabolic Activation: The arylamine is metabolized by Cytochrome P450 enzymes (specifically CYP2C9) to a reactive hydroxylamine metabolite.[2]

  • Haptenization: The hydroxylamine is further oxidized to a nitroso species, which can covalently bind to proteins, forming haptens.

  • Immune Response: These modified proteins are recognized as foreign by the immune system, triggering a T-cell mediated response that can manifest as skin rashes or more severe reactions like Stevens-Johnson syndrome.[1][2]

Since N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide lacks the N4-arylamine group, it may have a lower propensity for this specific mechanism of hypersensitivity compared to antibacterial sulfonamides.[1]

The Acrylamide Moiety: Michael Addition

The electrophilic β-carbon of the acrylamide group is susceptible to nucleophilic attack by cellular thiols, primarily cysteine residues in proteins. This covalent modification, known as Michael addition, can lead to:

  • Enzyme Inhibition: Irreversible inactivation of enzymes critical for cellular function.

  • Protein Adduction: Formation of protein adducts that can trigger stress responses or be immunogenic.

  • Glutathione Depletion: Depletion of the cell's primary antioxidant, leading to oxidative stress.

The reactivity of the acrylamide group in N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide is a critical parameter that will dictate its potential for this type of toxicity.

Michael_Addition cluster_reactants Reactants cluster_product Product Acrylamide R-NH-CO-CH=CH₂ (Electrophile) Adduct Protein-S-CH₂-CH₂-CO-NH-R (Covalent Adduct) Acrylamide->Adduct Michael Addition Cysteine Protein-SH (Nucleophile) Cysteine->Adduct

Caption: Covalent bond formation via Michael addition.

Experimental Methodologies

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[14][15][16]

  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[15]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle controls (e.g., 0.5% DMSO).[15]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[15]

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[14][15]

  • Formazan Formation: Incubate the plate for 4 hours to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[14][15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[15]

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Add Test Compound (Serial Dilutions) A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4 hours) (Formazan Formation) D->E F 6. Add Solubilization Buffer E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Step-by-step workflow of the MTT assay.

Genotoxicity: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess a compound's potential to cause gene mutations.[17][18][19][20]

  • Strain Selection: Use several strains of Salmonella typhimurium (e.g., TA98, TA100) that are auxotrophic for histidine (cannot synthesize it).[17]

  • Metabolic Activation: Perform the test with and without a mammalian liver extract (S9 fraction) to mimic metabolic activation that occurs in the body.[17][18]

  • Exposure: Mix the bacterial strain, the test compound at various concentrations, and either the S9 mix or a buffer.

  • Plating: Pour the mixture onto a minimal glucose agar plate that lacks histidine.[17]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[17][21]

  • Colony Counting: Count the number of visible colonies (revertants). Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will be able to grow.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Discussion and Predictive Risk Assessment

Based on its structure, N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide presents a hybrid toxicological profile.

  • Risk from Sulfonamide Moiety: The risk of sulfonamide hypersensitivity appears to be lower than that of antibacterial sulfonamides like sulfamethoxazole because it lacks the N4-arylamine group.[1] However, other sulfonamide-related adverse effects, such as skin reactions or renal toxicity, cannot be entirely ruled out and warrant monitoring.[4][22]

  • Risk from Acrylamide Moiety: This is likely the primary driver of potential toxicity. The compound's cytotoxicity will probably be more comparable to that of Ibrutinib than to Celecoxib or Sulfamethoxazole. The key determinant will be the chemical reactivity of its Michael acceptor. A highly reactive compound may exhibit significant off-target cytotoxicity, whereas a finely tuned reactivity is often harnessed for covalent drugs. Studies on protein binding and glutathione depletion would be crucial next steps.

  • Genotoxicity Potential: The acrylamide group is a structural alert for genotoxicity.[3][23] While Ibrutinib tested negative in standard assays, comprehensive testing for N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide is essential.

Overall Assessment: The toxicity profile of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide is predicted to be driven by covalent interactions mediated by its acrylamide functional group. Its risk profile may share more in common with covalent inhibitors like Ibrutinib than with traditional sulfonamide drugs. The absence of an arylamine group likely mitigates, but does not eliminate, the risk of classic sulfonamide hypersensitivity.

Conclusion

This guide provides a framework for understanding the potential toxicities of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide by comparing its structural features to well-characterized FDA-approved drugs. The primary toxicological concern stems from the reactive acrylamide moiety, suggesting that future development should focus on quantifying its reactivity, off-target effects, and potential for genotoxicity. While the sulfonamide group appears to pose a lower risk for hypersensitivity compared to older antibiotics, its potential contribution to other adverse effects should not be overlooked. The experimental protocols provided herein offer a starting point for the empirical evaluation required to move this compound forward in the drug discovery process.

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Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide

Mechanistic Context and Hazard Profile N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide is a highly reactive covalent inhibitor frequently utilized in drug discovery and chemical biology. Its structure features two cri...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Context and Hazard Profile

N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide is a highly reactive covalent inhibitor frequently utilized in drug discovery and chemical biology. Its structure features two critical moieties: a pyrrolidine-1-sulfonyl group that dictates binding pocket affinity, and a prop-2-enamide (acrylamide) "warhead."

The acrylamide group is an electrophilic α,β-unsaturated carbonyl designed to act as a Michael acceptor. In biological assays, it forms irreversible covalent thioether bonds with nucleophilic residues (primarily cysteines) on target proteins [1]. Because of this intrinsic electrophilicity, unquenched acrylamides pose a severe risk of off-target toxicity, skin sensitization, and environmental accumulation if improperly discarded into standard waste streams [2].

Physicochemical and Hazard Summary

To establish a safe operational baseline, all laboratory personnel must familiarize themselves with the compound's quantitative hazard data before handling.

Property / HazardValue / ClassificationOperational Implication
CAS Number 1153389-79-7Track via institutional EHS inventory.
Molecular Weight 280.34 g/mol Use for molarity calculations during quenching.
Electrophile Type Acrylamide (Michael Acceptor)Highly reactive with thiols and amines.
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)Requires handling in a certified fume hood.
Skin Irritation Category 2Mandates double-gloving (nitrile) and lab coat.
Hazard Codes H302, H312, H332Toxic if swallowed, in contact with skin, or inhaled.

The Chemical Quenching Principle

Direct disposal of reactive electrophiles into standard organic or aqueous waste carboys can lead to dangerous cross-reactions or the poisoning of wastewater biomes. To ensure absolute safety, the protocol below utilizes a self-validating chemical deactivation step.

By introducing an excess of a sacrificial nucleophilic thiol—such as dithiothreitol (DTT) or 2-mercaptoethanol (BME)—under mildly basic conditions (pH 8.0), the reactive acrylamide undergoes a rapid thiol-ene Michael addition. The basic pH is critical because it deprotonates the thiol to form a highly nucleophilic thiolate anion, which attacks the β-carbon of the acrylamide, converting the toxic warhead into a stable, benign thioether adduct .

QuenchingWorkflow A Reactive Acrylamide Waste (Electrophile) B Add Excess Thiol (e.g., BME, DTT) A->B Initiate Quench C Adjust pH to 8.0 (Tris/HEPES Buffer) B->C Optimize Nucleophilicity D Incubate 60 min (Room Temp) C->D Michael Addition E Stable Thioether Adduct (Non-reactive) D->E Reaction Complete F Standard Waste Disposal (Aqueous/Organic) E->F Safe Transfer

Chemical quenching workflow converting reactive acrylamides to benign thioethers.

Step-by-Step Disposal Methodologies

Protocol A: Liquid Waste Quenching (Assay Buffers & Stock Solutions)

This procedure must be performed for all liquid waste containing N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide before transferring to central EHS carboys.

  • Calculate Residual Mass: Estimate the total molar quantity of the acrylamide compound in your liquid waste.

  • Prepare Quenching Buffer: Prepare a 100 mM solution of Dithiothreitol (DTT) or 2-Mercaptoethanol (BME) in 50 mM Tris-HCl buffer, adjusted to pH 8.0.

  • Mix and React: Add the quenching buffer to the liquid waste to achieve a minimum 10-fold molar excess of thiol to the acrylamide compound.

  • Incubation: Stir the mixture gently and incubate at room temperature for a minimum of 60 minutes. The high concentration of thiolate anions ensures complete conversion of the warhead.

  • Waste Segregation:

    • If the final quenched mixture contains <10% organic solvents (e.g., DMSO), dispose of it in the Aqueous Waste carboy.

    • If the mixture contains >10% organic solvents , dispose of it in the Non-Halogenated Organic Waste carboy.

Protocol B: Solid Waste and Consumables

Solid waste cannot be effectively quenched using liquid buffers without generating unnecessary secondary waste.

  • Contaminated Consumables: Place all pipette tips, Eppendorf tubes, and weighing boats that contacted the compound into a designated, puncture-proof biohazard/chemical solid waste bin.

  • Unused Powder: Do not attempt to dissolve and quench bulk powder. Keep it in its original sealed vial, place the vial in a secondary shatterproof container, and label it explicitly as "Hazardous Solid Waste: Reactive Acrylamide."

  • Disposal: Submit a direct pickup request to your EHS department for high-temperature incineration.

WasteSegregation Start Compound Waste (Acrylamide Derivative) Solid Solid Waste (Tips, Tubes, Powders) Start->Solid Liquid Liquid Waste (Assay Buffers, Solvents) Start->Liquid Powder Unused Powder Solid->Powder Consumables Contaminated Consumables Solid->Consumables Quench Thiol Quenching Protocol (pH 8.0, 60 min) Liquid->Quench Mandatory Step SolidWaste EHS Incineration Powder->SolidWaste Do not dilute Consumables->SolidWaste OrgWaste Organic Waste Carboy Quench->OrgWaste >10% Solvent AqWaste Aqueous Waste Carboy Quench->AqWaste <10% Solvent

Decision tree for the segregation and disposal of acrylamide-containing laboratory waste.

Protocol C: Spill Response

In the event of a powder or liquid spill outside the fume hood:

  • Isolate the Area: Prevent personnel from walking through the spill.

  • Don PPE: Ensure you are wearing a fitted respirator (if powder is aerosolized), safety goggles, and double nitrile gloves.

  • Neutralize (Liquid Spill): Cover the liquid with absorbent pads. Once absorbed, spray the area with a 1% bleach solution or a mild thiol-containing detergent to deactivate residual traces, then wipe clean.

  • Contain (Powder Spill): Do not sweep dry powder, as this creates inhalable dust. Gently cover the powder with damp paper towels (moistened with water or 10% ethanol) to suppress dust, then carefully scoop the material into a solid waste container.

  • Final Cleanup: Wash the spill surface with soap and water. Dispose of all cleanup materials as hazardous solid waste.

References

  • Mons, E.; Kim, R.Q.; Mulder, M.P.C. "Technologies for Direct Detection of Covalent Protein–Drug Adducts." Pharmaceuticals 2023, 16(4), 547.[Link]

  • Cantrell, M.S.; McDougal, O.M. "Biomedical rationale for acrylamide regulation and methods of detection." Comprehensive Reviews in Food Science and Food Safety 2021, 20(2), 2176-2205.[Link]

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